molecular formula C20H21NO4S B15569750 GSK2801 CAS No. 1619994-68-1

GSK2801

Numéro de catalogue: B15569750
Numéro CAS: 1619994-68-1
Poids moléculaire: 371.5 g/mol
Clé InChI: KHWCPNJRJCNVRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK2801 is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWCPNJRJCNVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK2801: A Technical Guide to the Selective BAZ2A/B Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4][5] As members of the BAZ family of proteins, BAZ2A and BAZ2B are integral components of chromatin remodeling complexes, playing crucial roles in the regulation of gene expression. Specifically, BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes. Given the implication of epigenetic regulators in various diseases, including cancer, selective inhibitors like this compound are invaluable tools for elucidating the biological functions of these proteins and for potential therapeutic development.

This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and in vivo pharmacokinetic properties. Detailed methodologies for key experimental assays are also presented to enable researchers to effectively utilize this chemical probe in their studies.

Biochemical and Cellular Activity

This compound is an acetyl-lysine competitive inhibitor that binds to the bromodomains of BAZ2A and BAZ2B with high affinity. The dissociation constants (KD) have been determined by multiple biophysical methods, demonstrating potent engagement with its primary targets.

Table 1: Binding Affinity of this compound for BAZ2A and BAZ2B

TargetIsothermal Titration Calorimetry (ITC) KD (nM)
BAZ2A257
BAZ2B136

Cellularly, this compound has been shown to effectively displace GFP-tagged BAZ2A from acetylated chromatin, as demonstrated by Fluorescence Recovery After Photobleaching (FRAP) experiments. This confirms the inhibitor's ability to engage its target in a cellular context and modulate its interaction with chromatin.

Selectivity Profile

A critical aspect of a chemical probe is its selectivity. This compound has been extensively profiled against a panel of human bromodomains and other off-target proteins, demonstrating a high degree of selectivity for BAZ2A and BAZ2B.

Table 2: Selectivity of this compound Against Other Bromodomains

TargetThermal Shift (ΔTm in °C at 10 µM)Isothermal Titration Calorimetry (ITC) KD (µM)
BAZ2A 4.1 0.257
BAZ2B 2.7 0.136
BRD92.31.1
TAF1L(2)3.43.2

Data compiled from multiple sources. Minor variations may exist between different experimental setups.

Screening against a broader panel of receptors and ion channels at a concentration of 10 µM showed that this compound is largely inactive, with only minor inhibition observed at the Melatonin (MT-1) receptor.

In Vivo Pharmacokinetics

Pharmacokinetic studies in male CD1 mice have demonstrated that this compound possesses reasonable in vivo exposure following oral administration, with modest clearance and good plasma stability. These favorable properties make this compound a suitable tool for in vivo studies to probe the functions of BAZ2A/B bromodomains in animal models.

Table 3: Pharmacokinetic Parameters of this compound in Male CD1 Mice

Dosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Terminal t1/2 (h)
Intraperitoneal (IP)3016700.254.5
Oral (PO)304351.01.5

Signaling Pathway

BAZ2A, as part of the NoRC complex, plays a critical role in the epigenetic silencing of ribosomal RNA (rRNA) genes. This process involves the recruitment of histone-modifying enzymes and DNA methyltransferases to the rDNA promoter, leading to a heterochromatic state that is refractory to transcription. The mechanism of this compound's action is to inhibit the binding of the BAZ2A bromodomain to acetylated histones, thereby disrupting the localization and function of the NoRC complex.

BAZ2A_NoRC_Signaling_Pathway cluster_epigenetic_marks Epigenetic Modifications cluster_norc NoRC Complex cluster_downstream Downstream Effectors AcetylatedHistones Acetylated Histones (e.g., H3K14ac) BAZ2A BAZ2A (TIP5) AcetylatedHistones->BAZ2A Recruits Heterochromatin Heterochromatin (Transcriptional Silencing) SNF2H SNF2H (SMARCA5) BAZ2A->SNF2H Forms Complex HDACs HDACs BAZ2A->HDACs Recruits DNMTs DNMTs BAZ2A->DNMTs Recruits rDNA rDNA Promoter BAZ2A->rDNA Binds to SNF2H->BAZ2A SNF2H->HDACs Recruits SNF2H->DNMTs Recruits SNF2H->rDNA Binds to pRNA pRNA pRNA->BAZ2A HDACs->AcetylatedHistones Deacetylates HDACs->Heterochromatin Leads to DNMTs->Heterochromatin Leads to DNMTs->rDNA Methylates This compound This compound This compound->BAZ2A Inhibits Binding TTFI TTF-I TTFI->BAZ2A Interacts with TTFI->SNF2H Interacts with

BAZ2A/NoRC-mediated rRNA gene silencing pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Methodology:

  • Sample Preparation:

    • The BAZ2A or BAZ2B bromodomain protein and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.

    • Protein concentration is accurately determined (e.g., by UV-Vis spectroscopy). A typical concentration for the protein in the sample cell is 10-20 µM.

    • This compound is dissolved in the dialysis buffer to a concentration typically 10-fold higher than the protein concentration (e.g., 100-200 µM).

  • Instrumentation and Setup:

    • An isothermal titration calorimeter (e.g., a MicroCal ITC200) is used.

    • The sample cell is loaded with the protein solution, and the titration syringe is filled with the this compound solution.

    • The experiment is conducted at a constant temperature, typically 25°C.

  • Titration:

    • A series of small injections (e.g., 1-2 µL) of the this compound solution are made into the sample cell containing the protein.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein and This compound in same buffer Concentration Determine accurate concentrations Dialysis->Concentration Load Load Protein into cell, This compound into syringe Concentration->Load Titrate Titrate this compound into protein solution at 25°C Load->Titrate Measure Measure heat change per injection Titrate->Measure Integrate Integrate raw data Measure->Integrate Fit Fit binding isotherm Integrate->Fit Determine Determine K_D, ΔH, n Fit->Determine

Workflow for Isothermal Titration Calorimetry (ITC).
Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Methodology:

  • Reaction Setup:

    • A reaction mix is prepared containing the target bromodomain protein (e.g., at 1-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the assay buffer.

    • The reaction mix is dispensed into a 96- or 384-well PCR plate.

    • This compound (or a DMSO control) is added to the wells at a final concentration typically around 10 µM.

  • Thermal Denaturation:

    • The plate is sealed and placed in a real-time PCR instrument.

    • The temperature is gradually increased (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Fluorescence is monitored at each temperature increment.

  • Data Analysis:

    • As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.

    • A melting curve (fluorescence versus temperature) is generated.

    • The Tm is determined as the midpoint of the transition in the melting curve, often calculated from the peak of the first derivative of the curve.

    • The change in melting temperature (ΔTm) is calculated as the Tm in the presence of this compound minus the Tm of the DMSO control.

TSA_Workflow cluster_setup Reaction Setup cluster_run Thermal Denaturation cluster_analysis Data Analysis Mix Prepare reaction mix: Protein, SYPRO Orange, Buffer Dispense Dispense into PCR plate Mix->Dispense Add Add this compound or DMSO Dispense->Add Heat Heat plate in qPCR machine (25°C to 95°C) Add->Heat Monitor Monitor fluorescence Heat->Monitor Plot Plot fluorescence vs. temperature Monitor->Plot CalculateTm Calculate T_m from melting curve Plot->CalculateTm CalculateDeltaTm Calculate ΔT_m CalculateTm->CalculateDeltaTm

Workflow for Thermal Shift Assay (TSA).
Biolayer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It is often used to determine kinetic parameters such as association (kon) and dissociation (koff) rates, in addition to the dissociation constant (KD).

Methodology:

  • Biosensor Preparation:

    • Biotinylated BAZ2A or BAZ2B bromodomain is immobilized onto streptavidin-coated biosensors.

  • Experiment Setup:

    • The experiment is performed in a 96-well plate format.

    • The plate contains wells with assay buffer for baseline equilibration, the biotinylated protein for loading, and various concentrations of this compound for association, and buffer for dissociation.

  • BLI Measurement Steps:

    • Baseline: The biosensor is equilibrated in assay buffer to establish a stable baseline.

    • Loading: The biosensor is dipped into the well containing the biotinylated protein to immobilize it.

    • Association: The protein-loaded biosensor is moved to wells containing different concentrations of this compound, and the binding is monitored over time.

    • Dissociation: The biosensor is then moved to a well containing only assay buffer, and the dissociation of this compound is monitored.

  • Data Analysis:

    • The binding sensorgrams are globally fitted to a 1:1 binding model to extract the kinetic parameters kon and koff.

    • The KD is calculated as koff / kon.

BLI_Workflow cluster_prep Preparation cluster_run BLI Measurement cluster_analysis Data Analysis Immobilize Immobilize biotinylated protein on biosensor Setup Prepare 96-well plate with buffer and this compound dilutions Immobilize->Setup Baseline 1. Baseline in buffer Setup->Baseline Loading 2. Load protein Baseline->Loading Association 3. Associate with this compound Loading->Association Dissociation 4. Dissociate in buffer Association->Dissociation Fit Fit sensorgrams to a 1:1 binding model Dissociation->Fit Determine Determine k_on, k_off, and K_D Fit->Determine FRAP_Workflow cluster_cell_prep Cell Preparation cluster_microscopy FRAP Microscopy cluster_analysis Data Analysis Culture Culture U2OS cells Transfect Transfect with GFP-BAZ2A Culture->Transfect Treat Treat with HDAC inhibitor (optional) and this compound/vehicle Transfect->Treat PreBleach Acquire pre-bleach image Treat->PreBleach Bleach Photobleach a nuclear ROI PreBleach->Bleach PostBleach Acquire time-lapse images of fluorescence recovery Bleach->PostBleach MeasureIntensity Measure fluorescence intensity in ROI PostBleach->MeasureIntensity GenerateCurves Generate normalized recovery curves MeasureIntensity->GenerateCurves Calculate Calculate t_1/2 and mobile fraction GenerateCurves->Calculate

References

GSK2801: An In-depth Technical Guide to a Selective BAZ2A/B Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are key components of chromatin remodeling complexes.[1][2][3][4] As an acetyl-lysine competitive inhibitor, this compound serves as a valuable tool for investigating the biological roles of these bromodomains in gene transcription and chromatin biology.[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Core Function and Mechanism of Action

This compound functions as a selective antagonist of the BAZ2A and BAZ2B bromodomains.[1][4] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene expression.[1] this compound competitively binds to the acetyl-lysine binding pocket of BAZ2A and BAZ2B bromodomains, preventing their interaction with acetylated histones and subsequently modulating the transcription of target genes.[1][4]

BAZ2A (also known as TIP5) is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[1][5] By inhibiting the BAZ2A bromodomain, this compound can disrupt the function of the NoRC complex. Furthermore, studies have shown that this compound can synergize with BET bromodomain inhibitors to induce apoptosis in triple-negative breast cancer cells by blocking BRD2-driven transcription.[1][2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

NoRC_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_NoRC NoRC-mediated Gene Silencing This compound This compound BAZ2A BAZ2A (TIP5) This compound->BAZ2A Inhibits Binding NoRC NoRC Complex BAZ2A->NoRC Component of SNF2H SNF2H SNF2H->NoRC Component of rDNA Ribosomal DNA NoRC->rDNA Acts on Ac_Histone Acetylated Histone Ac_Histone->BAZ2A Binds to Gene_Silencing Gene Silencing rDNA->Gene_Silencing Leads to

Caption: Inhibition of BAZ2A by this compound disrupts NoRC-mediated gene silencing.

BRD2_Synergy_Pathway cluster_inhibitors Inhibitors cluster_transcription BRD2-driven Transcription This compound This compound BRD2 BRD2 This compound->BRD2 Displaces from Chromatin (in synergy with BETi) BETi BET Inhibitor (e.g., JQ1) BETi->BRD2 Inhibits Ac_Chromatin Acetylated Chromatin BRD2->Ac_Chromatin Binds to ETS_Genes ETS-regulated Genes Ac_Chromatin->ETS_Genes Regulates Transcription Transcription ETS_Genes->Transcription Undergoes Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to

Caption: Synergistic action of this compound and BET inhibitors on BRD2-driven transcription.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Binding Affinity (Kd) of this compound
TargetMethodKd (nM)Reference
BAZ2AIsothermal Titration Calorimetry (ITC)257[1][4]
BAZ2BIsothermal Titration Calorimetry (ITC)136[1][4]
BAZ2BBiolayer Interferometry (BLI)60[1]
BRD9Isothermal Titration Calorimetry (ITC)1100[1]
TAF1L(2)Isothermal Titration Calorimetry (ITC)3200[1]
Table 2: Thermal Shift Assay (ΔTm) Data for this compound
TargetΔTm (°C) at 10 µMReference
BAZ2A4.1[1]
BAZ2B2.7[1]
BRD92.3[1]
TAF1L(2)3.4[1]
Table 3: IC50 Values of this compound
Cell LineAssayIC50 (µM)Reference
BAZ2ABiochemical FRET assay0.4[6]
BAZ2BAlphaScreen~1-10[1]
MDA-MB-231Growth Inhibition (in combination with JQ1)10 (this compound) + 0.03 (JQ1)[1]
SUM159Growth Inhibition (in combination with JQ1)10 (this compound) + 0.1 (JQ1)[1]
HCC1806Growth Inhibition (in combination with JQ1)10 (this compound) + 0.5 (JQ1)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) of this compound to its target bromodomains.

Methodology:

  • Protein Preparation: Recombinant BAZ2A and BAZ2B bromodomain proteins were expressed and purified. The final buffer for the protein solution was 25 mM HEPES, pH 7.5, 100 mM NaCl, and 0.05% Tween-20.

  • Ligand Preparation: this compound was dissolved in a matching buffer to the protein solution.

  • ITC Experiment:

    • A MicroCal ITC200 instrument was used.

    • The sample cell was filled with the bromodomain protein solution (typically at a concentration of 10-20 µM).

    • The injection syringe was filled with the this compound solution (typically at a concentration of 100-200 µM).

    • A series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell were performed at a constant temperature (25 °C).

    • The heat released or absorbed during each injection was measured.

  • Data Analysis: The raw data was integrated, corrected for the heat of dilution, and fitted to a single-site binding model using the Origin software to determine the Kd, n, and ΔH.[1]

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Objective: To assess the thermal stability of BAZ2A and BAZ2B in the presence of this compound.

Methodology:

  • Reaction Mixture:

    • A final volume of 20 µL was used in a 96-well PCR plate.

    • The mixture contained the target bromodomain protein (2 µM), SYPRO Orange dye (5x concentrate), and this compound (10 µM) in a buffer of 10 mM HEPES pH 7.5 and 500 mM NaCl.

  • Thermal Denaturation:

    • The plate was heated in a real-time PCR machine from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

    • The fluorescence of the SYPRO Orange dye was measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein without the ligand from the Tm of the protein with this compound.[1]

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To demonstrate the displacement of BAZ2A from chromatin by this compound in living cells.

Methodology:

  • Cell Culture and Transfection:

    • U2OS cells were cultured in DMEM supplemented with 10% FBS.

    • Cells were transfected with a plasmid expressing a GFP-BAZ2A fusion protein.

  • Compound Treatment:

    • Cells were treated with the histone deacetylase (HDAC) inhibitor SAHA to induce hyperacetylated chromatin.

    • Subsequently, cells were treated with this compound (1 µM) or a negative control compound.

  • FRAP Imaging:

    • A defined region of interest (ROI) within the nucleus of a GFP-BAZ2A expressing cell was photobleached using a high-intensity laser.

    • The recovery of fluorescence in the bleached ROI was monitored over time by acquiring images at regular intervals.

  • Data Analysis: The fluorescence recovery curves were generated, and the half-maximal recovery time (t1/2) was calculated. A faster recovery time indicates displacement of the GFP-tagged protein from its binding sites.[1]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where BRD2 is displaced from chromatin upon treatment with this compound and a BET inhibitor.

Methodology:

  • Cell Treatment and Cross-linking:

    • MDA-MB-231 cells were treated with DMSO (control), JQ1, this compound, or a combination of JQ1 and this compound for 48 hours.

    • Protein-DNA complexes were cross-linked using 1% formaldehyde.

  • Chromatin Preparation:

    • Cells were lysed, and the nuclei were isolated.

    • Chromatin was sheared to an average size of 200-500 bp by sonication.

  • Immunoprecipitation:

    • Sheared chromatin was incubated with an antibody specific for BRD2 overnight at 4 °C.

    • Antibody-chromatin complexes were captured using protein A/G magnetic beads.

  • DNA Purification and Library Preparation:

    • Cross-links were reversed, and the DNA was purified.

    • Sequencing libraries were prepared from the immunoprecipitated DNA.

  • Sequencing and Data Analysis:

    • Libraries were sequenced on an Illumina platform.

    • Sequencing reads were aligned to the human genome, and peak calling was performed to identify regions of BRD2 enrichment. Differential binding analysis was used to compare the treatment conditions.[1]

Conclusion

This compound is a well-characterized, selective inhibitor of the BAZ2A and BAZ2B bromodomains. Its ability to competitively block the acetyl-lysine binding site makes it an indispensable tool for elucidating the roles of these proteins in chromatin remodeling, gene regulation, and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments utilizing this valuable chemical probe. Further investigation into the synergistic effects of this compound with other epigenetic modulators holds promise for the development of novel therapeutic strategies.

References

GSK2801: A Technical Guide to a Selective BAZ2A/B Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of GSK2801, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document details the core characteristics of the molecule, including its binding affinity, selectivity, and cellular activity, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Compound Properties

This compound is a cell-active, acetyl-lysine competitive inhibitor of the bromodomains of BAZ2A and BAZ2B.[1][2][3][4] It serves as a valuable tool for studying the biological functions of these proteins in chromatin biology and their role in disease.[1] An inactive control compound, GSK8573, which is structurally related, is available to aid in validating cellular screening results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Binding Affinity and Kinetics of this compound for BAZ2A and BAZ2B

TargetAssayParameterValueReference
BAZ2BITCDissociation Constant (KD)136 nM
BAZ2AITCDissociation Constant (KD)257 nM
BAZ2BBLIDissociation Constant (KD)60 nM
BAZ2BBLIOn-rate (Kon)1.57 ± 0.02 × 105 M-1s-1
BAZ2BBLIOff-rate (Koff)6.95 ± 0.058 × 10-3 s-1
BAZ2BITCEnthalpy (ΔH)-10.69 ± 0.07 kcal/mol

Table 2: Selectivity Profile of this compound Against Other Bromodomains

TargetAssayParameterValueReference
BAZ2AThermal Stability AssayTemperature Shift (ΔTm) at 10 µM4.1 °C
BAZ2BThermal Stability AssayTemperature Shift (ΔTm) at 10 µM2.7 °C
BRD9Thermal Stability AssayTemperature Shift (ΔTm) at 10 µM2.3 - 2.9 °C
TAF1L(2)Thermal Stability AssayTemperature Shift (ΔTm) at 10 µM3.4 °C
BRD9ITCDissociation Constant (KD)1.1 - 1.2 µM
TAF1L(2)ITCDissociation Constant (KD)3.2 µM

Table 3: In Vivo Pharmacokinetics of this compound in Mice

Dosing RouteDosePropertyValueReference
Oral (PO)30 mg/kgIn vivo exposureReasonable
Intraperitoneal (IP)30 mg/kgClearanceModest
N/AN/APlasma StabilityReasonable

Signaling Pathways and Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains. These proteins are core components of the Nucleolar Remodeling Complex (NoRC), which is involved in regulating the expression of non-coding RNAs and heterochromatin formation.

BAZ2_NoRC_Pathway cluster_nucleus Cell Nucleus cluster_nucleolus Nucleolus rDNA rDNA ncRNA Non-coding RNA NoRC NoRC Complex NoRC->rDNA binds to NoRC->ncRNA regulates expression of BAZ2A_B BAZ2A/B BAZ2A_B->NoRC is part of Histones Acetylated Histones BAZ2A_B->Histones recognizes This compound This compound This compound->BAZ2A_B competitively inhibits Synergistic_Action_Pathway cluster_nucleus TNBC Cell Nucleus This compound This compound BAZ2AB_BRD9 BAZ2A/B & BRD9 This compound->BAZ2AB_BRD9 inhibits BRD2 BRD2 This compound->BRD2 enhances displacement from BETi BET Inhibitor (JQ1) BETi->BRD2 inhibits BETi->BRD2 enhances displacement from ETS_genes ETS-regulated Genes BAZ2AB_BRD9->ETS_genes regulates BRD2->ETS_genes regulates rDNA rDNA BRD2->rDNA regulates Transcription_Suppression Transcription Suppression ETS_genes->Transcription_Suppression rDNA->Transcription_Suppression Apoptosis Apoptosis Transcription_Suppression->Apoptosis FRAP_Workflow start Start: U2OS cells expressing GFP-BAZ2A treatment Treat cells with this compound or vehicle start->treatment pre_bleach Acquire pre-bleach images of GFP signal treatment->pre_bleach bleach Photobleach a region of interest (ROI) in the nucleus pre_bleach->bleach post_bleach Acquire post-bleach images over time bleach->post_bleach analysis Measure fluorescence recovery in the ROI post_bleach->analysis end End: Determine FRAP half-recovery time analysis->end

References

GSK2801: A Technical Guide to a Selective Chemical Probe for BAZ2A and BAZ2B Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of GSK2801, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate the biological roles of these epigenetic reader proteins.

Introduction: The BAZ2 Bromodomains

Bromodomains are conserved protein modules that recognize and bind to acetylated lysine (B10760008) residues (KAc), particularly on histone tails.[1][2][3] This interaction is a key mechanism in the regulation of gene transcription and chromatin remodeling.[2][3] The BAZ2 (Bromodomain Adjacent to Zinc finger) family of proteins includes two closely related members, BAZ2A (also known as TIP5) and BAZ2B.[1][4][5]

BAZ2A is a central scaffolding protein of the Nucleolar Remodeling Complex (NoRC), which also includes the ATPase SNF2H (also known as SMARCA5).[1][5][6] The NoRC complex plays a critical role in establishing and maintaining heterochromatin, leading to the transcriptional silencing of ribosomal RNA (rRNA) genes.[1][2][6][7] BAZ2A's function has been linked to prostate cancer, where it is often overexpressed and helps maintain cell growth by repressing specific genes.[8] BAZ2B's functions are less understood, but it is implicated in regulating nucleosome mobilization and has been associated with polymerase II activity.[7][9]

Given their role in chromatin biology and disease, the BAZ2 bromodomains are compelling targets for therapeutic intervention. However, they have been considered to have low druggability.[1][4][5] this compound was developed as the first potent, selective, and cell-active small molecule inhibitor to probe the function of these challenging targets.[1][4]

This compound: Biochemical Profile and Selectivity

This compound is a potent acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][4][5] Its development provides a crucial tool for elucidating the cellular and in vivo functions of these proteins.[1][2][4] An inactive control compound, GSK8573, which is structurally similar but does not bind to BAZ2 proteins, is available to aid in validating experimental results.[1][4]

The binding affinity of this compound to the BAZ2 bromodomains has been quantitatively determined using Isothermal Titration Calorimetry (ITC). The probe demonstrates high-nanomolar affinity for both targets.

Target Binding Affinity (KD) by ITC Reference
BAZ2A257 nM[1][4][5][9][10]
BAZ2B136 nM[1][4][5][9][10]

High selectivity is a critical feature of a chemical probe. This compound has been extensively profiled against a panel of human bromodomains and other protein targets, demonstrating excellent selectivity for BAZ2A/B.

Thermal Shift Assays: A thermal shift assay (Differential Scanning Fluorimetry) across 46 human bromodomains showed that at a concentration of 10 μM, this compound induced significant thermal stabilization only for BAZ2A and BAZ2B.[1][4][9] Minor shifts were observed for BRD9 and the second bromodomain of TAF1L, TAF1L(2).[1][4][9]

Target Thermal Shift (ΔTm) at 10 µM this compound Reference
BAZ2A4.1 °C[1][4][9]
BAZ2B2.7 °C[1][4][9]
TAF1L(2)3.4 °C[1][4][9]
BRD92.3 - 2.9 °C[1][4][9]

Off-Target Binding Affinity (ITC): The minor off-target activities observed in thermal shift assays were quantified using ITC, confirming that this compound is significantly more potent for BAZ2A/B.

Off-Target Binding Affinity (KD) by ITC Selectivity Window (vs. BAZ2B) Reference
BRD91.1 - 1.2 µM~8-9 fold[9][11]
TAF1L(2)3.2 µM~23 fold[4][9][11]

Beyond the bromodomain family, this compound was screened against 55 receptors and ion channels and was found to be inactive, further establishing its high selectivity.[9]

Functional Context and Mechanism of Action

This compound acts as a competitive inhibitor by binding to the acetyl-lysine binding pocket of the BAZ2 bromodomains, preventing their interaction with acetylated histones and other proteins.[4][5] This disrupts the recruitment and function of the NoRC complex at its target chromatin sites.

BAZ2A_NoRC_Pathway cluster_0 Nucleus Histone Acetylated Histone (e.g., on rDNA loci) BAZ2A BAZ2A (TIP5) Histone->BAZ2A Binds to KAc NoRC NoRC Complex BAZ2A->NoRC Forms SNF2H SNF2H (ATPase) SNF2H->NoRC Forms Chromatin Open Chromatin (Active Transcription) NoRC->Chromatin Remodels SilencedChromatin Heterochromatin (Silenced rDNA) NoRC->SilencedChromatin Induces Silencing This compound This compound Probe This compound->BAZ2A Inhibits

Caption: BAZ2A/NoRC-mediated gene silencing and its inhibition by this compound.

Cellular and In Vivo Activity

This compound demonstrates cell permeability and target engagement in cellular assays.[4] Its cellular activity was confirmed using Fluorescence Recovery After Photobleaching (FRAP), where this compound treatment displaced GFP-tagged BAZ2A from acetylated chromatin in living cells.[1][3][4][5]

Pharmacokinetic studies in mice revealed that this compound has reasonable in vivo exposure and stability following oral dosing, making it a suitable tool for in vivo experiments.[1][2][4][5]

Parameter Species Dosing Observation Reference
PharmacokineticsMale CD1 Mice30 mg/kg (p.o. and i.p.)Reasonable in vivo exposure, modest clearance, and good plasma stability.[1][4][9][10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings using this compound. Below are summaries of the key assays used to characterize this probe.

ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow Workflow: Isothermal Titration Calorimetry (ITC) A Prepare Protein (e.g., BAZ2A/B) in buffer in the sample cell C Set Temperature (e.g., 25°C) A->C B Prepare Ligand (this compound) in matching buffer in the injection syringe B->C D Inject small aliquots of ligand into the sample cell C->D E Measure heat change (ΔH) after each injection D->E F Plot heat change vs. molar ratio of ligand to protein E->F G Fit the binding isotherm to a model F->G H Determine Thermodynamic Parameters (K_D, ΔH, n) G->H

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Methodology: ITC experiments are performed using a microcalorimeter. The bromodomain protein (e.g., BAZ2A or BAZ2B) is placed in the sample cell at a known concentration. This compound, at a higher concentration in the same buffer, is loaded into an injection syringe. A series of small, precise injections of this compound into the protein solution is performed. The instrument measures the minute heat changes that occur upon binding. The resulting data are plotted as power versus time and integrated to yield a binding isotherm (kcal/mol vs. molar ratio). This isotherm is then fitted to a suitable binding model to calculate the dissociation constant (KD).[4]

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (melting temperature, Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm (a positive ΔTm). It is a common method for initial screening and selectivity profiling.

TSA_Workflow Workflow: Thermal Shift Assay (TSA/DSF) A Mix purified protein (e.g., BAZ2A) with a fluorescent dye (e.g., SYPRO Orange) B Aliquot protein-dye mix into wells of a qPCR plate A->B C Add compound (this compound) or DMSO control to wells B->C D Seal plate and place in a real-time PCR instrument C->D E Slowly increase temperature (e.g., 25°C to 95°C) D->E F Monitor fluorescence intensity. Fluorescence increases as protein unfolds and binds dye. E->F G Plot fluorescence vs. temperature to generate a melt curve F->G H Calculate T_m (midpoint of the unfolding transition) G->H I Compare T_m of this compound-treated sample to DMSO control to get ΔT_m H->I

Caption: Experimental workflow for Thermal Shift Assay (TSA).

Methodology: The assay is typically run in a 96- or 384-well plate format using a real-time PCR instrument. Each well contains the target bromodomain protein, a lipophilic fluorescent dye (like SYPRO Orange), and either the test compound (this compound) or a vehicle control (DMSO).[4] The temperature is gradually ramped up. As the protein unfolds, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A stabilizing ligand will increase the Tm, and the difference (ΔTm) between the compound-treated and control samples indicates binding.[1][4]

FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled proteins. It is used to assess the target engagement of a compound by observing changes in the mobility of its target protein within a specific cellular compartment.

FRAP_Workflow Workflow: Fluorescence Recovery After Photobleaching (FRAP) A Transfect cells (e.g., U2OS) with a plasmid encoding GFP-tagged BAZ2A B Culture cells and treat with This compound or DMSO control A->B C Identify a region of interest (ROI) (e.g., an area of chromatin where GFP-BAZ2A is localized) B->C D Acquire pre-bleach images of the ROI C->D E Use a high-intensity laser to photobleach the GFP signal within the ROI D->E F Acquire post-bleach images over time to monitor the recovery of fluorescence E->F G Quantify fluorescence intensity in the ROI over time F->G H Calculate the half-time of recovery (t_1/2). A faster recovery indicates displacement of the protein. G->H

Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).

Methodology: Cells are engineered to express the target protein (e.g., BAZ2A) fused to a fluorescent protein like GFP.[4] After treatment with this compound or a vehicle control, a specific region of the cell where the protein is localized (e.g., heterochromatin) is selected. A high-intensity laser is used to irreversibly bleach the fluorescence in this region. The microscope then monitors the rate at which unbleached GFP-BAZ2A molecules from surrounding areas move into the bleached spot, causing fluorescence to recover. If this compound successfully displaces BAZ2A from its chromatin binding sites, the protein becomes more mobile, leading to a faster fluorescence recovery rate compared to the control.[1][4]

Conclusion

This compound is a high-quality chemical probe for the BAZ2A and BAZ2B bromodomains, characterized by its high potency, excellent selectivity, and demonstrated activity in cellular and in vivo models.[1][2][4] It serves as an invaluable tool for researchers to dissect the complex biology of BAZ2-containing chromatin remodeling complexes and to explore their potential as therapeutic targets in diseases such as cancer. The availability of a matched inactive control compound, GSK8573, further enhances its utility for rigorous pharmacological studies.[4]

References

GSK2801: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of GSK2801, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Kinetics

This compound is a high-affinity ligand for the bromodomains of BAZ2A and BAZ2B, demonstrating selectivity over other bromodomain families. The following tables summarize the binding affinity (Kd), and kinetic parameters (kon, koff) of this compound for its primary targets and key off-targets.

Table 1: Binding Affinity of this compound for BAZ2A and BAZ2B Bromodomains

TargetMethodKd (nM)
BAZ2AIsothermal Titration Calorimetry (ITC)257[1]
BAZ2BIsothermal Titration Calorimetry (ITC)136[1]
BAZ2BBiolayer Interferometry (BLI)60[1]

Table 2: Binding Kinetics of this compound for BAZ2B Bromodomain

TargetMethodkon (M-1s-1)koff (s-1)
BAZ2BBiolayer Interferometry (BLI)1.57 x 105[1]6.95 x 10-3[1]

Table 3: Binding Affinity of this compound for Off-Target Bromodomains

Off-TargetMethodKd (μM)
BRD9Isothermal Titration Calorimetry (ITC)1.1
TAF1L(2)Isothermal Titration Calorimetry (ITC)3.2

Experimental Protocols

The characterization of this compound's binding profile involved several key biophysical and cellular techniques. Below are detailed methodologies for these experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation:

    • The protein of interest (e.g., BAZ2A, BAZ2B, BRD9, TAF1L(2)) is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • This compound is dissolved in the same final dialysis buffer to minimize heats of dilution. The final DMSO concentration should be matched between the protein and ligand solutions and is typically kept below 5%.

    • Protein concentrations are typically in the range of 10-20 µM in the sample cell, while the ligand (this compound) concentration in the syringe is 10-20 fold higher (100-200 µM).

  • Instrumentation and Data Acquisition:

    • Experiments are performed on an isothermal titration calorimeter (e.g., MicroCal ITC200).

    • The sample cell is filled with the protein solution, and the syringe is loaded with the this compound solution.

    • A series of injections (e.g., 19 injections of 2 µL each) are made at a constant temperature (e.g., 25°C).

    • The time between injections is set to allow the signal to return to baseline (e.g., 150 seconds).

    • The stirring speed is maintained at a constant rate (e.g., 750 rpm) to ensure proper mixing.

  • Data Analysis:

    • The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin).

    • This analysis yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purified Protein (e.g., BAZ2A/B) Dialysis Dialysis Protein->Dialysis Ligand This compound Dissolution Dissolution Ligand->Dissolution Buffer ITC Buffer (e.g., HEPES, NaCl, TCEP) Buffer->Dialysis Buffer->Dissolution Sample_Cell Sample Cell: Protein Solution Dialysis->Sample_Cell Syringe Syringe: This compound Solution Dissolution->Syringe ITC_Instrument Isothermal Titration Calorimeter ITC_Instrument->Sample_Cell ITC_Instrument->Syringe Raw_Data Raw Data (Heat Pulses) ITC_Instrument->Raw_Data Syringe->Sample_Cell Titration Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Integration Fitting One-Site Binding Model Binding_Isotherm->Fitting Results Results: Kd, n, ΔH Fitting->Results

Isothermal Titration Calorimetry (ITC) Workflow.
Biolayer Interferometry (BLI)

BLI is an optical biosensing technique used to measure real-time kinetics of molecular interactions.

Methodology:

  • Biosensor Preparation and Ligand Immobilization:

    • Streptavidin (SA) biosensors are hydrated in the assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA) for at least 10 minutes.

    • A biotinylated version of the target protein (e.g., BAZ2B) is immobilized onto the surface of the hydrated SA biosensors.

  • Assay Steps:

    • Baseline: The biosensors with the immobilized protein are equilibrated in the assay buffer to establish a stable baseline.

    • Association: The biosensors are then dipped into wells containing varying concentrations of this compound. The binding of this compound to the immobilized protein is monitored in real-time as a change in the interference pattern.

    • Dissociation: After the association phase, the biosensors are moved back into wells containing only the assay buffer, and the dissociation of this compound is monitored.

  • Data Analysis:

    • The resulting sensorgrams (plots of response versus time) are corrected for baseline drift.

    • The association (kon) and dissociation (koff) rates are determined by fitting the association and dissociation phases of the sensorgrams to a 1:1 binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

cluster_prep Preparation cluster_assay BLI Assay Steps cluster_analysis Data Analysis Biosensor Streptavidin Biosensor Hydration Hydration in Assay Buffer Biosensor->Hydration Biotin_Protein Biotinylated Protein (e.g., BAZ2B) Immobilization Immobilization Biotin_Protein->Immobilization Hydration->Immobilization Baseline Baseline (Assay Buffer) Immobilization->Baseline Association Association (this compound Solution) Baseline->Association Dissociation Dissociation (Assay Buffer) Association->Dissociation Sensorgrams Sensorgrams Dissociation->Sensorgrams Fitting 1:1 Binding Model Sensorgrams->Fitting Kinetics Results: kon, koff, Kd Fitting->Kinetics

Biolayer Interferometry (BLI) Workflow.
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into protein mobility and binding to cellular structures.

Methodology:

  • Cell Culture and Transfection:

    • Human osteosarcoma (U2OS) cells are cultured in appropriate media.

    • Cells are transiently transfected with a plasmid encoding a GFP-tagged version of the target protein (e.g., GFP-BAZ2A).

  • Live-Cell Imaging and Photobleaching:

    • Transfected cells are imaged using a confocal microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

    • A specific region of interest (ROI) within the nucleus is photobleached using a high-intensity laser beam, which irreversibly quenches the fluorescence of the GFP-tagged proteins in that region.

    • The recovery of fluorescence in the bleached ROI is monitored over time by acquiring images at low laser intensity.

  • Data Analysis:

    • The fluorescence intensity in the bleached region is measured over time and corrected for photobleaching that occurs during image acquisition.

    • The fluorescence recovery curve is generated and often fitted to a mathematical model to extract parameters such as the mobile fraction and the half-time of recovery (t1/2).

    • A faster recovery indicates weaker binding to chromatin, and the displacement of the protein by an inhibitor like this compound will result in a faster fluorescence recovery.

cluster_cell_prep Cell Preparation cluster_frap FRAP Experiment cluster_analysis Data Analysis Cells U2OS Cells Transfection Transfection with GFP-BAZ2A Cells->Transfection Microscope Confocal Microscope Transfection->Microscope Pre_Bleach Pre-Bleach Imaging Microscope->Pre_Bleach Bleach Photobleaching of ROI Pre_Bleach->Bleach Post_Bleach Post-Bleach Imaging Bleach->Post_Bleach Intensity_Measurement Fluorescence Intensity Measurement Post_Bleach->Intensity_Measurement Recovery_Curve Fluorescence Recovery Curve Intensity_Measurement->Recovery_Curve Fitting Model Fitting Recovery_Curve->Fitting Results Results: Mobile Fraction, t1/2 Fitting->Results

Fluorescence Recovery After Photobleaching (FRAP) Workflow.

Signaling Pathway and Mechanism of Action

This compound is an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains. BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in epigenetic regulation by silencing ribosomal RNA (rRNA) gene transcription.

The NoRC complex, consisting of BAZ2A (also known as TIP5) and the ATPase SMARCA5 (also known as SNF2h), is recruited to rDNA promoters. This recruitment leads to the subsequent recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes induce a heterochromatic state, characterized by histone deacetylation and DNA methylation, which ultimately leads to the repression of rRNA gene transcription. By binding to the acetyl-lysine binding pocket of the BAZ2A bromodomain, this compound prevents the recognition of acetylated histones, thereby inhibiting the recruitment of the NoRC complex and its associated gene silencing machinery.

cluster_pathway NoRC-Mediated Gene Silencing Pathway cluster_inhibition Inhibition by this compound Ac_Histone Acetylated Histones BAZ2A BAZ2A (TIP5) Ac_Histone->BAZ2A recognizes NoRC NoRC Complex BAZ2A->NoRC SMARCA5 SMARCA5 (SNF2h) SMARCA5->NoRC rDNA rDNA Promoter NoRC->rDNA recruitment to HDACs HDACs Heterochromatin Heterochromatin Formation HDACs->Heterochromatin Histone Deacetylation DNMTs DNMTs DNMTs->Heterochromatin DNA Methylation rDNA->HDACs recruitment of rDNA->DNMTs recruitment of Silencing rRNA Gene Silencing Heterochromatin->Silencing This compound This compound This compound->BAZ2A competitively binds to acetyl-lysine pocket

NoRC Signaling Pathway and this compound Inhibition.

References

GSK2801: A Comprehensive Technical Guide to its Bromodomain Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GSK2801, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This compound serves as a valuable tool for investigating the biological functions of these bromodomain-containing proteins in chromatin biology and disease. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.

Quantitative Selectivity Profile

This compound was developed as a selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] Its selectivity has been rigorously profiled across the bromodomain family using multiple biophysical and biochemical assays. The following tables summarize the quantitative data from these analyses.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). This compound demonstrates high affinity for BAZ2B and BAZ2A, with significantly weaker binding to the off-target bromodomains BRD9 and TAF1L.[3][4]

Target BromodomainDissociation Constant (KD)Binding Enthalpy (ΔH)Stoichiometry (n)
BAZ2B 136 nM-10.69 kcal/mol1.0 ± 0.1
BAZ2A 257 nMNot Reported1.0 ± 0.1
BRD9 1.1 - 1.2 µM-9.8 kcal/molNot Reported
TAF1L 3.2 µM-8.6 kcal/molNot Reported

Table 1: ITC binding data for this compound against primary targets and key off-targets. Data sourced from multiple studies.[3][4]

Thermal Shift Assay (TSA)

Thermal shift assays measure the change in a protein's melting temperature (ΔTm) upon ligand binding. A significant thermal shift indicates direct target engagement. This compound was screened at a concentration of 10 µM against a panel of 46 human bromodomains.[1][5]

Target BromodomainThermal Shift (ΔTm at 10 µM)
BAZ2A 4.1 °C
BAZ2B 2.7 °C
TAF1L(2) 3.4 °C
BRD9 2.3 - 2.9 °C

Table 2: Thermal shift data for this compound. Significant shifts were observed for BAZ2A/B and the off-targets TAF1L and BRD9.[3][5]

Biolayer Interferometry (BLI)

BLI is a label-free optical technique that measures real-time binding kinetics. Steady-state analysis of BLI data for this compound binding to BAZ2B yielded a KD of 60 nM.[4][5] A broader selectivity screen against 40-42 biotinylated bromodomains at concentrations of 1.0 µM and 0.2 µM corroborated the findings from the thermal shift assay, identifying BRD9 and TAF1L as the primary off-targets.[1][4]

Assay TypeTarget BromodomainDissociation Constant (KD)
Steady-State AnalysisBAZ2B 60 nM
Selectivity ScreenBRD9 Identified as major off-target
Selectivity ScreenTAF1L Identified as major off-target

Table 3: Biolayer interferometry data for this compound.[4][5]

Chemoproteomic Competition Binding Assay

To assess target engagement in a more physiological context, a chemoproteomic competition binding assay was performed. An immobilized analogue of this compound was used to pull down endogenous bromodomain proteins from HuT78 cell extracts. The displacement of these proteins by increasing concentrations of free this compound was quantified by mass spectrometry. This assay confirmed potent binding to endogenous BAZ2A and BAZ2B.

Target ProteinpKd (-log(Kd))
BAZ2A ~7.5
BAZ2B ~7.5
BRD9 ~6.0

Table 4: Chemoproteomic profiling of this compound against endogenous bromodomain proteins.[6]

Mechanism of Action

This compound functions as an acetyl-lysine competitive inhibitor.[1][2] Bromodomains are "reader" domains that specifically recognize acetylated lysine (B10760008) (KAc) residues on histone tails and other proteins. This interaction tethers bromodomain-containing protein complexes to chromatin, influencing gene expression. This compound mimics the acetylated lysine moiety, binding to the KAc recognition pocket of the BAZ2A/B bromodomains and thereby preventing their interaction with acetylated histones.

cluster_0 Normal Biological Function cluster_1 Inhibition by this compound Histone Acetylated Histone Tail (Ac-Lys) BAZ2 BAZ2A/B Bromodomain Histone->BAZ2 Binding Chromatin Chromatin Remodeling & Gene Regulation BAZ2->Chromatin Tethering This compound This compound BAZ2_inhibited BAZ2A/B Bromodomain This compound->BAZ2_inhibited Competitive Binding Histone_unbound Acetylated Histone Tail (Ac-Lys) BAZ2_inhibited->Histone_unbound Displacement Displacement from Chromatin BAZ2_inhibited->Displacement Results in

Caption: Mechanism of this compound competitive inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize the selectivity profile of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.

  • Instrumentation: MicroCal ITC200 or similar instrument.

  • Sample Preparation:

    • The bromodomain protein (e.g., BAZ2B, BAZ2A, BRD9, TAF1L) and this compound are exchanged into an identical, well-matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) via dialysis or buffer exchange columns to minimize heats of dilution.

    • Protein concentration is accurately determined (e.g., by UV-Vis spectroscopy). A typical starting concentration for the protein in the sample cell is 10-50 µM.

    • This compound is dissolved in the matched buffer. The concentration in the syringe is typically 10-15 times higher than the protein concentration in the cell (e.g., 100-500 µM).

    • All solutions are thoroughly degassed immediately prior to use to prevent bubble formation.

  • Experimental Procedure:

    • The sample cell (approx. 200 µL) is loaded with the bromodomain protein solution.

    • The injection syringe (approx. 40 µL) is loaded with the this compound solution.

    • The experiment is performed at a constant temperature (e.g., 25°C).

    • A series of small injections (e.g., 20-30 injections of 1-2 µL) of the this compound solution into the sample cell are performed.

    • The heat change associated with each injection is measured. A preliminary small injection (e.g., 0.5 µL) is often discarded from the analysis.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to determine the heat change per mole of injectant.

    • A control experiment (titrating this compound into buffer) is performed to subtract the heat of dilution.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to calculate KD, ΔH, and n.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Protein & Ligand in Matched, Degassed Buffer p2 Determine Concentrations Accurately p1->p2 e1 Load Protein into Sample Cell p2->e1 e2 Load Ligand (this compound) into Syringe p2->e2 e3 Perform Serial Injections at Constant Temperature e1->e3 e2->e3 a1 Integrate Heat Pulses e3->a1 a2 Subtract Heat of Dilution a1->a2 a3 Fit Binding Isotherm a2->a3 a4 Determine KD, ΔH, n a3->a4

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Biolayer Interferometry (BLI)

BLI provides real-time, label-free analysis of biomolecular interactions. For the this compound selectivity screen, biotinylated bromodomains were used.

  • Instrumentation: Octet-RED BLI system or similar.

  • Sample Preparation:

    • Bromodomains are biotinylated, for example, by co-expression with BirA biotin (B1667282) ligase.

    • Streptavidin (SA) biosensor tips are hydrated in assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

    • A 96-well or 384-well microplate is prepared with serial dilutions of this compound in assay buffer. For the selectivity screen, concentrations of 1.0 µM and 0.2 µM were used.

  • Experimental Procedure:

    • Baseline: Biosensors are equilibrated in assay buffer to establish a stable baseline.

    • Loading: Biosensors are dipped into wells containing the biotinylated bromodomain protein until a stable loading level is achieved.

    • Baseline 2: A second baseline is established in assay buffer.

    • Association: Biosensors are moved into wells containing different concentrations of this compound to measure the binding (association) phase.

    • Dissociation: Biosensors are moved back into wells with assay buffer to measure the release (dissociation) of this compound.

  • Data Analysis:

    • The sensorgram data (wavelength shift vs. time) is reference-subtracted.

    • For kinetic analysis, the association and dissociation curves are fitted to a 1:1 binding model to determine kon and koff, from which KD is calculated (KD = koff / kon).

    • For steady-state analysis, the response at equilibrium is plotted against the analyte concentration and fitted to a saturation binding model to determine KD.

cluster_steps BLI Experimental Steps cluster_analysis Data Analysis s1 1. Hydrate & Baseline Streptavidin Biosensors s2 2. Load Biotinylated Bromodomain onto Sensor s1->s2 s3 3. Second Baseline in Buffer s2->s3 s4 4. Association in this compound Solution s3->s4 s5 5. Dissociation in Buffer s4->s5 a1 Fit Kinetic Data (kon, koff) s5->a1 a2 Calculate KD a1->a2

Caption: Biolayer Interferometry (BLI) Experimental Workflow.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It was used to demonstrate that this compound can displace BAZ2A from chromatin.[2][4]

  • Cell Preparation:

    • Cells (e.g., U2OS) are cultured on glass-bottom dishes suitable for high-resolution microscopy.

    • Cells are transfected with a plasmid encoding a fluorescently tagged version of the target protein (e.g., GFP-BAZ2A). Expression is allowed for 24-48 hours.

  • Experimental Procedure:

    • Transfected cells are mounted on a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Cells expressing moderate levels of the fluorescent protein are identified.

    • Pre-treatment Imaging: A baseline measurement of GFP-BAZ2A mobility is performed.

      • Pre-bleach: A few images of a selected nuclear region are acquired using low laser power.

      • Bleach: A small, defined region of interest (ROI) within the nucleus is photobleached using a brief pulse of high-intensity laser light.

      • Post-bleach: A time-lapse series of images is acquired using low laser power to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BAZ2A molecules diffuse into it.

    • Compound Treatment: The cells are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) and incubated.

    • Post-treatment Imaging: The FRAP experiment is repeated on the treated cells.

  • Data Analysis:

    • The fluorescence intensity in the bleached ROI over time is measured and corrected for background and photobleaching during image acquisition.

    • The data is normalized, and a recovery curve is generated.

    • The half-maximal recovery time (t1/2) and the mobile fraction are calculated. A faster recovery time for this compound-treated cells compared to the control indicates that the inhibitor has displaced GFP-BAZ2A from less mobile, chromatin-bound states.[3]

Conclusion

This compound is a well-characterized chemical probe with high selectivity for the BAZ2A and BAZ2B bromodomains. While it exhibits micromolar affinity for BRD9 and TAF1L, its significant potency window makes it a suitable tool for interrogating BAZ2A/B function in cellular and in vivo models.[2][4] The comprehensive data presented in this guide, derived from orthogonal, quantitative assays, validates the selectivity profile of this compound and provides researchers with the necessary information to design and interpret experiments effectively. When using this compound, it is recommended to include the structurally related inactive control compound, GSK8573, to help differentiate on-target effects from potential off-target or compound-specific artifacts.[1]

References

Introduction to Chromatin and Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of GSK2801 in Chromatin Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a selective chemical probe for the BAZ2A and BAZ2B bromodomains, and its application in studying chromatin biology.

Chromatin is the complex of DNA and proteins, primarily histones, that forms chromosomes within the nucleus of eukaryotic cells. Post-translational modifications of histone tails, such as acetylation, play a crucial role in regulating chromatin structure and gene expression. These modifications create a "histone code" that is interpreted by various nuclear proteins.

Bromodomains are evolutionarily conserved protein modules that act as "readers" of this code by specifically recognizing acetylated lysine (B10760008) residues.[1][2] This recognition is a key mechanism for recruiting protein complexes to specific chromatin regions to modulate gene transcription.[2][3] The inhibition of bromodomain-histone interactions with small molecules has emerged as a significant therapeutic strategy in diseases like cancer.[2]

The Targets of this compound: BAZ2A and BAZ2B

This compound is a potent and selective inhibitor of the bromodomains of two closely related proteins: BAZ2A (also known as TIP5) and BAZ2B.[2][4] These proteins are characterized by several conserved domains, including a PHD finger and a bromodomain, which are involved in recognizing histone modifications.[5]

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), an ATP-dependent chromatin remodeling complex.[2][4][6] NoRC plays a critical role in silencing the transcription of ribosomal RNA (rRNA) genes and establishing repressive heterochromatin.[5] The bromodomain of BAZ2A mediates its association with acetylated histone tails, which is essential for the recruitment of the NoRC complex and subsequent gene silencing.[2] The biological function of BAZ2B is less understood, but it is thought to be involved in regulating nucleosome mobilization by the ISWI chromatin remodeling factor.[5]

While BAZ2A/B are the primary targets of this compound, it is important to distinguish them from the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) family. BRPF1 is also a bromodomain-containing protein but acts as a scaffold for the MOZ/MORF histone acetyltransferase (HAT) complexes, which are involved in activating gene transcription by acetylating histones.[1][7][8][9]

protein_complexes cluster_NoRC NoRC Complex (Repressive) cluster_MOZ_MORF MOZ/MORF Complex (Activating) BAZ2A BAZ2A (TIP5) SNF2h SNF2h (ATPase) BAZ2A->SNF2h recruits BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 This compound This compound This compound->BAZ2A Inhibits mechanism_of_action cluster_normal Normal Function cluster_inhibition Inhibition by this compound Histone Acetylated Histone Tail (H3K14ac) BAZ2A_BD BAZ2A Bromodomain Histone->BAZ2A_BD Binds NoRC NoRC Complex BAZ2A_BD->NoRC Recruits Gene rRNA Gene NoRC->Gene Silencing Transcriptional Silencing Gene->Silencing Histone_i Acetylated Histone Tail (H3K14ac) BAZ2A_BD_i BAZ2A Bromodomain Histone_i->BAZ2A_BD_i Binding Prevented NoRC_i NoRC Complex BAZ2A_BD_i->NoRC_i Recruitment Blocked This compound This compound This compound->BAZ2A_BD_i Blocks Binding Site Gene_i rRNA Gene Transcription Transcription Active Gene_i->Transcription frap_workflow cluster_workflow FRAP Experimental Workflow cluster_interpretation Interpretation start Start: U2OS cells expressing GFP-BAZ2A treat Treat cells with This compound or DMSO start->treat pre_bleach Image nucleus: Pre-bleach treat->pre_bleach bleach Photobleach specific region pre_bleach->bleach post_bleach Image nucleus: Time-lapse post-bleach bleach->post_bleach analyze Analyze fluorescence recovery rate post_bleach->analyze result Result analyze->result fast Fast Recovery: High protein mobility (Displaced from chromatin) result->fast This compound slow Slow Recovery: Low protein mobility (Bound to chromatin) result->slow DMSO

References

GSK2801: A Technical Guide to its Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A and BAZ2B.[1][2][3][4][5] Bromodomains are crucial protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a pivotal role in the regulation of gene transcription.[4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its profound impact on gene transcription—particularly in synergy with other inhibitors—and the experimental protocols for its characterization.

Mechanism of Action

This compound functions as an acetyl-lysine competitive inhibitor, targeting the bromodomains of BAZ2A and BAZ2B.[2][3][4][5] These proteins are key components of the nucleolar remodeling complex (NoRC), which is involved in regulating the expression of non-coding RNAs.[3][4][5] By binding to these bromodomains, this compound disrupts their interaction with acetylated histones, thereby modulating gene expression.

A significant aspect of this compound's activity is its synergistic effect with BET (Bromodomain and Extra-Terminal domain) inhibitors, such as JQ1, in triple-negative breast cancer (TNBC).[6][7] This synergy is not dependent on the P-TEFb pathway typically associated with BET inhibitor action.[6][7] Instead, the combination of this compound and a BET inhibitor leads to the enhanced displacement of BRD2 from chromatin at both promoters and enhancers of ETS-regulated genes, as well as from ribosomal DNA (rDNA) in the nucleolus.[6][7] This dual blockade of BRD2-driven transcription in both the nucleoplasm and the nucleolus leads to a significant anti-proliferative effect, inducing senescence in 2D cell cultures and apoptosis in 3D spheroid models of TNBC.[6][7]

Signaling Pathway of this compound and BET Inhibitor Synergy

GSK2801_Synergy Mechanism of this compound and BET Inhibitor Synergy cluster_nucleus Cell Nucleus cluster_nucleoplasm Nucleoplasm cluster_nucleolus Nucleolus This compound This compound BAZ2AB BAZ2A/B This compound->BAZ2AB inhibits Displacement Enhanced BRD2 Displacement This compound->Displacement BETi BET Inhibitor (e.g., JQ1) BRD2_NP BRD2 BETi->BRD2_NP inhibits BETi->Displacement BAZ2AB->BRD2_NP recruits/stabilizes ETS_genes ETS-regulated Genes BRD2_NP->ETS_genes activates Transcription_NP Gene Transcription ETS_genes->Transcription_NP Apoptosis Apoptosis/Senescence Transcription_NP->Apoptosis BRD2_Nuc BRD2 rDNA rDNA BRD2_Nuc->rDNA activates rRNA_transcription rRNA Transcription rDNA->rRNA_transcription rRNA_transcription->Apoptosis Displacement->BRD2_NP displaces from ETS genes Displacement->BRD2_Nuc displaces from rDNA ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Reagents Prepare Protein and Ligand Solutions (50 mM HEPES, 150 mM NaCl) Calorimeter Equilibrate Microcalorimeter (15°C, 295 rpm stirring) Reagents->Calorimeter Titration Perform Titration (Initial 2µL injection, then 34 x 8µL injections) Calorimeter->Titration Data_Acquisition Measure Heat Changes Titration->Data_Acquisition Analysis Subtract Heat of Dilution and Analyze Data (Calculate ΔH and KB) Data_Acquisition->Analysis Result Determine Binding Affinity (Kd) Analysis->Result FRAP_Workflow Fluorescence Recovery After Photobleaching (FRAP) Workflow Transfection Transfect U2OS cells with GFP-BAZ2A Treatment Treat cells with this compound, control compound, or vehicle Transfection->Treatment Photobleaching Photobleach a defined region of the nucleus Treatment->Photobleaching Image_Acquisition Acquire time-lapse images of fluorescence recovery Photobleaching->Image_Acquisition Analysis Measure fluorescence intensity in the bleached region over time Image_Acquisition->Analysis Result Determine FRAP half-recovery time Analysis->Result

References

Methodological & Application

Application Notes and Protocols for GSK2801 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription through chromatin remodeling.[1][3][4][5] this compound exhibits high selectivity for BAZ2A and BAZ2B, with weaker activity against BRD9 and TAF1L.[1][5] This inhibitor has proven to be a valuable tool for studying the biological functions of BAZ2 bromodomains in various cellular processes, including cancer progression.

Mechanism of Action

This compound functions as an acetyl-lysine competitive inhibitor, binding to the bromodomains of BAZ2A and BAZ2B. This binding prevents the recognition of acetylated histones and other proteins, thereby modulating the activity of chromatin remodeling complexes in which BAZ2A and BAZ2B are components.[1][3][4][5] For instance, BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the regulation of non-coding RNA expression.[1][4][5] Studies have shown that this compound can displace BAZ2A from chromatin in living cells.[1][4][5]

Data Presentation

Binding Affinity and Selectivity of this compound
TargetDissociation Constant (Kd)Notes
BAZ2B136 nMPotent inhibitor[1][2][3][4][5]
BAZ2A257 nMPotent inhibitor[1][2][3][4][5]
BRD91.1 µMOff-target activity[1][5]
TAF1L(2)3.2 µMOff-target activity[1][5]
Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayTreatmentObserved Effect
MDA-MB-231Triple-Negative Breast CancerSynergy Growth Inhibition10 µM this compound + 30 nM JQ1Significant synergistic growth inhibition
SUM-159Triple-Negative Breast CancerSynergy Growth Inhibition10 µM this compound + 100 nM JQ1Significant synergistic growth inhibition
8505C-PTXAnaplastic Thyroid Cancer (Paclitaxel-Resistant)Colony Formation (Soft Agar)20 µM this compound + 200 nM PaclitaxelSignificant reduction in colony number[6]
SW1736-PTXAnaplastic Thyroid Cancer (Paclitaxel-Resistant)Colony Formation (Soft Agar)20 µM this compound + 200 nM PaclitaxelSignificant reduction in colony number[6]
U2OSOsteosarcomaFluorescence Recovery After Photobleaching (FRAP)< 1 µM this compoundDisplacement of GFP-BAZ2A from chromatin[5]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines, such as MDA-MB-231.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 4,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Anchorage-Independent Growth (Soft Agar (B569324) Colony Formation Assay)

This protocol is to evaluate the effect of this compound on the tumorigenic potential of cancer cells, such as paclitaxel-resistant anaplastic thyroid cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., 8505C-PTX)

  • Complete cell culture medium

  • Agar

  • 6-well plates

  • Crystal Violet stain

Procedure:

  • Prepare the bottom agar layer:

    • Prepare a 1% agar solution in sterile water and autoclave.

    • Prepare a 2x concentrated complete culture medium.

    • Mix equal volumes of the 1% agar solution (cooled to ~40°C) and the 2x medium to get a final concentration of 0.5% agar in 1x medium.

    • Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare the top agar layer with cells:

    • Trypsinize and count the cells. Prepare a single-cell suspension.

    • Prepare a 0.7% agar solution and cool to ~40°C.

    • Mix the cell suspension with the 0.7% agar solution and 2x medium to achieve a final concentration of 5,000 cells and 0.35% agar per 1.5 mL.

    • Carefully layer 1.5 mL of this cell/agar mixture on top of the solidified bottom layer.

  • Allow the top layer to solidify at room temperature.

  • Add 2 mL of complete culture medium containing the desired concentration of this compound (e.g., 20 µM) and/or other compounds (e.g., 200 nM Paclitaxel) to each well.[6]

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 14-21 days.

  • Feed the cells every 2-3 days by adding 1 mL of fresh medium containing the treatments.

  • After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.

  • Count the number of colonies using a microscope.

Cellular Target Engagement (Fluorescence Recovery After Photobleaching - FRAP)

This protocol determines the ability of this compound to displace BAZ2A from chromatin in live cells.

Materials:

  • This compound

  • U2OS cells

  • GFP-BAZ2A expression vector

  • Transfection reagent

  • Glass-bottom imaging dishes

  • Confocal microscope with FRAP capabilities

Procedure:

  • Seed U2OS cells on glass-bottom imaging dishes.

  • Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent.

  • Allow the cells to express the fusion protein for 24-48 hours.

  • Before imaging, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control. Incubate for at least 1 hour.

  • Identify a cell expressing GFP-BAZ2A with clear nuclear localization.

  • Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus.

  • Photobleach the ROI using a high-intensity laser beam.

  • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Analyze the fluorescence recovery kinetics to determine the mobile fraction and the half-time of recovery (t½). A faster recovery in the presence of this compound indicates displacement of GFP-BAZ2A from the less mobile chromatin-bound state.[1][4][5]

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound BAZ2A_B BAZ2A/BAZ2B Bromodomains This compound->BAZ2A_B Inhibits Chromatin Chromatin BAZ2A_B->Chromatin Binds to Ac_Lysine Acetylated Lysine Ac_Lysine->BAZ2A_B Binds to Remodeling Chromatin Remodeling Chromatin->Remodeling Leads to Transcription Altered Gene Transcription Remodeling->Transcription

Caption: Mechanism of this compound action.

G cluster_1 Experimental Workflow for this compound Evaluation start Start cell_culture Cell Culture (e.g., MDA-MB-231, 8505C-PTX) start->cell_culture viability Cell Viability Assay (CellTiter-Glo) cell_culture->viability colony Colony Formation Assay (Soft Agar) cell_culture->colony frap FRAP Assay (Target Engagement) cell_culture->frap synergy Synergy Studies (e.g., with JQ1) cell_culture->synergy analysis Data Analysis viability->analysis colony->analysis frap->analysis synergy->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow.

References

Application Notes and Protocols for In Vivo Studies with GSK2801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are components of the nucleolar remodeling complex (NoRC) involved in regulating gene transcription.[1][2][3][4] As a competitive inhibitor of acetyl-lysine binding, this compound offers a valuable tool for investigating the biological functions of BAZ2A and BAZ2B in both cellular and in vivo settings.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in preclinical in vivo studies, with a focus on pharmacology, dosing, and experimental design.

Mechanism of Action

This compound functions as a selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, a key post-translational modification on histones and other proteins that regulates gene expression. By competitively binding to the acetyl-lysine binding pocket of BAZ2A and BAZ2B, this compound displaces these proteins from chromatin, thereby modulating the transcription of their target genes.[1][2] The two closely related proteins, BAZ2A and BAZ2B, are the central scaffolding proteins of the NoRC, which regulates the expression of non-coding RNAs.[1][3][4]

Signaling Pathway of BAZ2A/B Inhibition by this compound

G cluster_0 Cell Nucleus cluster_1 Inhibition by this compound Histone Acetylated Histones (on Chromatin) BAZ2AB BAZ2A/B Bromodomain Histone->BAZ2AB Recognizes Acetyl-Lysine NoRC NoRC Complex BAZ2AB->NoRC Scaffolds Blocked Inhibited Binding rDNA Ribosomal DNA (rDNA) NoRC->rDNA Binds to ReducedTranscription Reduced rRNA Transcription Transcription rRNA Transcription rDNA->Transcription Template for Transcription->ReducedTranscription Is Reduced This compound This compound This compound->BAZ2AB Competitively Binds

Caption: Mechanism of this compound action.

Quantitative Data

Binding Affinity and Selectivity

This compound exhibits high affinity for BAZ2A and BAZ2B bromodomains. Its selectivity has been profiled against a panel of other bromodomains, with notable off-target activity only at significantly higher concentrations.

TargetDissociation Constant (KD)Notes
BAZ2B 136 nM[1][2][3][4]Primary Target
BAZ2A 257 nM[1][2][3][4]Primary Target
BRD91.1 µM[5]~8-fold selectivity over BAZ2B
TAF1L(2)3.2 µM[1][5]~23-fold selectivity over BAZ2B
BRD4>50-fold selectivity[5]High selectivity over BET bromodomains
In Vivo Pharmacokinetics in Mice

A pharmacokinetic study was conducted in male CD1 mice to determine the exposure of this compound following intraperitoneal (IP) and oral (PO) administration. The results indicate that this compound has reasonable in vivo exposure and modest clearance, making it suitable for in vivo experiments.[1][2][3]

ParameterIntraperitoneal (IP) - 30 mg/kgOral (PO) - 30 mg/kg
Tmax (h) 0.25[6]1.0[6]
Cmax (ng/mL) 1670[6]435[6]
Terminal t1/2 (h) 4.5[6]1.5[6]

Experimental Protocols

Formulation Protocol for In Vivo Dosing

A critical step for in vivo studies is the appropriate formulation of the compound. The following protocol is recommended for preparing this compound for oral and intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol for a 2.5 mg/mL Suspension:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

  • Finally, add 450 µL of Saline to bring the total volume to 1 mL. This will yield a 2.5 mg/mL suspended solution suitable for both oral and intraperitoneal injections.[5]

Note: For dosing at 30 mg/kg in a 25g mouse, the dosing volume would be 300 µL. Adjust the volume according to the specific weight of each animal.

Experimental Workflow for an In Vivo Efficacy Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Acclimate Animals B Tumor Cell Implantation (e.g., TNBC cells) A->B C Tumor Growth Monitoring B->C D Randomize into Treatment Groups C->D E Daily Dosing (Vehicle, this compound) D->E F Monitor Tumor Volume & Body Weight E->F G Euthanize Animals F->G H Tumor Excision & Weight Measurement G->H I Pharmacodynamic Analysis (e.g., Western Blot) H->I J Histological Analysis H->J

References

Application Notes and Protocols for GSK2801 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of GSK2801 in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a starting point for researchers designing efficacy and pharmacokinetic studies.

Introduction to this compound

This compound is a potent and selective chemical probe that inhibits the bromodomains of BAZ2A and BAZ2B.[1][2] These proteins are key components of chromatin remodeling complexes, such as the nucleolar remodeling complex (NoRC), which play a crucial role in regulating gene expression.[1] this compound acts as an acetyl-lysine competitive inhibitor, preventing the "reading" of acetylated histone marks and thereby modulating gene transcription.[1] It also exhibits some activity against BRD9, another bromodomain-containing protein. The inhibition of these targets by this compound can lead to the displacement of other key regulatory proteins, such as BRD2, from chromatin. This mechanism has been shown to induce apoptosis in cancer cells, particularly in combination with other anticancer agents like BET inhibitors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies in mice.

Table 1: In Vitro Potency of this compound

TargetDissociation Constant (Kd)
BAZ2B136 nM
BAZ2A257 nM
BRD91.1 µM
TAF1L(2)3.2 µM

Data sourced from Chen P, et al. J Med Chem. 2016.[1]

Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice

ParameterOral (PO) Administration (30 mg/kg)Intraperitoneal (IP) Administration (30 mg/kg)
Cmax (Maximum Plasma Concentration)~1000 ng/mL~2000 ng/mL
Tmax (Time to Maximum Concentration)~2 hours~0.5 hours
AUC (Area Under the Curve)Data not explicitly quantified in the provided search results.Data not explicitly quantified in the provided search results.
Clearance ModestModest
Plasma Stability ReasonableReasonable

Data derived from the graphical representation in Chen P, et al. J Med Chem. 2016.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

GSK2801_Signaling_Pathway This compound Mechanism of Action cluster_epigenetic_regulation Epigenetic Regulation cluster_inhibition Inhibition by this compound Acetylated Histones Acetylated Histones BAZ2A/B BAZ2A/B Acetylated Histones->BAZ2A/B recruits Chromatin Remodeling Chromatin Remodeling BAZ2A/B->Chromatin Remodeling facilitates Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription alters Altered Gene Expression Altered Gene Expression Gene Transcription->Altered Gene Expression This compound This compound This compound->BAZ2A/B competitively inhibits

Caption: this compound competitively inhibits BAZ2A/B, disrupting chromatin remodeling.

Experimental Workflow for an In Vivo Efficacy Study

in_vivo_workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Dosing Vehicle Control Dosing Randomization->Vehicle Control Dosing This compound Dosing This compound Dosing Randomization->this compound Dosing Tumor Volume Measurement Tumor Volume Measurement Vehicle Control Dosing->Tumor Volume Measurement daily Body Weight Monitoring Body Weight Monitoring Vehicle Control Dosing->Body Weight Monitoring daily This compound Dosing->Tumor Volume Measurement daily This compound Dosing->Body Weight Monitoring daily Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis

Caption: A typical workflow for evaluating this compound efficacy in a mouse tumor model.

Experimental Protocols

The following protocols are based on the available literature and are intended to be adapted to specific experimental needs.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a homogenous and well-tolerated formulation of this compound for oral (PO) or intraperitoneal (IP) administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (sterile, 0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication may be used if necessary.

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • For example, to prepare 1 mL of the final formulation, you would use 100 µL of the this compound stock solution (if the final desired concentration is 2.5 mg/mL).

  • Final Formulation:

    • To prepare a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until uniform.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL.

    • Vortex the final formulation thoroughly before each administration to ensure a homogenous suspension.

Note: This protocol yields a suspended solution. For clear solutions, alternative formulations may be necessary, but this suspension is suitable for oral and intraperitoneal injections. It is recommended to prepare the dosing solution fresh on the day of use.

Protocol 2: Administration of this compound in a Mouse Xenograft Model

Objective: To administer this compound to mice bearing tumor xenografts to evaluate its anti-tumor efficacy.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are typically used for xenograft studies.

  • The choice of mouse strain should be appropriate for the tumor cell line being used.

Procedure:

  • Tumor Cell Implantation:

    • Implant tumor cells (e.g., triple-negative breast cancer cell lines) subcutaneously or orthotopically into the mice according to established protocols.

    • Monitor tumor growth regularly using calipers.

  • Dosing:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Dosage: Based on pharmacokinetic studies, a starting dose of 30 mg/kg is recommended.[4] Dose adjustments may be necessary based on efficacy and tolerability in specific models.

    • Administration Route: this compound can be administered via oral gavage (PO) or intraperitoneal injection (IP) .

    • Dosing Schedule: While a definitive efficacy schedule is not widely published, a daily dosing regimen is a common starting point for in vivo efficacy studies with small molecule inhibitors. The duration of treatment will depend on the specific study design and tumor growth kinetics.

    • Control Group: The control group should receive the vehicle formulation at the same volume and on the same schedule as the treatment group.

  • Monitoring and Endpoint:

    • Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

    • At the endpoint, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic marker assessment).

Concluding Remarks

The information and protocols provided in these application notes are intended to facilitate the in vivo use of this compound in preclinical research. It is crucial to note that the optimal dosage, administration route, and treatment schedule may vary depending on the specific mouse model, tumor type, and experimental objectives. Therefore, pilot studies are recommended to determine the most effective and well-tolerated regimen for your specific application. As with all in vivo studies, all animal procedures should be performed in accordance with institutional guidelines and regulations.

References

GSK2801 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2801 is a potent and selective chemical probe that acts as a competitive inhibitor for the bromodomains of BAZ2A and BAZ2B.[1][2][3][4] It demonstrates over 50-fold selectivity for BAZ2A/B over BRD4.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation for various experimental settings, catering to both in vitro and in vivo studies. Additionally, it outlines its mechanism of action and provides insights into its application in cancer research, particularly in triple-negative breast cancer (TNBC).

Physicochemical and Pharmacokinetic Properties

This compound is an orally active compound with reasonable in vivo exposure, modest clearance, and good plasma stability, making it a versatile tool for both cellular and animal studies.[2][3][5][6]

Quantitative Data Summary

Binding Affinity and Selectivity

This compound is a potent inhibitor of BAZ2A and BAZ2B bromodomains.[1][2][3][5] While highly selective, it also exhibits binding activity towards BRD9 and TAF1L at higher concentrations.[2][7]

TargetDissociation Constant (Kd)Notes
BAZ2B 136 nM[1][2][3][5][7]Primary Target
BAZ2A 257 nM[1][2][3][5][7]Primary Target
BRD9 1.1 µM - 1.2 µM[2][7]Off-Target
TAF1L(2) 3.2 µM[2][7]Off-Target
Solubility Data

This compound is soluble in DMSO and various formulations suitable for in vivo administration.[1][7]

Solvent/FormulationSolubilityNotes
DMSO ≥ 50 mg/mL (134.61 mM)[1]Requires sonication. Use freshly opened DMSO as it is hygroscopic.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (6.73 mM)[1]Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (6.73 mM)[1]Forms a suspended solution; requires sonication and warming.[1]
10% DMSO, 90% Corn Oil 2.5 mg/mL (6.73 mM)[1]Results in a clear solution; requires warming.[1]
0.5% CMC + 1% Tween 80 -Used for in vivo dosing solutions (30 mg/kg).[7]

Mechanism of Action and Signaling Pathway

This compound functions as an acetyl-lysine competitive inhibitor, targeting the bromodomains of BAZ2A and BAZ2B.[1][2] BAZ2A and BAZ2B are components of chromatin remodeling complexes, and their inhibition by this compound can modulate gene transcription.[4][5][8] In the context of triple-negative breast cancer, this compound has been shown to synergize with BET inhibitors (like JQ1) to induce apoptosis.[8][9] This synergistic effect is independent of the BRD4-P-TEFb pathway.[8] Instead, the combination of this compound and a BET inhibitor leads to the enhanced displacement of BRD2 from the promoters and enhancers of ETS-regulated genes and from ribosomal DNA.[8][9] This dual action suppresses both ETS-driven transcription and rRNA transcription, ultimately leading to apoptosis in 3D spheroid cultures and senescence in 2D cultures.[1][8][9]

This compound Signaling Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin ETS_Genes ETS-regulated Genes Transcription_Suppression Transcription Suppression ETS_Genes->Transcription_Suppression rDNA Ribosomal DNA (rDNA) rDNA->Transcription_Suppression BRD2 BRD2 BRD2->rDNA activates BAZ2AB BAZ2A/B BRD9 BRD9 BETi BET Inhibitor (e.g., JQ1) BETi->BRD2 displaces This compound This compound This compound->BAZ2AB inhibits This compound->BRD9 inhibits (off-target) Apoptosis_Senescence Apoptosis / Senescence Transcription_Suppression->Apoptosis_Senescence

Caption: this compound inhibits BAZ2A/B, leading to BRD2 displacement and transcription suppression.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for further dilution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve a concentration of 50 mg/mL.[1]

  • To aid dissolution, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.[1] Note that slight warming may also be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the this compound stock solution to the final desired concentration for cell-based assays.

Materials:

  • This compound stock solution (e.g., 50 mg/mL in DMSO)

  • Appropriate cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the diluted this compound solution to the cells and incubate for the desired experimental duration.

In_Vitro_Workflow Start Start Stock_Prep Prepare 50 mg/mL This compound Stock in DMSO Start->Stock_Prep Serial_Dilution Perform Serial Dilutions in Cell Culture Medium Stock_Prep->Serial_Dilution Cell_Treatment Treat Cells with Diluted this compound Serial_Dilution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Viability, Apoptosis) Incubation->Endpoint_Assay End End Endpoint_Assay->End

Caption: Workflow for preparing and using this compound in in vitro experiments.

Preparation of Formulations for In Vivo Studies

Objective: To prepare a homogenous and stable formulation of this compound for oral or intraperitoneal administration in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline

  • Corn Oil (optional)

  • SBE-β-CD (optional)

  • Sterile vials

  • Warming plate/bath

  • Ultrasonic bath

Protocol 1: Clear Solution for Oral/IP Injection [1]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile vial, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • This will result in a clear solution with a final this compound concentration of 2.5 mg/mL.

Protocol 2: Suspended Solution for Oral/IP Injection [1]

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile vial, add the required volume of the this compound stock solution (to constitute 10% of the final volume).

  • Add 90% (v/v) of a 20% SBE-β-CD solution in saline.

  • Use an ultrasonic bath and warming to aid in the suspension of the compound.

  • This will result in a suspended solution with a this compound concentration of 2.5 mg/mL.

Protocol 3: Clear Solution in Corn Oil for Oral Administration [1]

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile vial, add the required volume of the this compound stock solution (to constitute 10% of the final volume).

  • Add 90% (v/v) of corn oil.

  • Warm the mixture to aid in dissolution, resulting in a clear solution with a this compound concentration of 2.5 mg/mL.

In_Vivo_Formulation_Workflow Start Start Choose_Protocol Choose Formulation Protocol Start->Choose_Protocol Protocol1 Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Choose_Protocol->Protocol1 Clear Solution Protocol2 Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) Choose_Protocol->Protocol2 Suspended Solution Protocol3 Protocol 3: 10% DMSO, 90% Corn Oil Choose_Protocol->Protocol3 Clear Oil Solution Mix_Components Mix Components Sequentially Protocol1->Mix_Components Protocol2->Mix_Components Protocol3->Mix_Components Aid_Dissolution Apply Sonication/Warming (if required) Mix_Components->Aid_Dissolution Administer Administer to Animal Model (Oral or IP) Aid_Dissolution->Administer End End Administer->End

Caption: Decision workflow for preparing this compound formulations for in vivo studies.

Concluding Remarks

This compound is a valuable tool for investigating the biological roles of BAZ2A and BAZ2B bromodomains. The protocols and data presented in this document are intended to facilitate the effective use of this compound in various research applications. It is crucial to adhere to the specified solubility and preparation guidelines to ensure the accuracy and reproducibility of experimental results. As with any chemical probe, careful consideration of its off-target effects, particularly on BRD9, is recommended for the interpretation of findings.

References

Application Notes and Protocols for Utilizing GSK2801 in Fluorescence Recovery After Photobleaching (FRAP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2801 is a potent and selective chemical probe that competitively inhibits the bromodomains of BAZ2A and BAZ2B, which are core components of the Nucleolar Remodeling Complex (NoRC).[1][2][3] This complex plays a crucial role in chromatin remodeling and the silencing of ribosomal RNA genes. Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. By observing the rate at which fluorescence recovers in a photobleached area, researchers can gain insights into protein mobility, binding kinetics, and the effects of small molecule inhibitors.

These application notes provide a comprehensive guide to using this compound in FRAP assays to investigate its cellular activity and impact on BAZ2A/B mobility.

Mechanism of Action of this compound

This compound acts as an acetyl-lysine competitive inhibitor, binding to the bromodomains of BAZ2A and BAZ2B with high affinity. The dissociation constants (KD) have been determined to be 257 nM for BAZ2A and 136 nM for BAZ2B.[1][2] By occupying the acetyl-lysine binding pocket, this compound displaces BAZ2A and BAZ2B from their natural binding sites on acetylated histones within the chromatin. This displacement disrupts the function of the NoRC complex and can be effectively visualized and quantified using FRAP assays.

Data Presentation: Quantitative Analysis of this compound in FRAP Assays

The cellular efficacy of this compound in displacing BAZ2A from chromatin has been demonstrated using FRAP experiments. In these studies, human osteosarcoma cells (U2OS) were transfected with a GFP-BAZ2A fusion protein. To enhance the interaction of BAZ2A with chromatin, cells were treated with the histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA), which increases global histone acetylation.

The key parameter measured in these FRAP experiments is the half-time of fluorescence recovery (t½), which is the time it takes for the fluorescence intensity in the bleached region to reach half of its final, post-recovery level. A faster recovery (shorter t½) indicates a more mobile protein population, suggesting a weaker interaction with chromatin.

The following table summarizes the quantitative data from FRAP experiments investigating the effect of this compound on GFP-BAZ2A mobility.

ConditionTreatmentAverage Half-Recovery Time (t½) [s] (± SEM)Interpretation
Wild-Type GFP-BAZ2ADMSO (Vehicle) + SAHA~ 4.5 (± 0.5)BAZ2A is relatively immobile, indicating a strong association with hyperacetylated chromatin.
Wild-Type GFP-BAZ2A1 µM this compound + SAHA~ 2.5 (± 0.3)This compound significantly accelerates recovery, indicating displacement of BAZ2A from chromatin.
Mutant GFP-BAZ2A (N1873F)DMSO (Vehicle) + SAHA~ 2.5 (± 0.3)The binding-deficient mutant shows rapid recovery, similar to the this compound-treated wild-type.
Wild-Type GFP-BAZ2AGSK8573 (Inactive Control) + SAHA~ 4.5 (± 0.5)The inactive control compound does not affect BAZ2A mobility.

Note: The numerical values are estimated from graphical representations in the source literature. For precise values, refer to the original publication by Chen et al., J Med Chem, 2016.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated using Graphviz.

BAZ2B in the NoRC Signaling Pathway

BAZ2B_NoRC_Pathway BAZ2B in the NoRC Signaling Pathway for rDNA Silencing cluster_NoRC Nucleolar Remodeling Complex (NoRC) BAZ2B BAZ2B SNF2h SNF2h (ATPase) BAZ2B->SNF2h forms complex with rDNA Ribosomal DNA (rDNA) BAZ2B->rDNA binds to HDAC1 HDAC1 BAZ2B->HDAC1 recruits DNMTs DNA Methyltransferases (DNMT1, DNMT3b) BAZ2B->DNMTs recruits SNF2h->rDNA binds to Ac_Histone Acetylated Histones (e.g., H3K14ac) Ac_Histone->BAZ2B recognizes HDAC1->Ac_Histone deacetylates Repressive_Marks Repressive Chromatin Marks (Deacetylation, H3K9me2) HDAC1->Repressive_Marks DNMTs->rDNA methylates DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Transcription_Silencing rDNA Transcription Silencing Repressive_Marks->Transcription_Silencing leads to DNA_Methylation->Transcription_Silencing leads to This compound This compound This compound->BAZ2B competitively inhibits binding to Acetylated Histones

Caption: BAZ2B, as part of the NoRC, recognizes acetylated histones, leading to rDNA silencing.

Experimental Workflow for FRAP Assay with this compound

FRAP_Workflow Experimental Workflow for FRAP Assay with this compound cluster_prep Cell Preparation cluster_frap FRAP Imaging cluster_analysis Data Analysis cell_culture 1. Culture U2OS cells transfection 2. Transfect with GFP-BAZ2A plasmid cell_culture->transfection treatment 3. Treat with SAHA (e.g., 2.5 µM) to induce hyperacetylation transfection->treatment inhibitor_incubation 4. Incubate with this compound (e.g., 1 µM) or vehicle control (DMSO) treatment->inhibitor_incubation pre_bleach 5. Acquire pre-bleach images of the nucleus inhibitor_incubation->pre_bleach bleach 6. Photobleach a defined region of interest (ROI) in the nucleus pre_bleach->bleach post_bleach 7. Acquire a time-series of post-bleach images to monitor fluorescence recovery bleach->post_bleach normalization 8. Normalize fluorescence intensity post_bleach->normalization curve_fitting 9. Fit recovery curves to a mathematical model normalization->curve_fitting quantification 10. Calculate t½ and mobile fraction curve_fitting->quantification

Caption: Step-by-step workflow for conducting a FRAP assay to evaluate this compound activity.

Experimental Protocols

Materials
  • Cell Line: Human osteosarcoma (U2OS) cells

  • Expression Plasmid: pEGFP-C1 vector containing full-length human BAZ2A cDNA (GFP-BAZ2A)

  • Transfection Reagent: Commercially available lipid-based transfection reagent (e.g., Lipofectamine 2000)

  • HDAC Inhibitor: Suberoylanilide Hydroxamic Acid (SAHA)

  • Bromodomain Inhibitor: this compound

  • Inactive Control: GSK8573 (optional)

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Imaging Dishes: Glass-bottom dishes suitable for high-resolution microscopy

Protocol for Cell Preparation and Treatment
  • Cell Seeding: Seed U2OS cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Transfect the cells with the GFP-BAZ2A plasmid according to the manufacturer's protocol for your chosen transfection reagent. Allow cells to express the fusion protein for 24-48 hours.

  • SAHA Treatment: To increase histone acetylation and the chromatin-bound fraction of GFP-BAZ2A, treat the cells with 2.5 µM SAHA for 12-16 hours prior to imaging.

  • Inhibitor Incubation: Approximately 1-2 hours before the FRAP experiment, replace the medium with fresh medium containing either:

    • 1 µM this compound (dissolved in DMSO)

    • An equivalent concentration of the inactive control compound GSK8573 (optional)

    • An equivalent volume of DMSO as a vehicle control.

Protocol for Fluorescence Recovery After Photobleaching (FRAP)

This is a general protocol and may need to be optimized for your specific confocal microscope setup.

  • Microscope Setup:

    • Use a laser scanning confocal microscope equipped with a high numerical aperture objective (e.g., 63x or 100x oil immersion).

    • Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

    • Set the excitation and emission wavelengths appropriate for GFP (e.g., 488 nm excitation).

  • Image Acquisition Parameters:

    • Laser Power: Use a low laser power for imaging to minimize photobleaching during the pre- and post-bleach acquisition phases.

    • Region of Interest (ROI): Define a small, circular ROI (e.g., 2-5 µm in diameter) within the nucleus of a GFP-BAZ2A expressing cell, avoiding the nucleolus.

    • Pre-bleach Imaging: Acquire 3-5 images of the entire nucleus at a moderate scan speed to establish a baseline fluorescence level.

    • Photobleaching: Use a high-intensity laser pulse at the excitation wavelength (e.g., 488 nm) to bleach the fluorescence within the defined ROI. The duration and intensity of the bleach pulse should be optimized to achieve 70-80% reduction in fluorescence within the ROI.

    • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the nucleus at a high frame rate for the initial recovery phase (e.g., every 200-500 ms (B15284909) for the first 10-20 seconds), followed by a slower acquisition rate for the remainder of the recovery (e.g., every 1-2 seconds for up to 2-3 minutes).

  • Data Analysis:

    • Intensity Measurement: Measure the average fluorescence intensity within the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.

    • Normalization: Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the unbleached control region. The data is typically normalized to the pre-bleach intensity.

    • Curve Fitting: Plot the normalized fluorescence recovery over time. Fit the recovery curve to a one- or two-component exponential model to determine the half-time of recovery (t½) and the mobile fraction (the percentage of the fluorescent protein pool that is free to move and contribute to the recovery).

    • Statistical Analysis: Perform FRAP on a sufficient number of cells for each condition (at least 10-15 cells) to allow for statistical comparison between different treatments using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

The use of this compound in conjunction with FRAP provides a robust method for confirming the cellular target engagement of this BAZ2A/B bromodomain inhibitor. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding the role of BAZ2 bromodomains in chromatin biology and for the evaluation of novel inhibitors in drug development pipelines.

References

Application Notes and Protocols for GSK2801 in the Study of the Nucleolar Remodeling Complex (NoRC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleolar Remodeling Complex (NoRC) plays a critical role in epigenetic regulation by mediating the silencing of ribosomal RNA (rRNA) genes, which is essential for maintaining genomic stability and controlling cell growth. A key component of NoRC is the BAZ2A (also known as TIP5) protein, which, along with its close homolog BAZ2B, contains a bromodomain that recognizes acetylated histones, tethering the complex to chromatin. GSK2801 is a potent and selective chemical probe that acts as a competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the function of NoRC and the role of BAZ2 bromodomains in chromatin biology.

Mechanism of Action

This compound is an acetyl-lysine competitive inhibitor, meaning it binds to the bromodomains of BAZ2A and BAZ2B, preventing their interaction with acetylated lysine (B10760008) residues on histones.[1][2] This disruption of BAZ2A/B binding to chromatin can lead to alterations in chromatin structure and gene expression, particularly affecting the transcription of non-coding RNAs like rRNA.[1][2] BAZ2A is a central scaffolding protein of the NoRC, and its inhibition by this compound provides a powerful method for studying the downstream effects of NoRC displacement from chromatin.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and cellular activity.

Table 1: Binding Affinity of this compound for BAZ2A and BAZ2B Bromodomains

TargetAssayDissociation Constant (KD)Reference
BAZ2AIsothermal Titration Calorimetry (ITC)257 nM[1][2][3][4]
BAZ2BIsothermal Titration Calorimetry (ITC)136 nM[1][2][3][4]
BAZ2BBiolayer Interferometry (BLI)60 nM[2]

Table 2: Selectivity Profile of this compound Against Other Bromodomains

Off-TargetAssayDissociation Constant (KD)Thermal Shift (ΔTm) at 10 µMReference
BRD9Isothermal Titration Calorimetry (ITC)1.1 µM2.9 °C[2][4][5]
TAF1LIsothermal Titration Calorimetry (ITC)3.2 µM3.4 °C[2][4][5]

Table 3: Cellular Activity of this compound

AssayCell LineEffectConcentrationReference
Fluorescence Recovery After Photobleaching (FRAP)U2OSDisplacement of GFP-BAZ2A from chromatin1 µM[4]
ChIP-seqTNBC cell linesEnhanced loss of BRD2 from chromatin (in combination with JQ1)Not specified[6]
RT-qPCRTNBC cell linesDecreased 45S rRNA (in combination with JQ1)Not specified[6][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the NoRC signaling pathway and a general experimental workflow for studying the effects of this compound.

NoRC_Signaling_Pathway cluster_0 Nucleolus rDNA rDNA Ac_Histones Acetylated Histones NoRC NoRC Complex (BAZ2A/SNF2H) Ac_Histones->NoRC BAZ2A Bromodomain Interaction HDAC1 HDAC1 NoRC->HDAC1 Recruits DNMT DNMT NoRC->DNMT Recruits Heterochromatin Heterochromatin Formation NoRC->Heterochromatin HDAC1->Ac_Histones Deacetylation DNMT->rDNA Methylation rRNA_Silencing rRNA Gene Silencing Heterochromatin->rRNA_Silencing This compound This compound This compound->NoRC Inhibits BAZ2A Binding

Caption: NoRC signaling pathway and the inhibitory action of this compound.

GSK2801_Experimental_Workflow cluster_workflow Experimental Workflow start Cell Culture (e.g., U2OS, HeLa) treatment Treat with this compound (and/or other inhibitors like JQ1) start->treatment frap FRAP Assay (Cellular Target Engagement) treatment->frap chip Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq) treatment->chip rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis and Interpretation frap->data_analysis chip->data_analysis rt_qpcr RT-qPCR (rRNA Transcription Analysis) rna_extraction->rt_qpcr rt_qpcr->data_analysis

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is designed to assess the ability of this compound to displace BAZ2A from chromatin in living cells.

Materials:

  • U2OS cells (or other suitable cell line)

  • Plasmid encoding GFP-tagged full-length BAZ2A

  • Transfection reagent

  • Culture medium (DMEM with 10% FBS)

  • This compound

  • Inactive control compound (e.g., GSK8573)

  • Suberoylanilide hydroxamic acid (SAHA) - optional, to increase histone acetylation

  • Confocal microscope with FRAP capabilities

Procedure:

  • Cell Seeding and Transfection:

    • Seed U2OS cells on glass-bottom dishes suitable for live-cell imaging.

    • Transfect cells with the GFP-BAZ2A plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Compound Treatment:

    • (Optional) Pre-treat cells with SAHA to increase the assay window by enhancing overall histone acetylation.

    • Treat the cells with this compound (e.g., 1 µM) or the inactive control compound for a specified time (e.g., 1-4 hours) prior to imaging.[4]

  • FRAP Imaging:

    • Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).

    • Identify transfected cells with moderate GFP-BAZ2A expression.

    • Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Photobleach the ROI using a high-intensity laser beam.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached region over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the fluorescence recovery data.

    • Calculate the half-maximal recovery time (t1/2) and the mobile fraction. A faster recovery time for this compound-treated cells compared to control indicates displacement of GFP-BAZ2A from chromatin.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol details the procedure to quantify the association of BAZ2A with specific genomic regions (e.g., rDNA promoters) following this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-BAZ2A antibody

  • Non-specific IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target regions (e.g., rDNA promoter) and negative control regions

  • SYBR Green qPCR master mix

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to release nuclei.

    • Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the anti-BAZ2A antibody or IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads with a series of buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a standard DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific for rDNA promoter regions and a negative control region.

    • Quantify the amount of immunoprecipitated DNA relative to the input DNA. A decrease in the enrichment of rDNA promoter regions in this compound-treated samples indicates the displacement of BAZ2A.

Reverse Transcription-Quantitative PCR (RT-qPCR) for rRNA Transcription

This protocol is used to measure the effect of this compound on the transcription of ribosomal RNA.

Materials:

  • Cells treated with this compound or vehicle control

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR primers for 45S pre-rRNA and a reference gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

Procedure:

  • RNA Extraction and DNase Treatment:

    • Harvest cells and extract total RNA using a suitable kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription:

    • Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR:

    • Perform qPCR using primers that specifically amplify the 45S pre-rRNA transcript.

    • Also, perform qPCR for a stably expressed reference gene to normalize the data.

  • Data Analysis:

    • Calculate the relative expression of 45S pre-rRNA using the ΔΔCt method, normalizing to the reference gene. A decrease in 45S pre-rRNA levels in this compound-treated cells suggests an inhibition of rRNA transcription.

Conclusion

This compound is an invaluable tool for dissecting the role of BAZ2A and BAZ2B bromodomains in the context of the Nucleolar Remodeling Complex.[1] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of chromatin biology, epigenetic regulation, and their implications in disease. The selectivity and cellular activity of this compound make it a robust probe for elucidating the downstream consequences of NoRC inhibition.

References

Application Notes and Protocols for GSK2801 Treatment in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing GSK2801, a potent and selective inhibitor of the BAZ2A, BAZ2B, and BRD9 bromodomains, in apoptosis induction studies. This compound has demonstrated significant pro-apoptotic effects, particularly in synergistic combinations with other anti-cancer agents, making it a valuable tool for cancer research and drug development. This document outlines the underlying mechanism of action, detailed experimental protocols for key apoptosis assays, and quantitative data from preclinical studies. Visual diagrams are included to illustrate the signaling pathways and experimental workflows.

Introduction

This compound is a chemical probe that competitively inhibits the acetyl-lysine binding pockets of the BAZ2A, BAZ2B, and, with a lower affinity, BRD9 bromodomains. BAZ2A and BAZ2B are components of chromatin remodeling complexes, while BRD9 is a subunit of the SWI/SNF complex. By inhibiting these proteins, this compound modulates gene transcription, leading to cell cycle arrest, senescence, or apoptosis depending on the cellular context. Notably, this compound exhibits synergistic activity with other inhibitors, such as BET bromodomain inhibitors (e.g., JQ1), in inducing apoptosis in cancer cells.

Mechanism of Action: this compound-Induced Apoptosis

This compound, often in concert with other inhibitors, triggers the intrinsic pathway of apoptosis. The primary mechanism involves the alteration of gene expression programs that control cell survival and proliferation.

In triple-negative breast cancer (TNBC), the combination of this compound and a BET inhibitor like JQ1 leads to the enhanced displacement of BRD2 from the promoters and enhancers of genes regulated by the ETS transcription factor family. This results in the transcriptional repression of critical cell cycle and survival genes.[1] This synergistic action also suppresses ribosomal RNA (rRNA) transcription in the nucleolus.[1][2] The culmination of these events is the induction of apoptosis, marked by the activation of caspase-3 and the cleavage of PARP.[1][2]

In anaplastic thyroid cancer, this compound in combination with paclitaxel (B517696) has been shown to reverse paclitaxel resistance by downregulating MYCN, a known target of BRD9. This leads to a significant increase in apoptosis, as evidenced by elevated levels of cleaved PARP.

The downstream signaling cascade converges on the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability and apoptosis markers, based on data from preclinical studies.

Table 1: Effect of this compound in Combination with Paclitaxel on Cell Viability in Anaplastic Thyroid Cancer (ATC) Cell Lines

Cell LineTreatment% Cell Viability (relative to control)
8505C-PTXThis compound (20 µM)~90%
Paclitaxel (200 nM)~100%
This compound (20 µM) + Paclitaxel (200 nM)~40%
SW1736-PTXThis compound (20 µM)~100%
Paclitaxel (200 nM)~100%
This compound (20 µM) + Paclitaxel (200 nM)~50%

Table 2: Quantification of Apoptosis Marker (Cleaved PARP) in Paclitaxel-Resistant Anaplastic Thyroid Cancer (ATC) Cell Lines Treated with this compound and Paclitaxel

Cell LineTreatmentFold Change in Cleaved PARP (relative to control)
8505C-PTXThis compound (20 µM) + Paclitaxel (200 nM)~3.5
SW1736-PTXThis compound (20 µM) + Paclitaxel (200 nM)~2.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., MDA-MB-231 for TNBC, SW1736-PTX for anaplastic thyroid cancer).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. A final DMSO concentration of <0.1% is recommended to avoid solvent toxicity.

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing this compound alone or in combination with other drugs. A typical concentration range for this compound is 1-20 µM, with treatment durations ranging from 24 to 96 hours.

Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This protocol allows for the detection of key proteins involved in the apoptotic cascade.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells in different stages of apoptosis.

  • Cell Preparation:

    • Following treatment, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

GSK2801_Apoptosis_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Cascade This compound This compound BAZ2AB BAZ2A/B This compound->BAZ2AB Inhibits BRD9 BRD9 This compound->BRD9 Inhibits MYCN_down MYCN Downregulation This compound->MYCN_down Chromatin Displacement from Chromatin BAZ2AB->Chromatin MYCN MYCN BRD9->MYCN Regulates Transcription Transcriptional Repression (ETS-regulated genes, rRNA) BRD9->Transcription BETi BET Inhibitor (e.g., JQ1) BRD2 BRD2 BETi->BRD2 Inhibits Binding BRD2->Chromatin Chromatin->Transcription Bcl2_family Modulation of Bcl-2 Family Proteins Transcription->Bcl2_family MYCN_down->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Treatment This compound Treatment (± other inhibitors) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Lysate Protein Lysate Preparation Harvest->Lysate Staining Annexin V/PI Staining Harvest->Staining Western_Blot Western Blot (Cleaved Caspase-3, Cleaved PARP) Lysate->Western_Blot Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols: Co-treatment of GSK2801 and JQ1 for BRD2 Displacement in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of oncology, particularly in the context of triple-negative breast cancer (TNBC), the synergistic interplay of targeted therapies is a promising avenue of research. This document provides detailed application notes and protocols for investigating the combination of GSK2801, an inhibitor of the BAZ2A/B and BRD9 bromodomains, and JQ1, a pan-BET bromodomain inhibitor. The co-administration of these small molecules has been shown to synergistically induce apoptosis in TNBC cells by selectively displacing BRD2 from chromatin, leading to the suppression of ETS-regulated gene transcription and ribosomal DNA (rDNA) transcription.[1][2][3][4][5]

These protocols are designed to enable researchers to replicate and build upon key findings related to the enhanced anti-proliferative effects of this combination therapy.

Data Presentation

Table 1: Inhibitor Concentrations for Synergistic Effects in TNBC Cell Lines
Cell LineThis compound ConcentrationJQ1 ConcentrationTreatment DurationObserved EffectReference
MDA-MB-23110 µM100 nM72 hoursDownregulation of ETS-regulated genes[6]
SUM-15910 µM100 nM72 hoursDownregulation of ETS-regulated genes[3]
HCC180610 µM500 nM72 hoursDownregulation of ETS-regulated genes[7]
MDA-MB-23110 µM100 nM48 hoursBRD2 displacement from chromatin[6]
SUM-15910 µM100 nM48 hoursBRD2 displacement from chromatin[3]
Table 2: Summary of Differentially Expressed Genes (DEGs) in TNBC Cell Lines Following Treatment
Cell LineTreatmentUpregulated DEGsDownregulated DEGsTotal DEGsReference
MDA-MB-231JQ1442288730[8]
This compound162440[8]
JQ1 + this compound9819341915[8]
HCC-1806JQ15476501197[8]
This compound171633[8]
JQ1 + this compound8078611668[8]
SUM-159JQ1172523695[8]
This compound412465[8]
JQ1 + this compound4747741248[8]

Signaling Pathways and Mechanisms

The combination of this compound and JQ1 elicits a synergistic anti-cancer effect by targeting different components of the chromatin regulatory machinery. JQ1, as a pan-BET inhibitor, displaces BRD2, BRD3, and BRD4 from acetylated histones.[9][10] this compound inhibits the bromodomains of BAZ2A, BAZ2B, and with lower affinity, BRD9.[1][3] The combined action leads to an enhanced and selective displacement of BRD2 from the promoters and enhancers of ETS-regulated genes and from ribosomal DNA in the nucleolus.[1][3][4][5][6] This dual targeting strategy effectively shuts down key transcriptional programs essential for TNBC cell proliferation and survival.

GSK2801_JQ1_Signaling_Pathway cluster_inhibitors Inhibitors cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects This compound This compound BAZ2AB BAZ2A/B This compound->BAZ2AB inhibits BRD9 BRD9 This compound->BRD9 inhibits JQ1 JQ1 BET BET Proteins (BRD2, BRD3, BRD4) JQ1->BET inhibits BRD2_displacement Enhanced & Selective BRD2 Displacement BAZ2AB->BRD2_displacement BRD9->BRD2_displacement BET->BRD2_displacement ETS_repression Suppression of ETS-regulated Genes BRD2_displacement->ETS_repression rDNA_repression Suppression of rDNA Transcription BRD2_displacement->rDNA_repression Apoptosis Induction of Apoptosis ETS_repression->Apoptosis rDNA_repression->Apoptosis

Caption: Mechanism of synergistic action of this compound and JQ1.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD2 Displacement

This protocol details the procedure to assess the displacement of BRD2 from chromatin in TNBC cells following treatment with this compound and JQ1.

ChIP_seq_Workflow start TNBC Cell Culture (e.g., MDA-MB-231) treatment Treatment: - DMSO (Control) - this compound - JQ1 - this compound + JQ1 start->treatment crosslinking Cross-linking (Formaldehyde) treatment->crosslinking lysis Cell Lysis & Sonication crosslinking->lysis immunoprecipitation Immunoprecipitation (Anti-BRD2 antibody) lysis->immunoprecipitation washing Washing & Elution immunoprecipitation->washing reverse_crosslinking Reverse Cross-linking & DNA Purification washing->reverse_crosslinking library_prep Library Preparation reverse_crosslinking->library_prep sequencing Sequencing library_prep->sequencing analysis Data Analysis sequencing->analysis

Caption: Workflow for ChIP-seq analysis of BRD2 displacement.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, SUM-159)

  • Cell culture medium and supplements

  • This compound (10 µM)

  • JQ1 (100 nM for MDA-MB-231/SUM-159, 500 nM for HCC1806)

  • DMSO (vehicle control)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Sonication equipment

  • Anti-BRD2 antibody for ChIP

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for DNA library preparation and sequencing

Procedure:

  • Cell Culture and Treatment:

    • Plate TNBC cells and allow them to adhere and reach 70-80% confluency.

    • Treat cells with DMSO, this compound, JQ1, or the combination for 48 hours.

  • Cross-linking:

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Sonication:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-BRD2 antibody overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse cross-link the protein-DNA complexes by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare DNA libraries for sequencing according to the manufacturer's instructions.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome and perform peak calling.

    • Analyze differential BRD2 binding between treatment groups.

Protocol 2: 3D Spheroid Culture and Apoptosis Assay

This protocol describes the formation of 3D spheroids from TNBC cells and the subsequent analysis of apoptosis upon treatment.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231)

  • Ultra-low attachment spheroid microplates

  • Cell culture medium

  • This compound and JQ1

  • Reagents for western blotting (lysis buffer, primary antibodies for cleaved caspase-3 and cleaved PARP, secondary antibodies, ECL substrate)

Procedure:

  • Spheroid Formation:

    • Seed TNBC cells in ultra-low attachment plates at a density of 1,000 to 5,000 cells per well.[11][12]

    • Allow spheroids to form over 3-4 days.[11]

  • Treatment:

    • Treat the spheroids with this compound and JQ1 at the desired concentrations.

  • Apoptosis Analysis (Western Blot):

    • Harvest the spheroids and lyse them in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.

Protocol 3: RNA Interference (RNAi) for BAZ2A/B Knockdown

This protocol outlines the knockdown of BAZ2A and BAZ2B to mimic the effect of this compound.

Materials:

  • TNBC cell lines

  • siRNAs targeting BAZ2A and BAZ2B

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates to be 50-60% confluent at the time of transfection.

  • Transfection:

    • Dilute siRNAs in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNAs and transfection reagent and incubate for 5-20 minutes at room temperature.

    • Add the siRNA-lipid complex to the cells.

  • Post-transfection:

    • Incubate the cells for 24-72 hours before further experiments (e.g., JQ1 treatment followed by cell viability or ChIP-seq analysis).[13]

Conclusion

The combination of this compound and JQ1 represents a rational and effective strategy to target the transcriptional dependencies of TNBC. The provided protocols offer a framework for researchers to investigate the molecular mechanisms underlying the synergistic effects of these inhibitors, with a focus on the selective displacement of BRD2 and its downstream consequences. These studies will be instrumental in furthering our understanding of bromodomain inhibitor combinations and their potential clinical applications in TNBC and other malignancies.

References

Troubleshooting & Optimization

GSK2801 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a chemical probe that acts as a potent, selective, and cell-active acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3] It binds to these bromodomains with high affinity, thereby interfering with their function in chromatin remodeling and regulation of gene expression.[2][3]

Q2: What are the known binding affinities of this compound for its primary targets?

This compound binds to the BAZ2A and BAZ2B bromodomains with the following dissociation constants (Kd):

TargetDissociation Constant (Kd)Measurement Method
BAZ2B136 nMIsothermal Titration Calorimetry (ITC)
BAZ2A257 nMIsothermal Titration Calorimetry (ITC)
BAZ2B60 nMBiolayer Interferometry (BLI)

Data sourced from Chen P, et al. J Med Chem. 2016.[2]

Q3: Does this compound have known off-target effects?

Yes, this compound has been shown to have off-target activity, most notably against BRD9 and TAF1L.[2][4] While its selectivity for BAZ2A/B is over 50-fold higher than for BRD4, researchers should be aware of these other interactions.[1]

Off-TargetDissociation Constant (Kd)Measurement Method
BRD91.1 µM (1100 nM)Isothermal Titration Calorimetry (ITC)
TAF1L(2)3.2 µM (3200 nM)Isothermal Titration Calorimetry (ITC)

Data sourced from Chen P, et al. J Med Chem. 2016.[2][4]

Troubleshooting Unexpected Experimental Results

Scenario 1: Observation of apoptosis or senescence in cancer cell lines.

Question: I am treating triple-negative breast cancer (TNBC) cells with this compound and observing significant apoptosis, which is a stronger effect than I anticipated from BAZ2A/B inhibition alone. Why is this happening?

Possible Explanation: This is a documented synergistic effect when this compound is used in combination with BET inhibitors (like JQ1).[5][6] The combination of this compound and a BET inhibitor leads to the enhanced displacement of BRD2 from chromatin.[5] This dual inhibition blocks ETS-regulated gene transcription and nucleolar transcription of rRNA, ultimately inducing apoptosis in 3D spheroid cultures or senescence in 2D cultures.[5][6] The effect is also attributed to the inhibition of BRD9 by this compound.[5]

Experimental Workflow for Confirmation:

G start Unexpected Apoptosis Observed exp1 Treat TNBC cells with: 1. This compound alone 2. BET inhibitor (e.g., JQ1) alone 3. This compound + JQ1 start->exp1 exp2 Assess Cell Viability and Apoptosis (e.g., Caspase-3/7 assay, PARP cleavage) exp1->exp2 exp3 Perform ChIP-seq for BRD2 exp1->exp3 exp4 Analyze ETS-regulated gene expression (RT-qPCR) exp1->exp4 result1 Synergistic decrease in viability and increase in apoptosis with combination exp2->result1 result2 Enhanced displacement of BRD2 from chromatin with combination exp3->result2 result3 Downregulation of ETS-regulated genes exp4->result3 conclusion Conclusion: Observed apoptosis is due to synergy with BET inhibition and off-target effects on BRD9, leading to BRD2 displacement. result1->conclusion result2->conclusion result3->conclusion

Caption: Workflow to investigate synergistic apoptosis with this compound.

Scenario 2: Reversal of drug resistance in cancer cell lines.

Question: I am working with paclitaxel-resistant anaplastic thyroid cancer (ATC) cells. After treatment with this compound, I am observing a resensitization to paclitaxel. What is the underlying mechanism?

Possible Explanation: this compound has been shown to resensitize paclitaxel-resistant ATC cells to paclitaxel.[7] This effect is linked to the downregulation of MYCN, a known oncogene.[7] BRD9, an off-target of this compound, is known to regulate MYCN. By inhibiting BRD9, this compound disrupts the binding of BRD9 to the MYCN gene, leading to its downregulation and subsequent resensitization to paclitaxel.[7]

Signaling Pathway:

G This compound This compound BRD9 BRD9 This compound->BRD9 inhibits Paclitaxel_sen Paclitaxel Sensitization This compound->Paclitaxel_sen MYCN_promoter MYCN Promoter BRD9->MYCN_promoter binds to MYCN_exp MYCN Expression MYCN_promoter->MYCN_exp drives Paclitaxel_res Paclitaxel Resistance MYCN_exp->Paclitaxel_res G cluster_expected Expected Pathway cluster_unexpected Unexpected Pathway GSK2801_exp This compound BAZ2AB BAZ2A/B Inhibition GSK2801_exp->BAZ2AB Chromatin Chromatin Remodeling Alteration BAZ2AB->Chromatin Gene_exp Specific Gene Expression Changes Chromatin->Gene_exp Phenotype_exp Expected Phenotype Gene_exp->Phenotype_exp Observed_result Observed Result Phenotype_exp->Observed_result contributes to GSK2801_unexp This compound BRD9 BRD9 Inhibition (Off-Target) GSK2801_unexp->BRD9 Other_pathways Other Signaling Pathways Affected BRD9->Other_pathways Phenotype_unexp Unexpected Phenotype (e.g., Apoptosis, Drug Sensitization) Other_pathways->Phenotype_unexp Phenotype_unexp->Observed_result contributes to

References

GSK2801 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK2801. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Issue Possible Cause Suggested Solution
Inconsistent or lower than expected activity in cell-based assays Degradation of this compound in stock solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation. Instability in aqueous media: Small molecule inhibitors can be unstable in aqueous solutions like cell culture media at 37°C.[1] Precipitation of the compound: The final concentration of this compound in the cell culture medium may exceed its solubility, or the DMSO concentration may be too high, causing precipitation.- Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2] - Prepare fresh dilutions of this compound in cell culture medium for each experiment.[3] - Ensure the final DMSO concentration in your experiment is low (typically <0.1-0.5%) to maintain solubility and minimize solvent toxicity.[3] - Visually inspect the media for any signs of precipitation after adding this compound.
High variability between experimental replicates Incomplete solubilization: The compound may not be fully dissolved in the initial stock solution or subsequent dilutions. Inconsistent sample handling: Variations in incubation times or pipetting techniques can introduce variability.[1]- Ensure complete dissolution of the this compound powder in DMSO; sonication can be used to aid this process.[4] - Use calibrated pipettes and standardized procedures for all liquid handling steps.
Unexpected cellular toxicity High concentration of this compound: Concentrations significantly above the desired effective concentration can lead to off-target effects and cytotoxicity.[3] Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.[3]- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.[3] - Include a solvent control (e.g., media with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone.[3]
Compound appears inactive Improper storage: Prolonged storage at incorrect temperatures can lead to a loss of activity. Degradation due to light exposure: Some compounds are light-sensitive.- Store the solid compound and stock solutions at the recommended temperatures (see table below). - While specific data on this compound's light sensitivity is not available, it is good practice to protect stock solutions from direct light.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound are summarized in the table below. It is crucial to adhere to these conditions to maintain the integrity and activity of the compound.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO.[4] Sonication may be used to ensure complete dissolution.[4] For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.

Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[2] Prepare single-use aliquots of your stock solution to maintain its stability.

Q4: Is this compound stable in cell culture medium?

A4: The stability of small molecules in cell culture medium can be variable and is dependent on the specific components of the medium and the incubation conditions.[1] It is recommended to prepare fresh dilutions of this compound in your experimental medium immediately before use.[3] A study on this compound showed it has reasonable plasma stability, which suggests some degree of stability in biological fluids.[6][7]

Q5: What should I do if I observe precipitation when I add this compound to my cell culture medium?

A5: Precipitation can occur if the solubility limit is exceeded or if the final DMSO concentration is too high. If you observe precipitation, you should try to lower the final concentration of this compound or decrease the final DMSO concentration. Ensure the compound is fully dissolved in the DMSO stock before diluting it in the aqueous medium.

Data Presentation

This compound Stability and Storage Conditions
Form Storage Temperature Duration Source
Powder-20°C3 years[2]
In Solvent (DMSO)-80°C2 years[2]
In Solvent (DMSO)-20°C1 year[2]
In Solvent (DMSO)-20°C1 month[5]
This compound Solubility
Solvent Solubility Source
DMSO≥ 18.6 mg/mL (50.07 mM)[4]
DMSO50 mg/mL (134.61 mM)[8]

Experimental Protocols

Preparation of this compound for In Vitro Cell-Based Assays

This protocol describes the preparation of this compound for use in typical cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex and/or sonicate the solution to ensure complete dissolution.[4]

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.[2]

  • Preparation of Working Solution:

    • For your experiment, thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.

    • Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[3]

    • Mix thoroughly by gentle inversion or pipetting before adding to your cells.

    • Prepare the working solution fresh for each experiment.[3]

Cytotoxicity Assay Protocol

This protocol is adapted from a published study using this compound.[9]

Materials:

  • U2OS cells (or other suitable cell line)

  • 96-well opaque flat-bottomed plates

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • WST-1 reagent

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing U2OS cells.

    • Plate the cells in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in cell culture medium.

    • Add 5 µL of the diluted compound solution to each well.

    • Include appropriate controls (e.g., vehicle control with DMSO).

    • Incubate the plate for 24 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement:

    • Add 10 µL of WST-1 reagent to each well.

    • Return the plate to the incubator and incubate for 2 hours.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the results as a percentage of the DMSO control.

Mandatory Visualization

G Troubleshooting Workflow for this compound Experiments cluster_start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_outcome start Experiment Start: Inconsistent or No Activity storage_check Check Storage Conditions: - Solid at -20°C? - Aliquots at -80°C/-20°C? start->storage_check First, check... prep_check Review Solution Preparation: - Freshly prepared? - Correct DMSO concentration? - Fully dissolved? storage_check->prep_check calc_check Verify Calculations: - Dilutions correct? - Final concentration accurate? prep_check->calc_check new_stock Prepare Fresh Stock Solution calc_check->new_stock If issues persist... dose_response Perform Dose-Response Curve new_stock->dose_response control_exp Run Control Experiments: - Vehicle (DMSO) control - Positive control dose_response->control_exp success Problem Resolved control_exp->success If successful further_investigation Further Investigation Needed control_exp->further_investigation If issues remain

Caption: A logical workflow for troubleshooting common issues encountered with this compound.

References

Technical Support Center: Optimizing GSK2801 Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of GSK2801 in cellular assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][3][4][5] Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, which are key post-translational modifications on histones and other proteins involved in regulating gene expression.[6] BAZ2A and BAZ2B are core components of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA genes and maintaining heterochromatin stability.[7][8][9][10] By binding to the BAZ2A/B bromodomains, this compound prevents their interaction with acetylated histones, thereby modulating chromatin structure and gene transcription.[4][6]

2. What are the primary cellular targets of this compound?

The primary targets of this compound are the bromodomains of BAZ2A and BAZ2B.[1][2][3][4][5] It exhibits high affinity for these proteins, with dissociation constants (Kd) in the nanomolar range.

3. Does this compound have known off-target effects?

Yes, this compound has known off-target activity, most notably against the bromodomain of BRD9 and, to a lesser extent, TAF1L.[3][6][11] It is important to consider these off-target effects when interpreting experimental results. For instance, combining a selective BAZ2 inhibitor with a selective BRD9 inhibitor can help to dissect the specific contributions of each target to the observed phenotype.[12]

4. What is a suitable negative control for this compound experiments?

A structurally similar but biologically inactive molecule, GSK8573, has been developed as a negative control for this compound.[4][6] Using this control alongside this compound can help to distinguish specific on-target effects from non-specific or off-target effects of the chemical scaffold.

5. How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[2][11] It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2][5] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] For in vivo studies, specific formulations with solvents like 10% DMSO and 90% corn oil may be required.[14]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Problem Possible Cause Suggested Solution
Compound Precipitation in Aqueous Media The final concentration of this compound exceeds its aqueous solubility limit.- Decrease the final concentration of this compound in your assay. - Optimize the DMSO concentration in the final working solution (typically ≤ 0.5%, but cell line dependent). Always include a vehicle control with the same DMSO concentration.[13] - Consider using a co-solvent system or a formulation with excipients to improve solubility.[13]
High Cellular Toxicity or Off-Target Effects The concentration of this compound is too high, leading to cytotoxicity or engagement of off-target proteins like BRD9.[3][12]- Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and assay. - Use the lowest effective concentration to minimize off-target effects. - Compare results with the inactive control compound GSK8573 to identify non-specific effects. - If BRD9 inhibition is a concern, consider using a more selective BAZ2A/B inhibitor or using RNAi to knockdown BRD9 to confirm its role in the observed phenotype.[12]
Lack of a Clear Cellular Phenotype The concentration of this compound is too low to effectively inhibit BAZ2A/B. The experimental readout is not sensitive enough to detect the effects of BAZ2A/B inhibition. The cell line used may not be sensitive to BAZ2A/B inhibition.- Increase the concentration of this compound. Refer to the recommended concentration ranges in the table below. - Ensure your assay is robust and has a good signal-to-noise ratio. - Choose a cell line where BAZ2A/B is known to play a significant role. - Consider combination treatments, as this compound has been shown to synergize with other inhibitors, such as BET inhibitors.[12]
Variability in Experimental Results Inconsistent preparation of this compound solutions. Cell culture variability. Assay-specific technical issues.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Maintain consistent cell culture conditions, including cell passage number and density. - Standardize all steps of your experimental protocol.

Quantitative Data Summary

This compound Binding Affinities
Target Dissociation Constant (Kd)
BAZ2B136 nM[2][3][4][5]
BAZ2A257 nM[2][3][4][5]
BRD91.1 µM[2][3]
TAF1L(2)3.2 µM[3][6]
Recommended Concentration Ranges for Cellular Assays
Assay Type Cell Line Example(s) Recommended Concentration Range Reference(s)
Cell Viability / Growth Inhibition Triple-Negative Breast Cancer (TNBC) cell lines3 - 10 µM[12]
Fluorescence Recovery After Photobleaching (FRAP) U2OS~1 µM[3][5]
Chromatin Immunoprecipitation (ChIP-seq) MDA-MB-23110 µM[12]
Synergy Screens (with BET inhibitors) TNBC cell lines10 nM - 10 µM[12]
Induction of Senescence/Apoptosis (in combination with JQ1) MDA-MB-231, SUM-15910 µM[12]

Experimental Protocols

General Workflow for Optimizing this compound Concentration

This workflow provides a systematic approach to determining the optimal concentration of this compound for your specific cellular assay.

G cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Assess Target Engagement cluster_2 Phase 3: Functional Assay Optimization A 1. Select Cell Line B 2. Perform Dose-Response Cytotoxicity Assay (e.g., CellTiter-Glo, LDH) A->B C 3. Determine IC50 and Maximum Non-toxic Concentration B->C D 4. Choose a Target Engagement Assay (e.g., FRAP, ChIP-qPCR) C->D Use non-toxic concentrations E 5. Treat Cells with a Range of Non-toxic Concentrations D->E F 6. Measure Target Engagement E->F G 7. Select Functional Readout (e.g., Gene Expression, Phenotypic Change) F->G Concentrations with confirmed target engagement H 8. Perform Dose-Response with Concentrations Showing Target Engagement G->H I 9. Determine Optimal Concentration for Desired Functional Effect H->I

Workflow for this compound concentration optimization.

Detailed Protocol: Cell Viability Assay

This protocol describes a typical cell viability assay to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 2- to 3-fold dilutions. Include a DMSO vehicle control corresponding to the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an LDH-based cytotoxicity assay.[12] Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus this compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Detailed Protocol: Fluorescence Recovery After Photobleaching (FRAP)

This protocol is for assessing the in-cell target engagement of this compound by measuring the displacement of GFP-tagged BAZ2A from chromatin.[3][6]

  • Cell Culture and Transfection: Seed cells (e.g., U2OS) on glass-bottom dishes. Transfect the cells with a vector expressing full-length BAZ2A fused to Green Fluorescent Protein (GFP-BAZ2A).

  • Pre-treatment (Optional): To enhance the assay window, cells can be pre-treated with a histone deacetylase (HDAC) inhibitor like SAHA to induce chromatin hyperacetylation.[3]

  • This compound Treatment: Treat the transfected cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for a sufficient time to allow for cellular uptake and target engagement (e.g., 1-4 hours).

  • Image Acquisition Setup: Place the dish on the stage of a confocal microscope equipped for live-cell imaging and FRAP. Select a region of interest (ROI) within the nucleus for photobleaching.

  • FRAP Experiment:

    • Acquire several pre-bleach images of the ROI.

    • Photobleach the ROI using a high-intensity laser beam.

    • Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Correct for photobleaching during image acquisition. Normalize the fluorescence recovery data and calculate the half-maximal recovery time (t½). A faster recovery time in the presence of this compound indicates displacement of GFP-BAZ2A from chromatin.

Signaling Pathway and Experimental Workflow Diagrams

BAZ2A/B and the Nucleolar Remodeling Complex (NoRC) Signaling Pathway

BAZ2A (also known as TIP5) and BAZ2B are key components of chromatin remodeling complexes. BAZ2A, in particular, is a core subunit of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing ribosomal DNA (rDNA) transcription and maintaining heterochromatin stability at various genomic loci, including centromeres and telomeres.[7][8][9][10]

G cluster_0 NoRC Complex cluster_1 Chromatin Regulation cluster_2 Downstream Effects BAZ2A BAZ2A (TIP5) SNF2h SNF2h (ATPase) BAZ2A->SNF2h interacts with rDNA Ribosomal DNA (rDNA) BAZ2A->rDNA targets Heterochromatin Heterochromatin Formation (Centromeres, Telomeres) BAZ2A->Heterochromatin promotes Acetylated_Histones Acetylated Histones BAZ2A->Acetylated_Histones binds to HDAC1 HDAC1 BAZ2A->HDAC1 recruits DNMTs DNMTs BAZ2A->DNMTs recruits rRNA_silencing rRNA Gene Silencing rDNA->rRNA_silencing Genome_stability Genome Stability Heterochromatin->Genome_stability This compound This compound This compound->BAZ2A inhibits binding to HDAC1->rDNA deacetylates histones at DNMTs->rDNA methylates DNA at

BAZ2A/NoRC signaling pathway.

References

Navigating GSK2801 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GSK2801 in aqueous solutions. The following information is designed to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a selective inhibitor of BAZ2A and BAZ2B bromodomains.[1][2][3] It is characterized by poor solubility in aqueous solutions. Direct dissolution in water is not recommended as it is considered insoluble.[1] To achieve a working solution, it is necessary to use organic solvents and co-solvent systems.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] A stock solution of 10 mM in DMSO is a common starting point for further dilutions into aqueous experimental media.[4]

Q3: My this compound is not dissolving, even in DMSO. What should I do?

A3: If you encounter difficulties dissolving this compound, even in DMSO, you can employ physical methods to aid dissolution. Gentle warming of the solution in a hot water bath or sonication can help overcome solubility challenges.[1] Ensure the solution is vortexed or mixed thoroughly to ensure homogeneity.

Q4: Can I use this compound directly from a DMSO stock in my cell-based assays?

A4: While a DMSO stock is necessary, it is crucial to be mindful of the final DMSO concentration in your cell culture media. High concentrations of DMSO can be toxic to cells. It is best practice to dilute the DMSO stock solution into your final assay medium to a concentration that is non-toxic to your specific cell line, typically well below 1%.

Q5: How can I prepare this compound for in vivo animal studies?

A5: For in vivo administration, specific formulations are required to ensure bioavailability and minimize precipitation. Several protocols using a combination of solvents and excipients have been established. These typically involve a multi-step process of mixing DMSO, PEG300, Tween-80, and saline or using alternatives like SBE-β-CD or corn oil.[4]

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer This compound has low aqueous solubility. The final concentration in the aqueous buffer may be above its solubility limit.- Increase the percentage of co-solvents (e.g., DMSO, PEG300) in the final solution. - Use a formulation containing solubilizing agents like Tween-80 or SBE-β-CD.[4] - Decrease the final concentration of this compound.
Cloudy or suspended solution Incomplete dissolution of the compound.- Employ physical methods such as gentle warming or sonication to aid dissolution.[1][4] - Ensure thorough mixing by vortexing. - For some applications like oral or intraperitoneal injections, a suspended solution might be acceptable.[4]
Phase separation during preparation Immiscibility of the solvent components at the used ratios.- Follow the recommended order of solvent addition as specified in the protocols.[4] - Ensure each component is thoroughly mixed before adding the next.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvent systems as reported by different suppliers.

Solvent System Achievable Concentration Resulting Solution Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.73 mM)Clear solutionSaturation unknown.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.73 mM)Suspended solutionRequires sonication and warming.[4]
10% DMSO, 90% Corn Oil2.5 mg/mL (6.73 mM)Clear solutionRequires warming.[4]
DMSO74 mg/mL--[1]
Ethanol7 mg/mL--[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies (Clear Solution)

This protocol is suitable for preparing a clear solution of this compound for administration.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Suspended Solution)

This protocol yields a suspended solution suitable for oral and intraperitoneal injections.

Materials:

  • This compound powder

  • DMSO

  • 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of 20% SBE-β-CD in Saline.

  • The resulting mixture will be a suspended solution. Use ultrasonic and warming to ensure a uniform suspension before use.[4]

Visualizing this compound's Mechanism and Experimental Workflow

This compound functions by competitively inhibiting the BAZ2A and BAZ2B bromodomains, which are "reader" domains that recognize acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for chromatin remodeling and gene regulation.

GSK2801_Signaling_Pathway Simplified Mechanism of this compound Action cluster_nucleus Cell Nucleus This compound This compound BAZ2AB BAZ2A/B Bromodomains This compound->BAZ2AB Inhibits Acetylated_Histones Acetylated Histones BAZ2AB->Acetylated_Histones Binds to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Leads to Gene_Transcription Altered Gene Transcription Chromatin_Remodeling->Gene_Transcription Regulates

Caption: Mechanism of this compound as a BAZ2A/B bromodomain inhibitor.

A common experimental workflow to confirm the cellular activity of this compound involves Fluorescence Recovery After Photobleaching (FRAP). This technique measures the displacement of fluorescently tagged BAZ2A from chromatin upon inhibitor treatment.

FRAP_Workflow FRAP Experimental Workflow for this compound start Start: Cells expressing GFP-BAZ2A treatment Treat cells with this compound or Vehicle (Control) start->treatment photobleaching Photobleach a region of interest (ROI) in the nucleus treatment->photobleaching image_acquisition Acquire time-lapse images of the ROI photobleaching->image_acquisition analysis Measure fluorescence recovery over time image_acquisition->analysis result Result: Faster fluorescence recovery indicates displacement of GFP-BAZ2A from chromatin analysis->result

Caption: Workflow for assessing this compound activity using FRAP.

The decision-making process for troubleshooting this compound solubility issues can be visualized as a logical flow.

Troubleshooting_Workflow This compound Solubility Troubleshooting Logic start Start: this compound solubility issue check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Dissolve in 100% DMSO to make a stock solution check_solvent->use_dmso Yes check_solvent->use_dmso No, use DMSO check_dissolution Did it dissolve completely? use_dmso->check_dissolution physical_methods Apply gentle heat or sonication check_dissolution->physical_methods No check_dilution Precipitation upon aqueous dilution? check_dissolution->check_dilution Yes physical_methods->check_dissolution use_cosolvents Use co-solvent formulation (e.g., PEG300, Tween-80) check_dilution->use_cosolvents Yes success Solution is ready for use check_dilution->success No use_cosolvents->success failure Consider alternative formulation or lower concentration use_cosolvents->failure

Caption: Logical steps for troubleshooting this compound solubility.

References

how to control for GSK2801 off-target activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK2801. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a specific focus on controlling for its off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that acts as a potent and selective inhibitor of the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4] It functions as an acetyl-lysine competitive inhibitor.[1]

Q2: What are the known off-targets of this compound?

The primary known off-targets of this compound are the bromodomains of BRD9 and TAF1L. Its affinity for these off-targets is lower than for its primary targets, BAZ2A and BAZ2B.

Q3: My experimental results are unexpected. How can I determine if they are due to off-target effects of this compound?

Unexpected results could indeed be a consequence of this compound's off-target activity, particularly its inhibition of BRD9. To investigate this, a systematic approach is recommended. This involves comparing the effects of this compound with a negative control compound, GSK8573, and conducting experiments to confirm target engagement in your specific cellular context.

Troubleshooting Guides

Issue: Discrepancy between expected and observed cellular phenotype.

If you observe a cellular phenotype that is not consistent with the known functions of BAZ2A/B, it is crucial to investigate the potential contribution of off-target effects.

Troubleshooting Workflow:

GSK2801_Off_Target_Troubleshooting cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Target Engagement & Validation cluster_3 Phase 4: Conclusion phenotype Unexpected Cellular Phenotype Observed control_exp Perform Control Experiment with GSK8573 phenotype->control_exp Hypothesize off-target effect phenotype_comparison Compare Phenotypes: This compound vs. GSK8573 control_exp->phenotype_comparison cetsa Cellular Thermal Shift Assay (CETSA) for BAZ2A/B and BRD9 phenotype_comparison->cetsa If phenotype persists with GSK8573 on_target Phenotype is On-Target (BAZ2A/B mediated) phenotype_comparison->on_target If phenotype is absent with GSK8573 frap Fluorescence Recovery After Photobleaching (FRAP) for BAZ2A cetsa->frap Confirm cellular target engagement western Western Blot for Downstream Effectors of BAZ2A/B and BRD9 frap->western Assess downstream signaling off_target Phenotype is Off-Target (likely BRD9 mediated) western->off_target If downstream effects correlate with BRD9 inhibition complex Phenotype is a Composite of On- and Off-Target Effects western->complex If downstream effects show mixed signaling changes

A logical workflow for troubleshooting unexpected phenotypes with this compound.

Step 1: Utilize the Negative Control Compound GSK8573

GSK8573 is a crucial tool for dissecting the effects of this compound. It is structurally similar to this compound and retains inhibitory activity against BRD9, but is inactive against BAZ2A and BAZ2B.

  • Rationale: If the observed phenotype is replicated with GSK8573, it is likely mediated by the off-target inhibition of BRD9. If the phenotype is absent with GSK8573, it is more likely an on-target effect of BAZ2A/B inhibition.

Step 2: Confirm Target Engagement in Your Cellular System

It is essential to verify that this compound is engaging its intended targets (BAZ2A/B) and potential off-targets (BRD9) in your specific cell line and experimental conditions. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of BAZ2A/B and BRD9 in the presence of this compound confirms target engagement.

Step 3: Assess Downstream Signaling Pathways

Analyze the downstream effects of BAZ2A/B and BRD9 to further delineate the on- and off-target contributions to the observed phenotype.

  • Rationale: BAZ2A is involved in the regulation of ribosomal RNA transcription. BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been implicated in various signaling pathways, including those related to the cell cycle and extracellular matrix deposition. Examining markers in these pathways can provide insights into which target is mediating the observed cellular response.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and its negative control, GSK8573, for their primary on- and off-targets.

CompoundTargetAssay TypeDissociation Constant (Kd)Reference
This compound BAZ2AITC257 nM
BAZ2BITC136 nM
BRD9ITC1.1 µM
TAF1LITC3.2 µM
GSK8573 BAZ2A/BBLIInactive
BRD9ITC1.04 µM

Signaling Pathways

GSK2801_Signaling_Pathway cluster_this compound This compound cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound BAZ2A BAZ2A This compound->BAZ2A Inhibits BAZ2B BAZ2B This compound->BAZ2B Inhibits BRD9 BRD9 This compound->BRD9 Inhibits (weaker) TAF1L TAF1L This compound->TAF1L Inhibits (weaker) rRNA_transcription rRNA Transcription BAZ2A->rRNA_transcription Regulates BAZ2B->rRNA_transcription Regulates SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Component of gene_expression Altered Gene Expression (e.g., Cell Cycle, ECM) SWI_SNF->gene_expression Regulates

Signaling pathways affected by this compound's on- and off-target activities.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the engagement of this compound with its intracellular targets, BAZ2A/B and BRD9.

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • This compound and GSK8573 (dissolved in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting (see Western Blot protocol)

  • Primary antibodies against BAZ2A, BAZ2B, and BRD9

  • Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound (e.g., 1-10 µM) or GSK8573 (e.g., 1-10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blotting as described in the protocol below to detect the levels of soluble BAZ2A, BAZ2B, and BRD9 at each temperature.

Data Analysis:

  • Quantify the band intensities for each target protein at each temperature.

  • Normalize the intensities to the non-heated control (or lowest temperature).

  • Plot the normalized intensity versus temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant BAZ2A, BAZ2B, or BRD9 protein

  • This compound or GSK8573

  • ITC instrument

  • Dialysis buffer (e.g., PBS or HEPES-based buffer)

Procedure:

  • Sample Preparation:

    • Dialyze the protein and dissolve the compound in the same buffer to minimize buffer mismatch effects.

    • Degas all solutions before use.

    • Typical protein concentration in the cell: 10-50 µM.

    • Typical compound concentration in the syringe: 100-500 µM (10-fold molar excess).

  • ITC Experiment:

    • Load the protein into the sample cell and the compound into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the compound into the protein solution.

Data Analysis:

  • Integrate the heat-change peaks for each injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.

Materials:

  • BLI instrument (e.g., Octet)

  • Streptavidin-coated biosensors

  • Biotinylated recombinant BAZ2A, BAZ2B, or BRD9 protein

  • This compound or GSK8573

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

  • Biosensor Hydration and Protein Immobilization:

    • Hydrate the streptavidin biosensors in assay buffer.

    • Immobilize the biotinylated protein onto the biosensor surface.

  • Baseline Establishment:

    • Equilibrate the biosensors in assay buffer to establish a stable baseline.

  • Association:

    • Dip the biosensors into wells containing different concentrations of this compound or GSK8573 to measure the association rate (kon).

  • Dissociation:

    • Move the biosensors back to wells containing only assay buffer to measure the dissociation rate (koff).

Data Analysis:

  • Fit the association and dissociation curves to a 1:1 binding model to determine kon and koff.

  • Calculate the dissociation constant (Kd) as koff / kon.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, which can be used to assess the binding of this compound to chromatin-associated proteins like BAZ2A.

Materials:

  • Cells expressing GFP-tagged BAZ2A

  • Confocal microscope with FRAP capabilities

  • This compound

  • Cell culture imaging dishes

Procedure:

  • Cell Preparation and Treatment:

    • Plate cells expressing GFP-BAZ2A on imaging dishes.

    • Treat the cells with this compound or a vehicle control.

  • FRAP Experiment:

    • Acquire pre-bleach images of a selected region of interest (ROI) in the nucleus.

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

Data Analysis:

  • Measure the fluorescence intensity in the ROI over time.

  • Correct for photobleaching during image acquisition.

  • Normalize the fluorescence recovery data.

  • An increase in the rate and extent of fluorescence recovery in the presence of this compound indicates displacement of GFP-BAZ2A from chromatin.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins in a sample.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for your proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Prepare cell lysates and determine protein concentration.

    • Separate proteins by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize to a loading control.

References

Technical Support Center: GSK2801 and Inactive Control GSK8573

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the BAZ2A/B bromodomain inhibitor, GSK2801, and its structurally-related inactive control compound, GSK8573.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and GSK8573?

A1: this compound is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor for the bromodomains of BAZ2A and BAZ2B.[1][2][3][4][5] These proteins are involved in chromatin remodeling and the regulation of gene transcription.[1][3] GSK8573 is a closely related analog of this compound that is inactive against BAZ2A and BAZ2B and is intended for use as a negative control in experiments.[1][6][7]

Q2: Why is it important to use the inactive control compound GSK8573?

A2: Using GSK8573 is crucial for distinguishing the on-target effects of this compound on BAZ2A/B from any potential off-target effects.[1][4][7] this compound has known off-target activity, most notably against the bromodomain of BRD9.[1][8] GSK8573 was specifically designed to be inactive against BAZ2A/B while retaining similar binding affinity for BRD9.[1][7] Therefore, comparing the results from this compound and GSK8573 treatment can help confirm that the observed biological phenotype is due to the inhibition of BAZ2A/B and not an unintended interaction with BRD9 or other proteins.

Q3: What are the known off-targets for this compound?

A3: The primary off-targets for this compound are the bromodomains of BRD9 and TAF1L(2).[1][4][8]

Q4: How should this compound and GSK8573 be prepared and stored?

A4: For long-term storage, stock solutions should be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended.[6] A suggested vehicle for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[6] Always refer to the manufacturer's specific instructions for detailed preparation and storage protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect with this compound treatment. Insufficient compound concentration.Increase the concentration of this compound. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your cell type and assay.
Cell line is not sensitive to BAZ2A/B inhibition.Confirm that BAZ2A and BAZ2B are expressed in your cell line and are relevant to the biological process you are studying.
Compound degradation.Ensure proper storage of this compound and use freshly prepared dilutions for your experiments.
Similar effects observed with both this compound and the inactive control GSK8573. The observed phenotype is likely due to an off-target effect, potentially related to BRD9 inhibition.Since both compounds inhibit BRD9, this suggests the phenotype is not mediated by BAZ2A/B.[1][7] Consider alternative approaches to validate your hypothesis, such as RNAi knockdown of BAZ2A and BAZ2B.[9]
Non-specific cellular toxicity.Lower the concentration of both compounds to a non-toxic range. Perform a cell viability assay to determine the cytotoxic threshold.
Unexpected or inconsistent results. Variability in experimental conditions.Ensure consistent cell culture conditions, treatment times, and assay procedures.
Off-target effects of GSK8573 other than BRD9.While designed as an inactive control, GSK8573 could have unforeseen off-target activities. It is important to carefully analyze your results and consider orthogonal approaches for target validation.

Data Presentation

Table 1: Comparative Binding Affinities (Kd) of this compound and GSK8573

Target BromodomainThis compound Dissociation Constant (Kd)GSK8573 Dissociation Constant (Kd)Reference
BAZ2B136 nMInactive[1][3][5]
BAZ2A257 nMInactive[1][3][5]
BRD91.1 µM1.04 µM[1][6][7]
TAF1L(2)3.2 µMNot Reported[1][7]

Experimental Protocols

Cellular Target Engagement using Fluorescence Recovery After Photobleaching (FRAP)

This protocol is designed to confirm that this compound can displace BAZ2A from acetylated chromatin in living cells.

Methodology:

  • Cell Culture and Transfection:

    • Culture U2OS cells in appropriate media.

    • Transfect cells with a GFP-BAZ2A fusion construct. For a control, a mutant construct (e.g., N1873F) that cannot recognize acetylated lysine (B10760008) can be used.[1][7]

  • Chromatin Hyperacetylation (Optional but Recommended):

    • Treat cells with an HDAC inhibitor such as SAHA to induce chromatin hyperacetylation, which can improve the assay window.[1][7]

  • Compound Treatment:

    • Treat the GFP-BAZ2A expressing cells with varying concentrations of this compound or GSK8573. Include a vehicle-only control.

  • FRAP Imaging:

    • Identify transfected cells and acquire pre-bleach images of the nucleus.

    • Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

    • Acquire post-bleach images at regular intervals to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached region over time.

    • Calculate the half-maximal recovery time (t½). A faster recovery time for this compound-treated cells compared to the vehicle control indicates displacement of GFP-BAZ2A from chromatin.[1][7] The recovery time in the presence of this compound should be similar to that of the mutant construct.[1][7] GSK8573 should not significantly affect the recovery time.[1][7]

Visualizations

Signaling Pathway: BAZ2A in Transcriptional Silencing

BAZ2A_Pathway cluster_nucleus Nucleus cluster_norc NoRC Complex cluster_inhibitor Experimental Intervention BAZ2A BAZ2A ISWI ISWI ATPase BAZ2A->ISWI recruits rDNA rDNA Locus ISWI->rDNA remodels chromatin at Silencing Transcriptional Silencing ISWI->Silencing leads to Histone Histone Tail Ac Acetyl-Lysine (KAc) Histone->Ac Acetylation Ac->BAZ2A recognizes Transcription Transcription rDNA->Transcription This compound This compound This compound->BAZ2A inhibits binding to KAc

Caption: BAZ2A, as part of the NoRC complex, recognizes acetylated histones, leading to transcriptional silencing. This compound inhibits this interaction.

Experimental Workflow: Validating On-Target Effects

Experimental_Workflow start Start: Hypothesized Phenotype cell_treatment Treat Cells with: 1. Vehicle 2. This compound 3. GSK8573 start->cell_treatment phenotype_assay Phenotypic Assay (e.g., Gene Expression, Proliferation) cell_treatment->phenotype_assay data_analysis Analyze Results phenotype_assay->data_analysis decision Phenotype observed with This compound but not GSK8573? data_analysis->decision on_target Conclusion: On-Target Effect of BAZ2A/B Inhibition decision->on_target Yes off_target Conclusion: Likely Off-Target Effect (e.g., BRD9-mediated) decision->off_target No troubleshoot Troubleshoot Experiment (See Guide) decision->troubleshoot Inconclusive

References

Technical Support Center: Minimizing GSK2801 Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the long-term use of GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains.

I. This compound Profile

This compound is a potent and selective chemical probe that competitively inhibits the acetyl-lysine binding sites of the BAZ2A and BAZ2B bromodomains.[1][2][3][4] It also exhibits off-target activity against BRD9 and TAF1L at higher concentrations.[1] Understanding this selectivity profile is crucial for designing experiments and interpreting results.

Target Binding Affinity (KD) Notes
BAZ2B 136 nMPrimary Target
BAZ2A 257 nMPrimary Target
BRD9 1.1 - 1.2 µMOff-Target
TAF1L 3.2 µMOff-Target

II. Frequently Asked Questions (FAQs)

Q1: What are the potential on-target toxicities of long-term this compound treatment?

A1: Long-term inhibition of BAZ2A and BAZ2B may lead to cellular toxicity due to their roles in essential cellular processes. BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in ribosomal RNA gene silencing and heterochromatin formation. BAZ2B is part of the ISWI chromatin remodeling complexes and is implicated in transcriptional regulation. Potential on-target toxicities could manifest as:

  • Altered Ribosome Biogenesis: Due to the role of BAZ2A in regulating rRNA transcription.

  • Genomic Instability: Arising from disruption of heterochromatin maintenance.

  • Changes in Cell Proliferation and Differentiation: BAZ2A is required for the proliferation of ground-state pluripotent stem cells and certain cancer cells.

Q2: What are the likely off-target toxicities associated with this compound?

A2: Off-target effects of this compound are primarily attributed to its inhibition of BRD9. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a role in regulating transcription. Long-term inhibition of BRD9 could potentially lead to:

  • Hematopoietic Dysregulation: BRD9 is involved in normal hematopoietic stem cell function and lineage differentiation.

  • Immunomodulatory Effects: BRD9 regulates inflammatory responses in macrophages.

  • Apoptosis in Certain Cell Types: Long-term inhibition of BRD9 has been shown to induce apoptosis in monocytes.

Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A3: Distinguishing on-target from off-target effects is critical for accurate data interpretation. The following strategies are recommended:

  • Use of an Inactive Control Compound: GSK8573 is a structurally related analog of this compound that is inactive against BAZ2A/B. Any cellular phenotype observed with this compound but not with GSK8573 at the same concentration is more likely to be an on-target effect.

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its higher affinity for BAZ2A/B. Off-target effects on BRD9 are expected at higher micromolar concentrations.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down BAZ2A, BAZ2B, or BRD9 individually or in combination. If the phenotype of this compound treatment is recapitulated by the knockdown of its intended targets, it confirms an on-target mechanism.

  • Orthogonal Approaches: Use a structurally and mechanistically different inhibitor of BAZ2A/B, if available, to see if it produces the same phenotype.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term experiments with this compound.

Problem Potential Cause Recommended Solution
High levels of cell death observed at concentrations expected to be on-target. 1. Cell line is particularly sensitive to BAZ2A/B inhibition. 2. Off-target effects occurring at lower than expected concentrations. 3. Compound instability or degradation leading to toxic byproducts.1. Perform a detailed dose-response curve to determine the EC50 for the desired effect and the IC50 for toxicity. Use the lowest effective concentration. 2. Compare the phenotype with that of the inactive control, GSK8573. If GSK8573 also shows toxicity, the effect is likely off-target or non-specific. 3. Confirm target engagement at the intended concentration using a cellular thermal shift assay (CETSA). 4. Ensure proper storage and handling of the compound.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Inconsistent compound concentration. 3. Cellular adaptation to long-term treatment.1. Standardize cell passage number, seeding density, and media conditions. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Monitor cellular responses at multiple time points to assess for adaptation. Consider intermittent dosing schedules.
Observed phenotype does not match expectations based on BAZ2A/B inhibition. 1. The phenotype is due to off-target inhibition of BRD9. 2. The cellular context (e.g., expression levels of targets and interacting proteins) influences the outcome. 3. The proposed mechanism of action is incomplete.1. Perform genetic knockdown of BRD9 to see if it recapitulates the observed phenotype. 2. Characterize the expression levels of BAZ2A, BAZ2B, and BRD9 in your cell model. 3. Consider performing unbiased screening approaches (e.g., proteomics, transcriptomics) to identify pathways affected by this compound treatment.

IV. Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that elicits the desired on-target effect while minimizing toxicity.

Methodology:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the duration of the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., from 10 µM down to 1 nM) and the inactive control GSK8573.

  • Treatment: Treat cells with the different concentrations of this compound and GSK8573. Include a vehicle-only control (e.g., DMSO).

  • On-Target Effect Assay: At a relevant time point, measure a known downstream effect of BAZ2A/B inhibition (e.g., changes in rRNA expression, or displacement of a GFP-BAZ2A fusion protein from chromatin via FRAP).

  • Toxicity Assay: In parallel, assess cell viability using a standard method such as an MTT or LDH release assay.

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity. The optimal concentration range will be where the on-target effect is maximal with minimal impact on cell viability.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound is binding to its intended targets (BAZ2A/B) in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Centrifuge the samples to pellet aggregated proteins.

  • Detection: Analyze the soluble fraction by Western blot using antibodies specific for BAZ2A and BAZ2B.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

V. Visualizing Pathways and Workflows

GSK2801_Action_Pathway cluster_this compound This compound cluster_targets Cellular Targets cluster_effects Potential Long-Term Effects This compound This compound BAZ2A_B BAZ2A / BAZ2B (Primary Targets) This compound->BAZ2A_B High Affinity BRD9 BRD9 (Off-Target) This compound->BRD9 Lower Affinity OnTarget On-Target Effects: - Altered Ribosome Biogenesis - Genomic Instability - Proliferation/Differentiation Changes BAZ2A_B->OnTarget OffTarget Off-Target Effects: - Hematopoietic Dysregulation - Immunomodulation - Apoptosis BRD9->OffTarget Troubleshooting_Workflow Start Unexpected Toxicity or Phenotype Observed DoseResponse Step 1: Perform Dose-Response and use lowest effective concentration Start->DoseResponse InactiveControl Step 2: Compare with Inactive Control (GSK8573) DoseResponse->InactiveControl GeneticValidation Step 3: Genetic Validation (siRNA, CRISPR) InactiveControl->GeneticValidation TargetEngagement Step 4: Confirm Target Engagement (CETSA) GeneticValidation->TargetEngagement Conclusion Distinguish On-Target vs. Off-Target Effects TargetEngagement->Conclusion

References

Technical Support Center: Overcoming Resistance to GSK2801 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2801. The information is designed to help users identify and overcome potential resistance to this compound treatment in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that acts as a competitive inhibitor for the bromodomains of BAZ2A and BAZ2B.[1][2][3] It binds to these targets with high affinity, preventing them from recognizing acetylated lysine (B10760008) residues on histones and other proteins. This compound also has known off-target activity, binding with lower affinity to the bromodomains of BRD9 and TAF1L.[1][2]

Q2: My cells show little to no response to this compound as a single agent. Is this expected?

Yes, this is often the expected outcome. This compound typically exhibits minimal growth inhibition as a single agent in many cancer cell lines.[4] Its therapeutic potential is most prominently observed when used in combination with other agents, such as BET bromodomain inhibitors (e.g., JQ1), where it can act synergistically to induce cell senescence or apoptosis.[4][5]

Q3: How can I confirm that this compound is active and engaging its target in my cells?

To verify target engagement, you can perform a Cellular Thermal Shift Assay (CETSA) or a Fluorescent Recovery After Photobleaching (FRAP) assay if you have GFP-tagged BAZ2A/B.[2][3] A simpler, indirect method is to assess the downstream effects predicted from its synergistic mechanism. For example, when combined with a BET inhibitor like JQ1 in triple-negative breast cancer (TNBC) cells, effective this compound treatment should lead to an enhanced displacement of BRD2 from chromatin at specific gene promoters.[4][6] This can be measured by Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or qPCR.

Q4: What are the known off-targets of this compound and how can I control for their effects?

The primary off-targets of this compound are the bromodomains of BRD9 and TAF1L.[1][2] The contribution of BRD9 inhibition to the observed phenotype can be significant.[4] To dissect the effects of BAZ2A/B inhibition from BRD9 inhibition, researchers can use the inactive control compound GSK8573. GSK8573 was designed to be inactive against BAZ2A/B while retaining similar affinity for BRD9 as this compound.[2][3] Comparing the effects of this compound to GSK8573 can help isolate the BAZ2A/B-specific activities.

Troubleshooting Guides

Problem 1: No synergistic effect observed when combining this compound with a BET inhibitor.

If you do not observe the expected synergy (e.g., enhanced growth inhibition, apoptosis) when combining this compound with a BET inhibitor, consider the following possibilities and troubleshooting steps.

Potential Cause Recommended Action
Ineffective Inhibitor Concentration Perform a dose-response matrix experiment treating cells with a range of concentrations for both this compound and the BET inhibitor to identify the optimal concentrations for synergy.
Incorrect Timing of Treatment Conduct a time-course experiment to determine the optimal duration of treatment. The synergistic effect may be time-dependent.
Cell Line Insensitivity The synergistic mechanism may be specific to certain cancer contexts (e.g., TNBC).[4] Confirm that your cell line expresses the necessary targets (BAZ2A, BAZ2B, BRD2).
Inhibitor Instability Ensure that this compound and the BET inhibitor stocks are correctly prepared, stored, and have not degraded. Prepare fresh solutions for your experiments.
Experimental Readout The nature of the synergistic effect can vary. In 2D cultures, the combination may induce senescence, while in 3D spheroid cultures, it may induce apoptosis.[4][5] Use appropriate assays (e.g., β-galactosidase staining for senescence, cleaved caspase-3/PARP western blot for apoptosis) to measure the outcome.
Problem 2: Suspected intrinsic or acquired resistance to this compound.

While specific mechanisms of resistance to this compound have not been extensively documented, we can extrapolate from resistance mechanisms observed for other bromodomain inhibitors, such as those targeting BET proteins.[7][8]

Potential Mechanism (Hypothetical) Experimental Approach to Investigate
Intrinsic Resistance: Compensatory Pathways Cancer cells may have pre-existing active signaling pathways that bypass the need for BAZ2A/B-regulated transcription. Perform RNA-seq or proteomic analysis on untreated sensitive vs. insensitive cell lines to identify differentially active pathways.
Acquired Resistance: Target Modification While gatekeeper mutations in the bromodomain are not commonly observed for BET inhibitors,[7][8] it remains a possibility. Sequence the BAZ2A and BAZ2B bromodomain regions in resistant cells to check for mutations that could prevent this compound binding.
Acquired Resistance: Kinome Reprogramming Prolonged treatment can lead to reprogramming of kinase signaling pathways, creating a dependency on new survival pathways.[9] Use phospho-kinase antibody arrays or phosphoproteomics to compare the kinome of parental and this compound-resistant cells.
Acquired Resistance: Non-Bromodomain Dependent Function The target protein might adapt to function independently of its bromodomain, rendering the inhibitor ineffective.[7][8] Investigate BAZ2A/B protein-protein interactions in resistant cells using co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) to see if it forms new complexes that are not dependent on its bromodomain.

Data Presentation

Table 1: Binding Affinities and Cellular Activity of this compound

This table summarizes the dissociation constants (KD) of this compound for its primary targets and major off-targets.

Target BromodomainDissociation Constant (KD)Reference
BAZ2B136 nM[1][2][3]
BAZ2A257 nM[1][2][3]
BRD91.1 µM[1][2]
TAF1L(2)3.2 µM[1][2]

Experimental Protocols & Workflows

Protocol 1: Cell Viability Assay for Drug Synergy (MTS Assay)

This protocol is used to determine the synergistic effect of this compound and another compound (e.g., a BET inhibitor) on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate for 24 hours.

  • Drug Treatment: Prepare a dose-response matrix. Treat cells with increasing concentrations of this compound alone, the second drug alone, and combinations of both drugs at various ratios. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Use software like SynergyFinder to calculate a synergy score (e.g., Bliss, Loewe, ZIP) from the dose-response matrix data. A score greater than 10 is generally considered synergistic.

Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3/PARP)

This protocol is used to assess whether a drug combination induces apoptosis.

  • Sample Preparation: Treat cells with the vehicle, single agents, or the drug combination for the desired time (e.g., 48-72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and/or cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for BRD2 Occupancy

This protocol is used to determine if this compound treatment in combination with a BET inhibitor enhances the displacement of BRD2 from chromatin.

  • Cell Treatment: Treat cells with the vehicle, this compound, a BET inhibitor, or the combination for the determined optimal time (e.g., 6-24 hours).

  • Cross-linking: Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with an anti-BRD2 antibody or an IgG control.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Analysis: Use the purified DNA for qPCR to analyze BRD2 occupancy at specific gene promoters (e.g., ETS-regulated genes) or for library preparation for ChIP-seq for a genome-wide analysis.

Visualizations

Signaling Pathways and Experimental Workflows

GSK2801_Synergy_Pathway cluster_drugs Therapeutic Agents cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound BAZ2AB BAZ2A/B This compound->BAZ2AB Inhibits Chromatin Displacement from Chromatin This compound->Chromatin Synergistic Enhancement BETi BET Inhibitor (e.g., JQ1) BRD2 BRD2 BETi->BRD2 Inhibits BETi->Chromatin Synergistic Enhancement BAZ2AB->BRD2 Facilitates BRD2 Chromatin Retention Transcription Transcription Suppression (ETS-genes, rDNA) Chromatin->Transcription Leads to Outcome Senescence or Apoptosis Transcription->Outcome Results in

Caption: Synergistic pathway of this compound and BET inhibitors.

Troubleshooting_Workflow Start Experiment Shows No This compound Effect/Synergy Check_Inhibitor Verify Inhibitor Integrity & Concentration Start->Check_Inhibitor Check_Target Confirm Target Expression (BAZ2A/B, BRD2) Check_Inhibitor->Check_Target [ Inhibitor OK ] Success Effective Treatment Observed Check_Inhibitor->Success [ Problem Found & Fixed ] Check_Assay Optimize Assay Conditions (Time, Readout) Check_Target->Check_Assay [ Targets Expressed ] Check_Target->Success [ Problem Found & Fixed ] Hypothesize_Resistance Investigate Potential Resistance Mechanisms Check_Assay->Hypothesize_Resistance [ No Effect Still ] Check_Assay->Success [ Problem Found & Fixed ]

References

Validation & Comparative

A Comparative Guide to BAZ2A/B Bromodomain Inhibitors: GSK2801 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in epigenetics and drug discovery, the bromodomain-containing proteins BAZ2A and BAZ2B represent compelling targets due to their roles in chromatin remodeling and gene regulation. This guide provides an objective comparison of GSK2801, a well-characterized chemical probe for BAZ2A/B, with other available inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool compounds for their studies.

Performance Comparison of BAZ2A/B Inhibitors

The following table summarizes the quantitative data for this compound and other notable BAZ2A/B inhibitors. The data highlights the potency and selectivity of these compounds, which are critical parameters for interpreting experimental outcomes.

CompoundTarget(s)IC50 (nM)Kd (nM)Selectivity Highlights
This compound BAZ2A, BAZ2B-BAZ2A: 257[1][2][3][4], BAZ2B: 136[1]>50-fold selective for BAZ2A/B over BRD4. Off-targets include BRD9 (Kd: 1.1-1.2 μM) and TAF1L (Kd: 3.2 μM).
BAZ2-ICR BAZ2A, BAZ2BBAZ2A: 130, BAZ2B: 180BAZ2A: 109, BAZ2B: 17010-15-fold selective for BAZ2A/B over CECR2 and >100-fold selective over other bromodomains.
BI-9564 BRD9, BAZ2A--Primarily a BRD9 inhibitor with some activity on BAZ2A. Used in combination with BAZ2-ICR to study combined BAZ2/BRD9 inhibition.
RVX-208 BET bromodomains (BD2 selective)--Primarily a BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). Its activity on BAZ2A/B is not well-characterized in the provided results.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays used to characterize BAZ2A/B inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation:

    • Dialyze the purified BAZ2A or BAZ2B protein and the inhibitor compound extensively against the same buffer to minimize buffer mismatch heats. A typical buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

    • Determine accurate concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.

    • Degas all solutions prior to use to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2-3 µL) at regular intervals (e.g., 150-180 seconds) to allow for a return to baseline.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Correct for heats of dilution by performing a control experiment where the inhibitor is injected into the buffer alone.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure biomolecular interactions. For BAZ2A/B inhibitor screening, it is typically used in a competition format.

Protocol:

  • Reagent Preparation:

    • Prepare a master mix containing 3x BRD Homogeneous Assay Buffer, biotinylated histone peptide substrate (e.g., H4K16ac), and water.

    • Dilute the purified His-tagged BAZ2A or BAZ2B protein in 1x BRD Homogeneous Assay Buffer.

    • Prepare serial dilutions of the inhibitor compound in the appropriate buffer (e.g., 1x BRD Homogeneous Assay Buffer with a final DMSO concentration ≤ 0.5%).

  • Assay Procedure (384-well plate format):

    • Add the master mix to all wells.

    • Add the inhibitor solution or vehicle control to the appropriate wells.

    • Add the diluted BAZ2A or BAZ2B protein to all wells except the "blank" controls.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

    • Add Nickel Chelate AlphaLISA Acceptor beads diluted in 1x BRD Homogeneous Detection Buffer to all wells. Incubate for 30-60 minutes at room temperature in the dark.

    • Add Streptavidin-conjugated Donor beads diluted in 1x BRD Homogeneous Detection Buffer to all wells. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Subtract the background signal (from "blank" wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It can be used to assess the ability of an inhibitor to displace a GFP-tagged bromodomain from chromatin.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., U2OS) on glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with a plasmid encoding a GFP-tagged BAZ2A or BAZ2B protein. Allow for protein expression for 24-48 hours.

  • FRAP Experiment:

    • Mount the dish on a confocal microscope equipped with a high-power laser for photobleaching and maintain the cells at 37°C and 5% CO2.

    • Identify a cell expressing the GFP-fusion protein at a suitable level.

    • Acquire a few pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Photobleach the ROI using a high-intensity laser pulse.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region in the same nucleus, and a background region outside the cell for each time point.

    • Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity over time.

    • Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t1/2). A faster t1/2 in the presence of an inhibitor indicates displacement of the bromodomain from chromatin.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can aid in understanding the mechanism of action of BAZ2A/B inhibitors.

BAZ2A_NoRC_Pathway cluster_nucleus Nucleolus cluster_inhibitor Inhibitor Action rDNA Ribosomal DNA pRNA promoter RNA rDNA->pRNA transcription BAZ2A BAZ2A pRNA->BAZ2A binds NoRC Nucleolar Remodeling Complex (NoRC) NoRC->rDNA recruitment to HDAC1 HDAC1 NoRC->HDAC1 recruits DNMTs DNMTs NoRC->DNMTs recruits BAZ2A->NoRC SMARCA5 SMARCA5 (SNF2H) SMARCA5->NoRC Heterochromatin Heterochromatin Formation & Gene Silencing HDAC1->Heterochromatin DNMTs->Heterochromatin This compound This compound BAZ2A_BRD BAZ2A Bromodomain This compound->BAZ2A_BRD inhibits binding to Acetylated_Histones Acetylated Histones Acetylated_Histones->BAZ2A_BRD Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays ITC Isothermal Titration Calorimetry (ITC) Kd Binding Affinity (Kd) ITC->Kd AlphaScreen AlphaScreen IC50 Inhibitory Potency (IC50) AlphaScreen->IC50 FRAP Fluorescence Recovery After Photobleaching (FRAP) Cellular_Activity Cellular Target Engagement FRAP->Cellular_Activity Inhibitor_Characterization Inhibitor Characterization Inhibitor_Characterization->ITC Inhibitor_Characterization->AlphaScreen Inhibitor_Characterization->FRAP

References

Validating GSK2801 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains, with alternative compounds. It offers supporting experimental data and detailed methodologies to assist researchers in validating target engagement in a cellular context.

Introduction to this compound and its Targets

This compound is a chemical probe that competitively binds to the acetyl-lysine binding pocket of the bromodomains of BAZ2A and BAZ2B. BAZ2A (also known as TIP5) is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA (rRNA) genes and the formation of heterochromatin. BAZ2B has a less well-defined function but is also involved in chromatin remodeling. In addition to its primary targets, this compound exhibits off-target activity against BRD9, a subunit of the SWI/SNF chromatin-remodeling complex. Understanding the engagement of this compound with its intended targets and potential off-targets is crucial for interpreting experimental results.

This guide compares this compound with two key alternative tools:

  • BAZ2-ICR: A selective inhibitor of BAZ2A and BAZ2B bromodomains with no significant activity against BRD9.

  • BI-9564: A potent and selective inhibitor of the BRD9 bromodomain.

  • GSK8573: A structurally related, inactive control compound for this compound.

Comparative Analysis of Inhibitor Performance

The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their binding affinities and cellular potencies.

Table 1: Biochemical Binding Affinity of Inhibitors

CompoundTargetAssayKd (nM)Reference
This compound BAZ2AIsothermal Titration Calorimetry (ITC)257
BAZ2BIsothermal Titration Calorimetry (ITC)136
BRD9Isothermal Titration Calorimetry (ITC)1100
BAZ2-ICR BAZ2AAlphaScreenIC50: 130
BAZ2BAlphaScreenIC50: 180
BRD9AlphaScreenNo interaction
BI-9564 BRD9Isothermal Titration Calorimetry (ITC)14.1
BRD7Isothermal Titration Calorimetry (ITC)239
GSK8573 BAZ2A/BBiolayer Interferometry (BLI)Inactive
(Inactive Control)BRD9Isothermal Titration Calorimetry (ITC)1040

Table 2: Cellular Target Engagement of Inhibitors

CompoundTargetAssayCell LineEffective ConcentrationReference
This compound BAZ2AFluorescence Recovery After Photobleaching (FRAP)U2OS1 µM
BAZ2-ICR BAZ2AFluorescence Recovery After Photobleaching (FRAP)U2OS1 µM
BI-9564 BRD9Fluorescence Recovery After Photobleaching (FRAP)U2OS0.1 µM
GSK8573 BAZ2AFluorescence Recovery After Photobleaching (FRAP)U2OSNo effect

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

Signaling Pathway of this compound Targets cluster_NoRC Nucleolar Remodeling Complex (NoRC) cluster_SWISNF SWI/SNF Complex (ncBAF) BAZ2A BAZ2A SNF2H SNF2H BAZ2A->SNF2H associates with NoRC_function rRNA gene silencing Heterochromatin formation BAZ2A->NoRC_function mediates BRD9 BRD9 Other_SWISNF Other Subunits BRD9->Other_SWISNF part of SWISNF_function Chromatin remodeling Gene transcription regulation BRD9->SWISNF_function contributes to This compound This compound This compound->BAZ2A inhibits This compound->BRD9 inhibits (off-target) BAZ2_ICR BAZ2-ICR BAZ2_ICR->BAZ2A inhibits BI_9564 BI-9564 BI_9564->BRD9 inhibits

This compound targets BAZ2A within the NoRC complex and BRD9 in the SWI/SNF complex.

Experimental Workflow for Target Engagement Validation cluster_assays Target Engagement Assays cluster_biophysical Biophysical Assays (In Vitro) start Start: Treat cells with inhibitor (this compound, BAZ2-ICR, BI-9564, or control) FRAP Fluorescence Recovery After Photobleaching (FRAP) start->FRAP CETSA Cellular Thermal Shift Assay (CETSA) start->CETSA NanoBRET NanoBRET Assay start->NanoBRET analysis Data Analysis: Quantify target engagement FRAP->analysis CETSA->analysis NanoBRET->analysis BLI Biolayer Interferometry (BLI) biophys_analysis Data Analysis: Determine binding affinity (Kd) BLI->biophys_analysis ITC Isothermal Titration Calorimetry (ITC) ITC->biophys_analysis purified_protein Use Purified Proteins purified_protein->BLI purified_protein->ITC

Workflow for validating target engagement using cellular and biophysical assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Recovery After Photobleaching (FRAP)

This assay measures the mobility of a fluorescently tagged target protein in live cells. Inhibition of the target's interaction with chromatin by a compound leads to increased protein mobility and a faster fluorescence recovery rate.

Protocol:

  • Cell Culture and Transfection:

    • Plate U2OS cells in glass-bottom dishes.

    • Transfect cells with a vector expressing the target protein (e.g., BAZ2A or BRD9) fused to a fluorescent protein (e.g., GFP).

    • Allow 24-48 hours for protein expression.

  • Compound Treatment:

    • Treat the transfected cells with the desired concentration of this compound, BAZ2-ICR, BI-9564, or the inactive control GSK8573. A typical concentration range is 0.1 to 10 µM.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1-4 hours).

  • Image Acquisition:

    • Use a confocal microscope equipped for live-cell imaging and FRAP.

    • Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus where the fluorescently tagged protein is localized.

  • Photobleaching:

    • Use a high-intensity laser to photobleach the fluorescent signal within the ROI.

  • Post-Bleach Image Acquisition:

    • Acquire a time-series of images of the ROI to monitor the recovery of fluorescence as unbleached protein diffuses into the bleached area.

  • Data Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Normalize the recovery data to the pre-bleach intensity.

    • Calculate the mobile fraction and the half-maximal recovery time (t1/2). A decrease in t1/2 indicates displacement of the target protein from chromatin.

Biolayer Interferometry (BLI)

BLI is a label-free technique to measure real-time biomolecular interactions. It is used here to determine the binding affinity of the inhibitors to purified bromodomain proteins.

Protocol:

  • Protein and Compound Preparation:

    • Purify the bromodomain of the target protein (e.g., BAZ2A, BAZ2B, BRD9) with a tag for immobilization (e.g., biotin (B1667282) or His-tag).

    • Prepare a dilution series of this compound, BAZ2-ICR, and BI-9564 in an appropriate assay buffer (e.g., PBS with 0.05% Tween-20).

  • Biosensor Preparation and Ligand Immobilization:

    • Hydrate streptavidin (for biotinylated protein) or Ni-NTA (for His-tagged protein) biosensors in the assay buffer.

    • Immobilize the purified bromodomain onto the biosensor surface.

  • Baseline:

    • Establish a stable baseline by dipping the biosensors into assay buffer.

  • Association:

    • Dip the biosensors into the wells containing the different concentrations of the inhibitors to measure the association phase.

  • Dissociation:

    • Move the biosensors back to the assay buffer to measure the dissociation of the inhibitor.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • Dialyze the purified bromodomain protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve the inhibitor (this compound, BAZ2-ICR, or BI-9564) in the final dialysis buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based cellular assay that measures the engagement of a test compound with a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the target protein (BAZ2A or BRD9) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test compound (this compound, BAZ2-ICR, or BI-9564).

    • Add the NanoBRET™ tracer and the test compound to the cells. The tracer is a fluorescently labeled ligand that binds to the target protein.

    • Incubate to allow for compound entry and binding equilibrium.

  • Substrate Addition and Signal Detection:

    • Add the NanoGlo® substrate to the wells.

    • Measure the luminescence signal from the NanoLuc® donor and the fluorescent signal from the acceptor using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.

Conclusion

The validation of target engagement is a critical step in drug discovery and chemical biology. This guide provides a framework for comparing this compound with its alternatives using a combination of cellular and biophysical assays. The choice of assay will depend on the specific research question and available resources. For cellular target engagement, FRAP and NanoBRET™ offer direct readouts in a physiological context, while BLI and ITC provide precise biophysical characterization of the inhibitor-target interaction in vitro. By employing these methods, researchers can gain a comprehensive understanding of the cellular activity and selectivity of this compound and other bromodomain inhibitors.

A Head-to-Head Comparison: GSK2801 Versus RNAi for BAZ2A/B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the BAZ2A and BAZ2B bromodomains, choosing the right tool to modulate their activity is a critical experimental decision. This guide provides an objective comparison of two widely used methods: the small molecule inhibitor GSK2801 and RNA interference (RNAi)-mediated knockdown.

This comparison delves into the mechanisms of action, quantitative performance, and experimental considerations for each approach, supported by experimental data to inform your research strategy.

Mechanism of Action: A Tale of Two Approaches

This compound and RNAi employ fundamentally different strategies to diminish the function of BAZ2A and BAZ2B.

This compound is a potent and selective chemical probe that acts as an acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2] By binding to the bromodomain, this compound prevents the recognition of acetylated histone tails, thereby displacing BAZ2A/B from chromatin and disrupting their role in chromatin remodeling complexes like the Nucleolar Remodeling Complex (NoRC).[1][3]

RNA interference (RNAi) , on the other hand, targets the genetic source of the BAZ2A and BAZ2B proteins. Small interfering RNAs (siRNAs) are designed to be complementary to the messenger RNA (mRNA) transcripts of the BAZ2A and BAZ2B genes. Upon introduction into a cell, these siRNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade the target mRNA, thereby preventing protein synthesis.[4]

Quantitative Performance: A Data-Driven Comparison

The efficacy of both this compound and RNAi can be quantified through various experimental assays. The following tables summarize key performance data for each method.

Table 1: Quantitative Data for this compound Inhibition of BAZ2A/B

ParameterBAZ2ABAZ2BMethodReference
Dissociation Constant (Kd) 257 nM136 nMIsothermal Titration Calorimetry (ITC)[1][5]
Cellular Activity Displaces GFP-BAZ2A from chromatin-Fluorescence Recovery After Photobleaching (FRAP)[3]
Selectivity >50-fold selectivity over BRD4>50-fold selectivity over BRD4Various[2]
TargetKnockdown Efficiency (mRNA)MethodCell LineReference
BAZ2A Significant downregulationQuantitative RT-PCR (qRT-PCR)Mouse Embryonic Stem Cells[3]
BAZ2A/B Significant growth inhibition when combined with JQ1Cell Viability AssayTriple-Negative Breast Cancer Cell Lines[6]

Note: Specific percentage of knockdown for BAZ2A/B via RNAi at the protein or mRNA level is often experiment-dependent and requires validation.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for utilizing this compound and siRNA-mediated knockdown.

This compound Treatment Protocol (for Cellular Assays)
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Treatment: Dilute the this compound stock solution to the desired final concentration in cell culture media. Common concentrations for cellular assays range from 1 µM to 10 µM.[5][6]

  • Incubation: Remove the old media from the cells and add the media containing this compound. Incubate the cells for the desired duration, which can range from a few hours to several days (e.g., 48-96 hours), depending on the experimental endpoint.[6]

  • Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting, qPCR, or phenotypic assays.

siRNA Transfection Protocol for BAZ2A/B Knockdown
  • siRNA Design and Synthesis: Obtain validated siRNAs targeting BAZ2A and BAZ2B. It is recommended to test multiple siRNA sequences for each target to identify the most effective one.

  • Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% at the time of transfection.

  • Transfection Complex Formation:

    • Dilute the siRNA duplex in an appropriate transfection medium (e.g., Opti-MEM).

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX).

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Post-Transfection: After the initial incubation, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels).[4]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

GSK2801_vs_RNAi_Mechanism cluster_this compound This compound (Small Molecule Inhibitor) cluster_rnai RNAi (Gene Knockdown) This compound This compound BAZ2AB_BD BAZ2A/B Bromodomain This compound->BAZ2AB_BD Binds to (Competitive Inhibition) Chromatin Chromatin BAZ2AB_BD->Chromatin Dissociation AcetylatedHistone Acetylated Histone Tail AcetylatedHistone->BAZ2AB_BD Interaction Blocked siRNA siRNA RISC RISC siRNA->RISC Guides BAZ2AB_mRNA BAZ2A/B mRNA RISC->BAZ2AB_mRNA Cleaves Ribosome Ribosome BAZ2AB_mRNA->Ribosome Translation Inhibited BAZ2AB_Protein BAZ2A/B Protein Ribosome->BAZ2AB_Protein

Caption: Mechanisms of this compound and RNAi targeting BAZ2A/B.

Experimental_Workflow cluster_gsk This compound Treatment cluster_rnai RNAi Knockdown start Start: Select Target Cells seed_gsk Seed Cells start->seed_gsk seed_rnai Seed Cells start->seed_rnai treat_gsk Treat with this compound (e.g., 1-10 µM, 48-96h) seed_gsk->treat_gsk analysis Downstream Analysis treat_gsk->analysis transfect_rnai Transfect with siRNA (e.g., 24-72h) seed_rnai->transfect_rnai transfect_rnai->analysis qpcr qPCR (mRNA levels) analysis->qpcr wb Western Blot (Protein levels) analysis->wb pheno Phenotypic Assays (e.g., Cell Viability) analysis->pheno

Caption: Experimental workflow for comparing this compound and RNAi.

BAZ2A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core BAZ2A/B Core Function cluster_downstream Downstream Effects Histone_Acetylation Histone Acetylation (e.g., H3K14ac) BAZ2A BAZ2A (TIP5) Histone_Acetylation->BAZ2A BAZ2B BAZ2B Histone_Acetylation->BAZ2B NoRC NoRC Complex BAZ2A->NoRC ISWI ISWI ATPase (SMARCA5/SNF2H) BAZ2B->ISWI Chromatin_Remodeling Chromatin Remodeling NoRC->Chromatin_Remodeling ISWI->NoRC ISWI->Chromatin_Remodeling rDNA_Silencing rDNA Silencing Chromatin_Remodeling->rDNA_Silencing Heterochromatin Heterochromatin Formation Chromatin_Remodeling->Heterochromatin Gene_Expression Altered Gene Expression rDNA_Silencing->Gene_Expression Heterochromatin->Gene_Expression

Caption: Simplified BAZ2A/B signaling pathway.

Conclusion: Choosing the Right Tool for the Job

Both this compound and RNAi are powerful tools for investigating BAZ2A and BAZ2B function, each with its own set of advantages and considerations.

  • This compound offers a rapid and reversible method for inhibiting the bromodomain activity of BAZ2A/B. Its dose-dependent effects allow for nuanced studies of protein function. However, as with any small molecule inhibitor, potential off-target effects should be considered and controlled for, for instance by using a structurally similar but inactive control compound.

  • RNAi provides a highly specific method for depleting the total cellular pool of BAZ2A/B protein. This approach is particularly useful for confirming that an observed phenotype is a direct result of the loss of the target protein. However, the knockdown is not instantaneous and the efficiency can vary between cell types and siRNA sequences, necessitating careful validation.

The optimal choice between this compound and RNAi will depend on the specific research question. For studying the direct consequences of bromodomain inhibition and for experiments requiring temporal control, this compound is an excellent choice. For validating the role of the BAZ2A/B proteins themselves and for longer-term loss-of-function studies, RNAi is a robust and specific alternative. In many cases, using both methods in parallel can provide the most comprehensive and convincing evidence for the biological roles of BAZ2A and BAZ2B.

References

A Comparative Analysis of BAZ2 Bromodomain Inhibitors: GSK2801 vs. BAZ2-ICR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the development of selective chemical probes is paramount to dissecting the function of specific protein domains. This guide provides a detailed comparative analysis of two prominent inhibitors of the BAZ2A and BAZ2B bromodomains: GSK2801 and BAZ2-ICR. Both molecules are potent, cell-active compounds that act as acetyl-lysine competitive inhibitors, serving as valuable tools for studying the role of BAZ2 bromodomains in chromatin biology.

Biochemical and Cellular Activity

This compound and BAZ2-ICR are both potent inhibitors of the BAZ2A and BAZ2B bromodomains.[1][2][3][4] this compound exhibits dissociation constants (Kd) of 257 nM for BAZ2A and 136 nM for BAZ2B.[1] BAZ2-ICR demonstrates comparable potency with Kd values of 109 nM for BAZ2A and 170 nM for BAZ2B, and IC50 values of 130 nM and 180 nM for BAZ2A and BAZ2B, respectively.

A key differentiator between the two probes lies in their selectivity profiles. While both are highly selective for BAZ2A/B over many other bromodomains, this compound also displays activity against BRD9 (Kd of 1.1-1.2 μM) and TAF1L (Kd of 3.2 μM). In contrast, BAZ2-ICR shows greater selectivity, with a notable off-target effect only on CECR2 (Kd of 1.55 μM), making it approximately 10- to 15-fold more selective for BAZ2A/B over CECR2. BAZ2-ICR displays over 100-fold selectivity against a broad panel of other bromodomains. For this compound, a structurally similar but inactive compound, GSK8573, is available for use as a negative control in experiments.

Both inhibitors have demonstrated cellular activity by displacing GFP-tagged BAZ2A from chromatin in Fluorescence Recovery After Photobleaching (FRAP) assays. Furthermore, both compounds are orally bioavailable, rendering them suitable for in vivo studies in mouse models.

Data Presentation

Table 1: Comparative Binding Affinities of this compound and BAZ2-ICR
CompoundTargetDissociation Constant (Kd)IC50
This compound BAZ2A257 nM-
BAZ2B136 nM-
BAZ2-ICR BAZ2A109 nM130 nM
BAZ2B170 nM180 nM
Table 2: Selectivity Profile of this compound and BAZ2-ICR Against Other Bromodomains
CompoundOff-TargetDissociation Constant (Kd)
This compound BRD91.1 - 1.2 μM
TAF1L3.2 μM
BAZ2-ICR CECR21.55 μM

Signaling Pathway and Experimental Workflow

The BAZ2A and BAZ2B proteins are core components of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in chromatin remodeling and the silencing of ribosomal RNA (rRNA) genes. By inhibiting the BAZ2 bromodomains, this compound and BAZ2-ICR disrupt the interaction of NoRC with acetylated histones, leading to alterations in gene expression.

cluster_0 Nucleus cluster_1 Inhibitor Action AcetylatedHistones Acetylated Histones BAZ2_NoRC BAZ2-NoRC Complex AcetylatedHistones->BAZ2_NoRC recruits rDNA rRNA Genes BAZ2_NoRC->rDNA binds to ChromatinCondensation Chromatin Condensation rDNA->ChromatinCondensation leads to rRNASilencing rRNA Gene Silencing ChromatinCondensation->rRNASilencing Inhibitor This compound / BAZ2-ICR Inhibitor->BAZ2_NoRC inhibits binding to acetylated histones

BAZ2A/B signaling pathway and inhibitor action.

A common experimental workflow to assess the cellular activity of these inhibitors is Fluorescence Recovery After Photobleaching (FRAP).

cluster_workflow FRAP Experimental Workflow start Start: Cells expressing GFP-BAZ2A photobleach Photobleach a defined region of the nucleus start->photobleach measure_recovery Measure fluorescence recovery over time photobleach->measure_recovery add_inhibitor Add Inhibitor (this compound or BAZ2-ICR) measure_recovery->add_inhibitor photobleach_inhibitor Photobleach a defined region of the nucleus add_inhibitor->photobleach_inhibitor measure_recovery_inhibitor Measure fluorescence recovery with inhibitor photobleach_inhibitor->measure_recovery_inhibitor analyze Analyze Data: Compare recovery rates measure_recovery_inhibitor->analyze end Conclusion: Inhibitor displaces GFP-BAZ2A from chromatin analyze->end

Workflow for FRAP-based inhibitor analysis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the inhibitor and the bromodomain protein.

Methodology:

  • A solution of the bromodomain protein is placed in the sample cell of the calorimeter.

  • The inhibitor solution is loaded into a syringe.

  • The inhibitor is titrated into the protein solution in small, sequential injections.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing evidence of target engagement by the inhibitor.

Methodology:

  • Cells are transfected with a plasmid encoding a fluorescently tagged (e.g., GFP) BAZ2A protein.

  • A specific region of interest within the nucleus is photobleached using a high-intensity laser, quenching the fluorescence.

  • The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BAZ2A molecules diffuse into the area.

  • The experiment is repeated after treating the cells with the inhibitor (this compound or BAZ2-ICR).

  • An increased rate of fluorescence recovery in the presence of the inhibitor indicates that the inhibitor is displacing GFP-BAZ2A from the less mobile, chromatin-bound state.

AlphaScreen Assay

AlphaScreen is a bead-based immunoassay technology used to study biomolecular interactions in a microplate format, often employed for determining the IC50 of inhibitors.

Methodology:

  • Biotinylated bromodomain protein is bound to streptavidin-coated donor beads.

  • A biotinylated, acetylated histone peptide is bound to streptavidin-coated acceptor beads.

  • In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the donor and acceptor beads into proximity.

  • Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, leading to a chemiluminescent signal.

  • The inhibitor competes with the histone peptide for binding to the bromodomain, disrupting the bead proximity and causing a decrease in the signal. The IC50 is determined from the dose-response curve.

Biolayer Interferometry (BLI)

BLI is an optical analytical technique for measuring biomolecular interactions in real-time.

Methodology:

  • Biotinylated bromodomain protein is immobilized on a streptavidin-coated biosensor tip.

  • The biosensor tip is dipped into a solution containing the inhibitor.

  • The binding of the inhibitor to the protein on the sensor surface causes a change in the interference pattern of light reflected from the tip, which is measured in real-time.

  • The association and dissociation rates can be determined, from which the dissociation constant (Kd) is calculated.

Conclusion

Both this compound and BAZ2-ICR are valuable chemical probes for investigating the biological roles of BAZ2A and BAZ2B. The choice between the two may depend on the specific experimental context. BAZ2-ICR offers a more selective profile, which is advantageous for studies aiming to specifically dissect the functions of BAZ2A/B without confounding effects from BRD9 inhibition. Conversely, this compound, along with its inactive control GSK8573, provides a well-characterized tool for probing the combined roles of BAZ2 and BRD9. The detailed experimental protocols provided herein should enable researchers to effectively utilize these compounds in their studies of chromatin biology and drug discovery.

References

Unveiling Synergistic Apoptosis: A Comparative Guide to GSK2801 and BET Inhibitor Co-Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the potent synergistic anti-cancer effects observed when combining GSK2801, a BAZ2/BRD9 bromodomain inhibitor, with BET inhibitors (BETi) in triple-negative breast cancer (TNBC).

The combination of this compound and BET inhibitors has demonstrated significant synergistic effects in inducing apoptosis in triple-negative breast cancer cells.[1][2] This guide provides a comprehensive overview of the experimental data supporting this synergy, detailed protocols for key validation experiments, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The synergistic effects of this compound and BET inhibitors (JQ1 and OTX015) have been quantified across various TNBC cell lines. The data consistently shows that the combination treatment results in a greater-than-additive inhibition of cell growth.

Cell LineBET InhibitorSynergy Score (% Growth Inhibition above expected)
MDA-MB-231JQ1Data indicates strong growth inhibition with combined treatment.[1]
MDA-MB-231OTX015Validated synergy observed.[1]
SUM159PTJQ1Data indicates strong growth inhibition with combined treatment.[1]
HCC1806JQ1Data indicates strong growth inhibition with combined treatment.[1]

Synergy scores represent the percent growth inhibition induced by the drug combination that exceeded the expected additive effect of each drug as a single agent.[1]

Mechanism of Synergistic Action

This compound is an inhibitor of the bromodomains of BAZ2A, BAZ2B, and with lower affinity, BRD9.[1][3][4] BET inhibitors, such as JQ1 and OTX015, target the BET family of proteins which includes BRD2, BRD3, and BRD4.[5][6]

The synergistic effect of combining this compound and BETi is not dependent on the well-established role of BRD4 in P-TEFb-mediated transcriptional pause-release.[1][2] Instead, the combination therapy leads to an enhanced displacement of BRD2 from chromatin.[1] This dual targeting strategy effectively blocks BRD2-driven transcription.[1][3]

This enhanced displacement of BRD2 occurs at two key locations:

  • Promoters/enhancers of ETS-regulated genes: This leads to the suppression of genes crucial for cancer cell proliferation.[1][2]

  • Ribosomal DNA (rDNA) in the nucleolus: This results in decreased transcription of 45S rRNA, impacting ribosome biogenesis.[1][2]

The downstream consequences of this combined action differ based on the cell culture model. In 2D cultures, the combination treatment induces senescence, while in 3D spheroid cultures, it leads to apoptosis, as evidenced by the presence of cleaved caspase-3 and cleaved PARP.[1][2][7]

GSK2801_BETi_Synergy_Pathway Signaling Pathway of this compound and BETi Synergy This compound This compound BAZ2_BRD9 BAZ2A/B, BRD9 This compound->BAZ2_BRD9 inhibits BRD2_chromatin BRD2 on Chromatin This compound->BRD2_chromatin displace BETi BET Inhibitors (JQ1, OTX015) BET_proteins BET Proteins (BRD2, BRD3, BRD4) BETi->BET_proteins inhibits BETi->BRD2_chromatin displace BAZ2_BRD9->BRD2_chromatin regulates BET_proteins->BRD2_chromatin recruits ETS_genes ETS-regulated Genes BRD2_chromatin->ETS_genes activates rDNA Ribosomal DNA (rDNA) BRD2_chromatin->rDNA activates transcription_ETS Transcription Blocked BRD2_chromatin->transcription_ETS transcription_rRNA rRNA Transcription Decreased BRD2_chromatin->transcription_rRNA senescence Senescence (2D Culture) transcription_ETS->senescence apoptosis Apoptosis (3D Spheroid Culture) transcription_ETS->apoptosis transcription_rRNA->senescence transcription_rRNA->apoptosis

Signaling Pathway of this compound and BETi Synergy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments performed to validate the synergistic effect of this compound and BET inhibitors.

Cell Culture and Reagents
  • Cell Lines: MDA-MB-231, SUM159PT, and HCC1806 TNBC cell lines were utilized.

  • Culture Conditions: Cells were maintained in DMEM/F12 medium supplemented with 5% FBS, 1% penicillin-streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin.

  • Inhibitors: this compound, JQ1, and OTX015 were dissolved in DMSO to create stock solutions.

Synergy Screening Assay

The synergy between this compound and BET inhibitors was assessed using a 2D cell viability assay.

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: A dose-response matrix of this compound and a BET inhibitor (JQ1 or OTX015) was added to the cells.

  • Incubation: Plates were incubated for 72 hours.

  • Viability Measurement: Cell viability was measured using a luminescent cell viability assay.

  • Data Analysis: Synergy scores were calculated based on the difference between the observed and expected growth inhibition, with the expected inhibition calculated using the Bliss independence model.

Experimental_Workflow Experimental Workflow for Synergy Validation cluster_molecular Molecular Analysis start Start: TNBC Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treatment Dose-Response Matrix Treatment (this compound + BETi) culture->treatment incubation 72h Incubation treatment->incubation viability Cell Viability Assay (Luminescence) incubation->viability synergy Synergy Score Calculation viability->synergy chip_seq Chromatin Immunoprecipitation (ChIP-seq) synergy->chip_seq western Western Blotting synergy->western brd2_analysis Analysis of BRD2 Displacement chip_seq->brd2_analysis apoptosis_markers Detection of Cleaved Caspase-3 & PARP western->apoptosis_markers end Conclusion: Synergistic Apoptosis brd2_analysis->end apoptosis_markers->end

Experimental Workflow for Synergy Validation

Chromatin Immunoprecipitation (ChIP)

ChIP experiments were performed to quantify the displacement of BRD2, BRD4, and BRD9 from chromatin following drug treatment.

  • Cell Treatment: Cells were treated with this compound, JQ1, or the combination for a specified time.

  • Cross-linking: Protein-DNA complexes were cross-linked with formaldehyde.

  • Chromatin Shearing: Chromatin was sheared into smaller fragments by sonication.

  • Immunoprecipitation: Sheared chromatin was incubated with antibodies specific for BRD2, BRD4, or BRD9.

  • DNA Purification: The immunoprecipitated DNA was purified.

  • Library Preparation and Sequencing: DNA libraries were prepared and sequenced to identify the genomic regions where the target proteins were bound.

Western Blotting

Western blotting was used to detect markers of apoptosis.

  • Protein Extraction: Cells from 3D spheroid cultures were lysed to extract total protein.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies against cleaved caspase-3 and cleaved PARP, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

GSK2801: A Comparative Selectivity Analysis Against BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating epigenetic regulators, the precise selectivity of chemical probes is paramount. This guide provides a comparative analysis of GSK2801, a potent inhibitor of the BAZ2A and BAZ2B bromodomains, and its selectivity profile against Bromodomain-containing protein 4 (BRD4). To offer a clear benchmark, this compound's activity is contrasted with established BET (Bromodomain and Extra-Terminal) family inhibitors renowned for their high affinity for BRD4, including (+)-JQ1, OTX-015, and I-BET762.

Overview of Inhibitor Selectivity

This compound is a selective chemical probe for the bromodomains of BAZ2A and BAZ2B, with dissociation constants (Kd) of 257 nM and 136 nM, respectively[1][2][3]. While it demonstrates high potency for its primary targets, its activity against other bromodomain families is significantly lower. Notably, this compound exhibits over 50-fold selectivity for BAZ2A/B over BRD4[4]. Its main off-target interactions are with BRD9 and TAF1L[1][2][5].

In contrast, inhibitors such as (+)-JQ1, OTX-015, and I-BET762 are pan-BET inhibitors designed to target the acetyl-lysine binding pockets of BET family members, including BRD2, BRD3, and BRD4, with high potency[6][7][8][9][10][11]. These compounds serve as valuable tools for studying the function of BRD4 in transcriptional regulation[12][13].

Quantitative Comparison of Inhibitor Potency

The following table summarizes the binding affinities and inhibitory concentrations of this compound and key BRD4 inhibitors. This data, gathered from various biochemical and cellular assays, highlights the differential selectivity profiles of these compounds.

CompoundTarget(s)Assay TypeTarget Protein/DomainIC50 (nM)Kd (nM)Reference
This compound BAZ2A, BAZ2BITCBAZ2A-257[1][2][3]
ITCBAZ2B-136[1][2][3]
ITCBRD9-1100[1][2]
ITCTAF1L(2)-3200[1][2]
BROMOscanBRD4>100,000-
(+)-JQ1 BET familyAlphaScreenBRD4(BD1)77-[12][14]
AlphaScreenBRD4(BD2)33-[12][14]
ITCBRD4(BD1)-~50[12]
ITCBRD4(BD2)-~90[12]
OTX-015 BET familyBiochemicalBRD2, BRD3, BRD492-112-[7]
I-BET762 BET familyVariousBET Bromodomains32.5 - 42.5-[8][14]

Mechanism of Action: BRD4 Inhibition

BET inhibitors like (+)-JQ1, OTX-015, and I-BET762 function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BRD4. This action displaces BRD4 from acetylated histones on chromatin, thereby preventing the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. The subsequent lack of RNA Polymerase II phosphorylation leads to the suppression of target gene transcription, including key oncogenes like MYC.

BET_Inhibitor_MoA cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription Initiates BET_Inhibitor BET Inhibitor (e.g., JQ1, OTX-015) BET_Inhibitor->BRD4 Inhibits Binding

Caption: Mechanism of BRD4 inhibition by BET inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to determine inhibitor selectivity and potency.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation : Dialyze the purified bromodomain-containing protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • ITC Experiment : Load the protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.

  • Titration : Perform a series of injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis : Integrate the raw heat data to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a high-throughput method for assessing the inhibition of protein-protein interactions.

  • Reagent Preparation : Use purified GST-tagged BRD4 bromodomain and a biotinylated histone H4 acetylated peptide.

  • Reaction Mixture : In a 384-well plate, incubate the BRD4 protein, biotinylated histone peptide, and the test compound (e.g., this compound or a BET inhibitor) in assay buffer.

  • Bead Addition : Add Glutathione Acceptor beads and Streptavidin-Donor beads. In the absence of an inhibitor, the beads are brought into proximity through the protein-peptide interaction, generating a luminescent signal.

  • Signal Detection : Measure the AlphaScreen signal using a compatible plate reader. A decrease in signal indicates inhibition of the interaction.

  • Data Analysis : Calculate IC50 values by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

References

GSK2801: A Comparative Guide to Cross-Reactivity with Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK2801 is a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains, which are critical components of chromatin remodeling complexes involved in gene regulation.[1][2] Understanding the selectivity of this compound is paramount for its effective use as a research tool and for the development of potential therapeutics. This guide provides a comprehensive comparison of this compound's cross-reactivity with other epigenetic modifiers, supported by experimental data and detailed protocols.

Selectivity Profile of this compound

This compound is an acetyl-lysine competitive inhibitor with high affinity for the bromodomains of BAZ2A and BAZ2B.[1][2] Extensive screening has revealed a high degree of selectivity for these targets within the bromodomain family, with notable off-target activity primarily against BRD9 and to a lesser extent, TAF1L.[1]

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the binding affinities and thermal shift data for this compound against its primary targets and key off-targets within the bromodomain family. There is currently no published evidence to suggest that this compound exhibits significant cross-reactivity with other classes of epigenetic modifiers, such as histone methyltransferases, demethylases, acetyltransferases (HATs), or deacetylases (HDACs).

TargetTarget ClassAssay TypeMeasurementValueReference
BAZ2B BromodomainIsothermal Titration Calorimetry (ITC)Kd 136 nM
BAZ2A BromodomainIsothermal Titration Calorimetry (ITC)Kd 257 nM
BRD9BromodomainIsothermal Titration Calorimetry (ITC)Kd1.1 µM
TAF1LBromodomainIsothermal Titration Calorimetry (ITC)Kd3.2 µM
BAZ2A BromodomainThermal Shift AssayΔTm 4.1 °C
BAZ2B BromodomainThermal Shift AssayΔTm 2.7 °C
BRD9BromodomainThermal Shift AssayΔTm2.3 °C
TAF1LBromodomainThermal Shift AssayΔTm3.4 °C

Experimental Protocols for Selectivity Assessment

The selectivity of this compound has been rigorously evaluated using a variety of biophysical and biochemical assays. The primary methods employed are Thermal Shift Assays, Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A significant increase in Tm indicates that the ligand stabilizes the protein, suggesting a binding interaction.

  • Protein Preparation : Purified human bromodomain proteins are diluted in a suitable buffer.

  • Compound Addition : this compound is added to the protein solution at a final concentration, typically 10 µM for screening.

  • Dye Addition : A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added.

  • Thermal Denaturation : The temperature is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.

  • Data Analysis : The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the compound from the Tm with the compound.

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique used to measure protein-ligand interactions in real-time. It is particularly useful for screening and determining binding kinetics.

  • Protein Immobilization : Biotinylated bromodomain proteins are immobilized on streptavidin-coated biosensors.

  • Baseline Establishment : The biosensors are dipped in buffer to establish a stable baseline.

  • Association : The biosensors are then moved to wells containing different concentrations of this compound, and the binding is measured as a shift in the interference pattern.

  • Dissociation : Finally, the biosensors are moved back to buffer-containing wells to monitor the dissociation of the compound.

  • Data Analysis : The association and dissociation curves are analyzed to determine the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Sample Preparation : The target bromodomain protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.

  • Titration : A series of small injections of this compound are made into the protein solution.

  • Heat Measurement : The heat released or absorbed during each injection is measured.

  • Data Analysis : The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.

experimental_workflow Experimental Workflow for this compound Selectivity Profiling cluster_primary_screening Primary Screening cluster_secondary_validation Secondary Validation & Affinity Determination cluster_data_analysis Data Analysis & Interpretation Thermal_Shift Thermal Shift Assay (ΔTm across bromodomain panel) ITC Isothermal Titration Calorimetry (Precise Kd determination) Thermal_Shift->ITC Hits BLI_Screening Bio-Layer Interferometry (Binding at fixed concentrations) BLI_Screening->ITC Hits Selectivity_Profile Generation of Selectivity Profile (Comparison of binding affinities) ITC->Selectivity_Profile

Caption: Workflow for determining the selectivity profile of this compound.

Functional Relationship between BAZ2A/B and BAP1/ASXL1

While there is no evidence of direct cross-reactivity of this compound with the BAP1/ASXL1 complex, there is a functional interplay between the chromatin remodeling activities associated with BAZ2A/B and the histone deubiquitination activity of the BAP1/ASXL1 complex within the broader context of Polycomb group (PcG)-mediated gene silencing.

BAZ2A is a component of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA genes. The BAP1/ASXL1 complex, also known as the Polycomb Repressive Deubiquitinase (PR-DUB) complex, removes monoubiquitination from histone H2A at lysine (B10760008) 119 (H2AK119ub), a mark associated with transcriptional repression. The balance between the activities of various chromatin modifying and remodeling complexes, including those containing BAZ2A/B and BAP1/ASXL1, is crucial for maintaining proper gene expression patterns. Disruption of one can lead to compensatory or dysregulated activity of the other, highlighting a functional crosstalk.

chromatin_regulation Functional Crosstalk in Chromatin Regulation cluster_remodeling Chromatin Remodeling cluster_modification Histone Modification cluster_chromatin_state Chromatin State BAZ2AB BAZ2A/B-containing Complexes (e.g., NoRC) Repressed_Chromatin Repressed Chromatin BAZ2AB->Repressed_Chromatin Promotes heterochromatin BAP1_ASXL1 BAP1/ASXL1 Complex (PR-DUB) PRC1 Polycomb Repressive Complex 1 (PRC1) BAP1_ASXL1->PRC1 Removes H2AK119ub Active_Chromatin Active Chromatin BAP1_ASXL1->Active_Chromatin Contributes to gene activation PRC1->Repressed_Chromatin Deposits H2AK119ub This compound This compound This compound->BAZ2AB Inhibits

Caption: Interplay of chromatin remodeling and modification complexes.

References

Confirming GSK2801-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Validate Apoptosis Induced by the BAZ2/BRD9 Bromodomain Inhibitor, GSK2801.

This compound is a selective chemical probe that inhibits the bromodomains of BAZ2A, BAZ2B, and BRD9, proteins involved in chromatin remodeling and gene transcription.[1][2] Emerging research demonstrates that this compound, particularly in synergy with other agents like BET inhibitors, can induce apoptosis in cancer cells, such as those in triple-negative breast cancer (TNBC) and anaplastic thyroid cancer.[3][4][5] A critical step in evaluating the therapeutic potential of this compound is the precise confirmation and quantification of this induced apoptosis.

The activation of caspases, a family of cysteine proteases, is a biochemical hallmark of apoptosis. Therefore, assays measuring caspase activity are fundamental tools for confirming the apoptotic mechanism of action of compounds like this compound. This guide provides a comparative overview of common caspase assay technologies, presents supporting experimental data, and offers detailed protocols to aid in experimental design.

The Central Role of Caspases in Apoptosis

Apoptosis is executed via a cascade of caspase activation. Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate effector caspases (e.g., Caspase-3, Caspase-7). These effector caspases are responsible for cleaving key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Studies have shown that treatment with this compound in combination with BET inhibitors leads to the cleavage of caspase-3 and PARP, a key substrate of active caspase-3, confirming the induction of apoptosis.

cluster_0 Drug Action cluster_1 Apoptotic Cascade This compound This compound BAZ2_BRD9 BAZ2/BRD9 Inhibition This compound->BAZ2_BRD9 Inhibits BRD2_Displacement BRD2 Displacement This compound->BRD2_Displacement Synergistic Displacement BETi BET Inhibitor BETi->BRD2_Displacement Synergistic Displacement Upstream_Events Upstream Pro-Apoptotic Signaling BRD2_Displacement->Upstream_Events Induces Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Upstream_Events->Initiator_Caspases Activates Effector_Caspases Effector Caspases (Caspase-3/7) Initiator_Caspases->Effector_Caspases Cleaves & Activates Apoptosis Apoptosis Effector_Caspases->Apoptosis Executes

Caption: this compound synergistic pathway to apoptosis.

Comparison of Caspase Assay Performance

Choosing the right caspase assay depends on the experimental needs, required sensitivity, and available instrumentation. The primary methods rely on colorimetric, fluorometric, or luminometric detection, each with distinct advantages. Flow cytometry offers the unique benefit of single-cell analysis.

Below is a table summarizing typical results from treating a cancer cell line (e.g., TNBC) with this compound and a BET inhibitor (BETi), then assessing apoptosis using different caspase-3/7 assays.

Assay TypePrincipleRelative Signal (vs. Control)SensitivityThroughputKey AdvantageKey Disadvantage
Colorimetric Caspase cleaves a substrate (e.g., DEVD-pNA) releasing a colored molecule (pNA).2.5-fold increaseLowMediumSimple, requires standard plate readerLow sensitivity, less suitable for low cell numbers
Fluorometric Caspase cleaves a substrate (e.g., DEVD-AFC) releasing a fluorescent molecule.8-fold increaseMedium-HighMedium-High10-100x more sensitive than colorimetric assays.Requires a fluorescence plate reader
Luminometric Caspase cleaves a substrate to release aminoluciferin, a substrate for luciferase, generating light.20-fold increaseVery HighHighHighest sensitivity, ideal for HTS and low-volume samplesReagents can be more costly
Flow Cytometry A fluorescently labeled inhibitor (e.g., FLICA) irreversibly binds to active caspases within cells.45% positive cellsHigh (per cell)Low-MediumProvides single-cell data, allows for multiplexing.Requires flow cytometer, lower throughput

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for a highly sensitive luminometric assay and a standard colorimetric assay for measuring effector caspase-3/7 activity.

Protocol 1: Caspase-Glo® 3/7 Luminescence Assay

This protocol is adapted from commercially available kits and provides a simple "add-mix-measure" format.

Objective: To quantify caspase-3 and caspase-7 activity in cells treated with this compound.

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Cells cultured and treated with this compound (and/or other compounds)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of <20,000 cells/well in 100 µL of culture medium and incubate under standard conditions.

  • Compound Treatment: Treat cells with the desired concentrations of this compound, vehicle control, and positive controls. Incubate for the desired treatment period (e.g., 24-48 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence in each well using a plate luminometer.

  • Data Analysis: Subtract the average luminescence value of the vehicle control blanks from all experimental readings. Plot the relative luminescence units (RLU) against compound concentration.

cluster_workflow Caspase Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound & Controls A->B C 3. Add Caspase Assay Reagent B->C D 4. Incubate at Room Temperature C->D E 5. Measure Signal (Absorbance, Fluorescence, or Luminescence) D->E F 6. Analyze Data E->F

Caption: General workflow for plate-based caspase assays.

Protocol 2: Colorimetric Caspase-3/7 Assay

This protocol is based on the cleavage of a p-nitroanilide (pNA) substrate.

Objective: To detect caspase-3/7 activity via a colorimetric readout.

Materials:

  • Clear, flat-bottomed 96-well plates

  • Treated cell pellets (minimum 1x10^6 cells per sample).

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-3/7 Substrate (Ac-DEVD-pNA)

  • Microplate spectrophotometer (405 nm filter)

Procedure:

  • Sample Preparation (Cell Lysate):

    • Collect cells by centrifugation (600 x g for 5 min).

    • Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer per 1 million cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 11,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay). This is crucial for normalizing caspase activity.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the Ac-DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the protein concentration of the corresponding sample. Compare the activity of treated samples to the untreated control.

Concluding Remarks

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of GSK2801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2801 is a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B, which are components of the nucleolar remodeling complex (NoRC) involved in the regulation of gene transcription.[1][2][3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, with a particular focus on its synergistic effects with BET bromodomain inhibitors. The information is presented to assist researchers in evaluating its potential for further investigation in oncology and other therapeutic areas.

In Vitro Efficacy

This compound demonstrates potent and selective inhibition of BAZ2A and BAZ2B bromodomains. Its efficacy has been characterized through various in vitro assays, highlighting its mechanism of action and potential for combination therapies.

Binding Affinity and Selectivity

This compound is an acetyl-lysine competitive inhibitor that binds to BAZ2A and BAZ2B with high affinity.[1][4][5] Isothermal titration calorimetry (ITC) and biolayer interferometry (BLI) have been used to determine its dissociation constants (Kd).[5][6] The compound exhibits good selectivity over other bromodomain families, with notable off-target activity only at micromolar concentrations against BRD9 and TAF1L.[6]

TargetBinding Affinity (Kd)MethodReference
BAZ2B136 nMITC[4]
BAZ2A257 nMITC[4]
BRD91.1 - 1.2 µMITC[6]
TAF1L3.2 µMITC[6]
Cellular Activity and Synergy with BET Inhibitors

The cellular activity of this compound has been confirmed using Fluorescent Recovery After Photobleaching (FRAP) assays, which showed that this compound can displace GFP-tagged BAZ2A from chromatin in living cells.[4][5][6]

A significant finding is the synergistic anti-proliferative effect of this compound when combined with BET bromodomain inhibitors, such as JQ1, in triple-negative breast cancer (TNBC) cell lines.[3][7] This combination has been shown to induce apoptosis in 3D spheroid cultures and senescence in 2D cultures.[8] The mechanism of this synergy is independent of the canonical BRD4-P-TEFb pathway and instead relies on the enhanced displacement of BRD2 from the promoters and enhancers of ETS-regulated genes and ribosomal DNA.[7][8]

In Vivo Profile

The in vivo characteristics of this compound have been evaluated through pharmacokinetic studies in mice, which support its utility as a tool compound for in vivo research.

Pharmacokinetics

A pharmacokinetic study in male CD1 mice demonstrated that this compound has reasonable exposure, modest clearance, and good plasma stability following both oral (PO) and intraperitoneal (IP) administration.[1][5][9]

Administration Route (30 mg/kg)Key FindingsReference
Oral (PO)Reasonable in vivo exposure[1][5]
Intraperitoneal (IP)Good plasma stability[1][5]

Quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have been determined but are presented graphically in the source publication (Chen P, et al. J Med Chem. 2016;59(4):1410-24, Figure 9) and are not detailed in the text of the available search results.

In Vivo Efficacy

Currently, there is a lack of publicly available data on the in vivo anti-tumor efficacy of this compound, both as a single agent and in combination with BET inhibitors like JQ1. While the in vitro synergistic effects in TNBC models are promising, these have not yet been translated into published in vivo efficacy studies in animal models. Further research is required to determine if the potent in vitro synergy between this compound and BET inhibitors results in a significant anti-tumor response in a preclinical in vivo setting.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Synergy

This compound acts by inhibiting the BAZ2A/B bromodomains. In combination with a BET inhibitor like JQ1, it leads to a synergistic anti-cancer effect in TNBC cells through the displacement of BRD2 from chromatin, affecting the transcription of key oncogenic pathways.

GSK2801_Synergy cluster_0 Drug Action cluster_1 Molecular Targets cluster_2 Cellular Effects This compound This compound BAZ2AB BAZ2A/B Bromodomains This compound->BAZ2AB inhibits BRD2_Displacement Enhanced BRD2 Displacement from Chromatin This compound->BRD2_Displacement JQ1 BET Inhibitor (JQ1) BET BET Bromodomains (BRD2/3/4) JQ1->BET inhibits JQ1->BRD2_Displacement ETS_Transcription Downregulation of ETS-regulated Genes BRD2_Displacement->ETS_Transcription rDNA_Transcription Suppression of rDNA Transcription BRD2_Displacement->rDNA_Transcription Cellular_Outcome Apoptosis (3D) / Senescence (2D) ETS_Transcription->Cellular_Outcome rDNA_Transcription->Cellular_Outcome

Caption: Synergistic mechanism of this compound and BET inhibitors.

Experimental Workflow: In Vitro Synergy

The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and JQ1 in vitro.

In_Vitro_Workflow start TNBC Cell Lines (2D and 3D cultures) treatment Treat with this compound, JQ1, or Combination start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7, PARP cleavage) treatment->apoptosis senescence Senescence Assay (e.g., SA-β-gal staining) treatment->senescence chip_seq ChIP-seq for BRD2 Occupancy treatment->chip_seq data_analysis Data Analysis and Synergy Calculation viability->data_analysis apoptosis->data_analysis senescence->data_analysis chip_seq->data_analysis end Determine Synergy data_analysis->end

Caption: Workflow for in vitro synergy studies.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

To determine the binding affinity of this compound to BAZ2A and BAZ2B, ITC experiments were performed. A solution of the purified bromodomain protein was placed in the sample cell, and a solution of this compound was titrated into the cell. The heat changes upon binding were measured to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescent Recovery After Photobleaching (FRAP)

Cellular target engagement of this compound was assessed using FRAP. U2OS cells were transfected with a GFP-BAZ2A fusion construct. A region of the nucleus was photobleached using a high-intensity laser, and the rate of fluorescence recovery in the bleached area was monitored over time. In the presence of this compound, which displaces GFP-BAZ2A from chromatin, the fluorescence recovery is faster compared to vehicle-treated cells.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

To investigate the effect of this compound and JQ1 on BRD2 chromatin occupancy, TNBC cells were treated with the compounds, and chromatin was cross-linked with formaldehyde. The chromatin was then sheared, and an antibody specific to BRD2 was used to immunoprecipitate BRD2-bound DNA fragments. The DNA was then purified and sequenced to identify the genomic regions where BRD2 binding was altered by the drug treatment.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of BAZ2A/B bromodomains with demonstrated cellular activity. Its synergistic effect with BET inhibitors in TNBC cell lines is a compelling finding, suggesting a potential therapeutic strategy. The favorable pharmacokinetic profile of this compound in mice supports its use in in vivo studies. However, the lack of published in vivo efficacy data for the combination of this compound and BET inhibitors represents a critical gap in the current understanding of its therapeutic potential. Further preclinical studies in relevant animal models are necessary to validate the promising in vitro findings and to justify any potential clinical development.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of GSK2801

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety and logistical information for the proper disposal of the research chemical GSK2801. As a novel chemical probe, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to ensure personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of laboratory chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or butyl rubber are recommended)

  • A fully buttoned laboratory coat

All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent accidental reactions.[1][2] The following table summarizes the different types of waste that may be generated when working with this compound and their appropriate disposal containers.

Waste TypeDescriptionRecommended ContainerDisposal Route
Solid Waste Unused or expired solid this compound, contaminated weighing paper, gloves, pipette tips, and other disposable labware.A clearly labeled, leak-proof hazardous waste container for solid chemical waste.[3]Collection by your institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods.
Liquid Waste (Organic) Unused or leftover solutions of this compound in organic solvents (e.g., DMSO).A clearly labeled, compatible hazardous waste container for flammable or organic liquid waste.Collection by your institution's EHS department for incineration or chemical treatment.
Liquid Waste (Aqueous) Contaminated aqueous solutions (e.g., from rinsing glassware). Note: Most research chemicals should not be disposed of down the drain.A clearly labeled, compatible hazardous waste container for aqueous chemical waste.Collection by your institution's EHS department.
Contaminated Sharps Needles, syringes, or any other sharp objects contaminated with this compound.A designated, puncture-resistant sharps container labeled as "Hazardous Waste Sharps".Collection by your institution's EHS department.
Empty Containers The original vial or any other container that held pure this compound.Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or the solvent used for dissolution). Collect the rinsate as hazardous liquid waste. After rinsing, deface the label and dispose of the container in regular trash or as directed by your institution.Rinsate: Hazardous liquid waste. Container: Regular trash or as per institutional policy.

Step-by-Step Disposal Procedures

  • Identify and Classify Waste: Determine the type of this compound waste you have generated (solid, liquid, sharps, etc.) as outlined in the table above.

  • Select the Appropriate Waste Container: Choose a container that is compatible with the chemical waste. Ensure the container is in good condition, with a secure, tight-fitting lid.

  • Label the Waste Container: As soon as you begin collecting waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any solvents present (e.g., "this compound in DMSO"). Avoid chemical formulas or abbreviations.

    • The approximate concentrations or percentages of the components.

    • The date when waste was first added to the container (accumulation start date).

    • Your name, laboratory, and contact information.

  • Store Waste Safely:

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area within your laboratory.

    • Ensure that incompatible waste types are segregated to prevent accidental mixing. For example, store organic solvent waste separately from strong acids or bases.

    • Use secondary containment (such as a plastic tub) for liquid waste containers to catch any potential leaks.

  • Arrange for Disposal: Once the waste container is full or you have finished your experiments, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not dispose of any chemical waste down the drain or in the regular trash.

Spill Management

In the event of a spill of this compound powder or solution:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or you are unsure of the hazard.

  • If the spill is small and you are trained to handle it, wear your PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the absorbent material and any contaminated debris, and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Experimental Protocol: General Guidance for In Vitro Assays

While specific experimental protocols for this compound are published in scientific literature, the disposal of waste from these experiments follows the general principles outlined above. For a typical cell-based assay:

  • Cell Culture Media: All media containing this compound must be collected as liquid hazardous waste.

  • Assay Plates: Multi-well plates used in assays should be treated as contaminated solid waste.

  • Consumables: All pipette tips, tubes, and gloves that have come into contact with this compound must be disposed of in a designated hazardous waste container for solid waste.

  • Stock Solutions: Any remaining concentrated stock solution of this compound in DMSO must be disposed of as liquid hazardous waste.

This compound Disposal Workflowdot

GSK2801_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Type fume_hood->identify_waste solid_waste Solid Waste (e.g., contaminated gloves, tips) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, media) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) identify_waste->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container (Use Secondary Containment) liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Contact EHS for Waste Pickup store_waste->ehs_pickup

References

Personal protective equipment for handling GSK2801

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK2801. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this chemical probe.

For research use only. Not for human or veterinary use.[1]

Compound Information

This compound is a selective inhibitor of the BAZ2A and BAZ2B bromodomains.[2][3] It is a chemical probe used in research to understand the role of these bromodomains in chromatin biology.[1]

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₄SMedChemExpress
Appearance Crystalline solidCayman Chemical
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 yearMedChemExpress
Storage (Powder) Store in a dry, dark place at -20°C for up to 1 year.[1]Sapphire Bioscience
Solubility Soluble in DMSO (74 mg/mL)Selleck Chemicals

Personal Protective Equipment (PPE)

Given that specific hazard data for this compound is not available, standard laboratory precautions for handling a novel chemical compound of unknown toxicity should be strictly followed. A thorough risk assessment should be conducted before handling.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or latex gloves. Regularly inspect gloves for tears or punctures.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.

Handling Procedures

3.1. Engineering Controls:

  • Weighing and Aliquoting: All handling of the solid form of this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Solution Preparation: Preparation of this compound solutions should also be conducted in a chemical fume hood.

3.2. Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Gather all necessary equipment and reagents (e.g., this compound powder, DMSO, pipettes, vortex mixer, tubes).

    • Don the appropriate personal protective equipment (PPE) as outlined above.

  • Weighing the Compound:

    • Carefully transfer the desired amount of this compound powder to a tared weigh boat or microcentrifuge tube inside the chemical fume hood or ventilated enclosure.

    • Avoid generating dust.

  • Dissolving the Compound:

    • Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve the desired stock concentration.

    • Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C as recommended.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Unused portions of the this compound stock solution and any other liquid waste containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Decontamination:

    • The work area and any equipment used should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

GSK2801_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal prep_area 1. Prepare Clean Workspace in Fume Hood gather_materials 2. Gather Materials and Reagents prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh this compound Powder don_ppe->weigh dissolve 5. Dissolve in DMSO weigh->dissolve aliquot 6. Aliquot Stock Solution dissolve->aliquot collect_liquid 10. Collect Liquid Waste dissolve->collect_liquid label_tubes 7. Label Aliquots aliquot->label_tubes collect_solid 9. Collect Solid Waste aliquot->collect_solid store 8. Store at -20°C or -80°C label_tubes->store decontaminate 11. Decontaminate Workspace store->decontaminate collect_solid->decontaminate collect_liquid->decontaminate

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.